Dicyclopentamethylenethiuram disulfide
Description
Properties
IUPAC Name |
piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S4/c15-11(13-7-3-1-4-8-13)17-18-12(16)14-9-5-2-6-10-14/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBRWWCHBRQLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)SSC(=S)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048727 | |
| Record name | Dicyclopentamethylenethiuram disulfide | |
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Molecular Weight |
320.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored solid; [MSDSonline] | |
| Record name | Dipentamethylenethiuram disulfide | |
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CAS No. |
94-37-1 | |
| Record name | Dipentamethylenethiuram disulfide | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=94-37-1 | |
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| Record name | Bis(1-piperidylthiocarbonyl)disulfide | |
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| Record name | Dipentamethylenethiuram disulfide | |
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| Record name | Dipentamethylenethiuram disulfide | |
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| Record name | Dipentamethylenethiuram disulfide | |
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| Record name | Dicyclopentamethylenethiuram disulfide | |
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| Record name | Bis(piperidinothiocarbonyl) disulphide | |
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| Record name | DIPENTAMETHYLENETHIURAM DISULFIDE | |
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An In-depth Technical Guide to Dicyclopentamethylenethiuram Disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dicyclopentamethylenethiuram Disulfide, a significant chemical compound with diverse applications. This document will delve into its chemical and physical properties, synthesis, mechanisms of action, and safety protocols, offering valuable insights for professionals in research and development.
Core Identification and Properties
Dicyclopentamethylenethiuram disulfide, also known as Bis(pentamethylene)thiuram disulfide, is a chemical compound primarily utilized as a rubber accelerator.[1][2] Its unique properties also lend it to other industrial applications.
The CAS number for Dicyclopentamethylenethiuram disulfide is 94-37-1 .[1][3]
Chemical and Physical Data
A summary of the key chemical and physical properties of Dicyclopentamethylenethiuram disulfide is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C12H20N2S4 | [1][4] |
| Molecular Weight | 320.6 g/mol | [1][4] |
| IUPAC Name | piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate | [1][4] |
| Melting Point | 137.5 °C | [4] |
| Synonyms | Dipentamethylenethiuram disulfide, Bis(pentamethylene)thiuram disulfide, PTD, Robac PTD, Bis(piperidinothiocarbonyl) disulfide | [1][3] |
| Appearance | Not specified in search results, but typically a powder. | |
| Solubility | Not specified in search results. |
Spectral and Analytical Data
Predicted collision cross-section (CCS) values for various adducts of Dicyclopentamethylenethiuram disulfide have been calculated, which can be useful in mass spectrometry-based analytical methods.[5]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 321.05821 | 166.3 |
| [M+Na]+ | 343.04015 | 168.9 |
| [M-H]- | 319.04365 | 165.5 |
| [M+NH4]+ | 338.08475 | 177.5 |
| [M+K]+ | 359.01409 | 160.4 |
Synthesis and Manufacturing
While specific industrial synthesis protocols for Dicyclopentamethylenethiuram disulfide are proprietary, the general synthesis of thiuram disulfides involves the oxidative coupling of two dithiocarbamate units. The synthesis can be conceptualized as a two-step process:
-
Formation of the Dithiocarbamate Salt: This typically involves the reaction of a secondary amine (in this case, piperidine) with carbon disulfide in the presence of a base.
-
Oxidative Coupling: The resulting dithiocarbamate salt is then oxidized to form the thiuram disulfide. Common oxidizing agents for this step include hydrogen peroxide, iodine, or air.
The following diagram illustrates a generalized workflow for the synthesis of Dicyclopentamethylenethiuram disulfide.
Caption: Generalized Synthesis Workflow.
Applications and Utility
The primary application of Dicyclopentamethylenethiuram disulfide is in the rubber industry.
-
Rubber Vulcanization: It serves as an accelerator in the vulcanization of latex and butyl rubber.[2][3] Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains. Thiuram disulfides, like Dicyclopentamethylenethiuram disulfide, can decompose upon heating to generate sulfur radicals, which initiate the cross-linking process.
Other reported uses include:
-
Working with glues and adhesives.[1]
-
Use in disinfectants or biocides.[1]
-
Applications in agriculture as a pesticide.[1]
Pharmacology and Biochemistry
Dicyclopentamethylenethiuram disulfide is recognized as a standardized chemical allergen.[1][4] Its physiological effects are associated with increased histamine release and cell-mediated immunity.[1][4] This allergenic potential is important to consider in occupational health settings where exposure may occur.
Mechanism of Action in Vulcanization
The disulfide bond is the most reactive part of the molecule. In the context of rubber vulcanization, the mechanism is believed to involve the thermal decomposition of the thiuram disulfide to form dithiocarbamate radicals. These radicals can then react with the polymer chains and elemental sulfur to create the sulfide cross-links that give vulcanized rubber its characteristic elasticity and durability.
The following diagram illustrates a simplified proposed mechanism for its role in vulcanization.
Caption: Simplified Vulcanization Mechanism.
Safety and Toxicology
Dicyclopentamethylenethiuram disulfide is classified as a hazardous substance with the following GHS classifications:
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
It is a known skin sensitizer.[1] The oral LD50 in rats is reported as 2870 mg/kg.[1]
Handling and Safety Protocols
Due to its hazardous nature, strict safety protocols should be followed when handling Dicyclopentamethylenethiuram disulfide.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7] In case of insufficient ventilation, wear respiratory protection.[6]
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[7] Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[6]
-
Skin Contact: Wash with plenty of soap and water.[8] If skin irritation or rash occurs, get medical advice/attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Ingestion: Call a poison center or doctor if you feel unwell.[8]
-
The following diagram outlines a basic safety workflow for handling this compound.
Caption: Safety Handling Workflow.
Experimental Protocols
Analytical Method for Quantification
A general approach for the quantification of Dicyclopentamethylenethiuram disulfide in a sample matrix (e.g., a rubber extract) would involve High-Performance Liquid Chromatography (HPLC) with UV detection.
Objective: To determine the concentration of Dicyclopentamethylenethiuram disulfide in a sample.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Dicyclopentamethylenethiuram disulfide standard
-
Sample for analysis
Procedure:
-
Standard Preparation: Prepare a stock solution of Dicyclopentamethylenethiuram disulfide of a known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Extract the sample with a suitable solvent to dissolve the Dicyclopentamethylenethiuram disulfide. Filter the extract to remove any particulate matter.
-
HPLC Analysis:
-
Set the HPLC conditions (e.g., mobile phase composition, flow rate, column temperature). A typical starting point would be an isocratic mobile phase of acetonitrile and water.
-
Set the UV detector to a wavelength where Dicyclopentamethylenethiuram disulfide has strong absorbance.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample.
-
-
Quantification: Determine the concentration of Dicyclopentamethylenethiuram disulfide in the sample by comparing its peak area to the calibration curve.
References
-
Dipentamethylenethiuram disulfide | C12H20N2S4 | CID 7188 - PubChem. (n.d.). NIH. Retrieved from [Link]
-
Molecular mechanisms for the anti-cancer effects of diallyl disulfide. (2013). PubMed. Retrieved from [Link]
-
DCPD - Safety Data Sheet. (n.d.). Braskem. Retrieved from [Link]
-
Dipentamethylenethiuram disulfide. (n.d.). Dormer Laboratories Inc. Retrieved from [Link]
-
Dicyclopentamethylenethiuram Disulfide-d20 | C12H20N2S4 | CID 169438270. (n.d.). PubChem. Retrieved from [Link]
-
Dicyclopentamethylenethiuram Disulfide as Precursor of Mononuclear Complexes: Oxidative Cleavage of Metal-Metal Bond in [CpMo(CO)3]2 and Molecular Structure of cis-[CpMo(CO)2{S2C-N(CH2)5}]. (2017). ResearchGate. Retrieved from [Link]
-
Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. (n.d.). Frontiers. Retrieved from [Link]
-
Dicyclopentamethylenethiuram disulfide - High purity | EN. (n.d.). Georganics. Retrieved from [Link]
-
Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. (2025). PubMed Central. Retrieved from [Link]
-
Protective effect and mechanism of action of diallyl disulfide against acetaminophen-induced acute hepatotoxicity. (n.d.). PubMed. Retrieved from [Link]
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Protective Role of Diallyl Disulphide Compound (From Garlic Extract) Against Mercuric Chloride. (n.d.). Brieflands. Retrieved from [Link]
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Redox-Click Chemistry for Disulfide Formation from Thiols. (n.d.). ChemRxiv. Retrieved from [Link]
-
1,3‐Diisopropylcarbodiimide‐Mediated Synthesis of Disulfides from Thiols. (2020). ResearchGate. Retrieved from [Link]
-
Dicyclopentamethylenethiuram disulfide (C12H20N2S4). (n.d.). PubChemLite. Retrieved from [Link]
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- 2. DICYCLOPENTAMETHYLENETHIURAM DISULFIDE | 94-37-1 [amp.chemicalbook.com]
- 3. dormer.com [dormer.com]
- 4. Dicyclopentamethylenethiuram disulfide (94-37-1) for sale [vulcanchem.com]
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- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Dicyclopentamethylenethiuram disulfide - High purity | EN [georganics.sk]
An In-Depth Technical Guide to Piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate, commonly known as Dicyclopentamethylenethiuram disulfide. The document delineates its chemical identity according to IUPAC nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis. A significant portion of this guide is dedicated to exploring its potential applications in drug development, with a particular focus on its promising antileishmanial activity. The underlying mechanisms of action, experimental workflows for screening, and the critical role of metal ions in potentiating its therapeutic efficacy are discussed in detail. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and antiparasitic drug discovery.
Chemical Identity and Physicochemical Properties
Piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate is an organosulfur compound belonging to the thiuram disulfide class. Its systematic IUPAC name accurately describes its molecular structure, which consists of two piperidine rings linked by a dithiocarbamate disulfide bridge.
Synonyms: Dicyclopentamethylenethiuram disulfide, Bis(pentamethylene)thiuram disulfide, 1-Piperidinethiocarbonyl disulfide.[1]
Table 1: Physicochemical Properties of Piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate
| Property | Value | Source |
| IUPAC Name | piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate | [1] |
| CAS Number | 94-37-1 | [1] |
| Molecular Formula | C₁₂H₂₀N₂S₄ | [1] |
| Molecular Weight | 320.6 g/mol | [1] |
| Appearance | White to pale yellow solid | General knowledge |
| Solubility | Soluble in organic solvents | General knowledge |
Synthesis Protocol
The synthesis of piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate is a two-step process. The first step involves the synthesis of the precursor, sodium piperidine-1-carbodithioate, followed by its oxidative coupling to yield the final product. This protocol is a self-validating system, where the successful synthesis of the intermediate is crucial for the final step.
Step 1: Synthesis of Sodium Piperidine-1-carbodithioate
The formation of the dithiocarbamate salt is a nucleophilic addition reaction of the secondary amine (piperidine) to carbon disulfide in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagents:
-
Piperidine (1.0 equivalent)
-
Carbon disulfide (1.0 equivalent)
-
Sodium hydroxide (1.0 equivalent)
-
Ethanol
-
Deionized water
-
-
Procedure: a. Prepare a solution of sodium hydroxide in a 1:1 ethanol/water mixture. b. In the round-bottom flask, dissolve piperidine in a minimal amount of ethanol. c. Cool the piperidine solution in an ice bath. d. Slowly add carbon disulfide to the cooled piperidine solution with continuous stirring. The reaction is exothermic. e. After the addition of carbon disulfide is complete, slowly add the sodium hydroxide solution to the reaction mixture. f. A precipitate of sodium piperidine-1-carbodithioate will form. g. Continue stirring in the ice bath for 1-2 hours to ensure complete reaction.
-
Work-up and Purification: a. Filter the precipitate using a Büchner funnel. b. Wash the solid with cold ethanol to remove any unreacted starting materials. c. Dry the product under vacuum. The resulting white solid is sodium piperidine-1-carbodithioate.
Step 2: Oxidation to Piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate
The dithiocarbamate salt is then oxidized to form the thiuram disulfide. Various oxidizing agents can be employed for this step.
Experimental Protocol:
-
Reaction Setup: Use a round-bottom flask with a magnetic stirrer.
-
Reagents:
-
Sodium piperidine-1-carbodithioate (from Step 1)
-
Potassium ferricyanide (K₃[Fe(CN)₆]) or another suitable oxidizing agent (e.g., hydrogen peroxide, iodine)
-
Water
-
Dichloromethane or another suitable organic solvent
-
-
Procedure: a. Dissolve the sodium piperidine-1-carbodithioate in water. b. In a separate flask, prepare an aqueous solution of potassium ferricyanide. c. Slowly add the potassium ferricyanide solution to the dithiocarbamate solution with vigorous stirring at room temperature. d. The formation of a precipitate (the thiuram disulfide) will be observed. e. Continue stirring for 2-3 hours.
-
Work-up and Purification: a. Extract the product into dichloromethane. b. Wash the organic layer with water and then with brine. c. Dry the organic layer over anhydrous sodium sulfate. d. Remove the solvent under reduced pressure to obtain the crude product. e. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate.
Caption: Synthesis of Piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate.
Application in Drug Development: Antileishmanial Activity
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The current treatment options are limited by toxicity, resistance, and high cost, necessitating the discovery of new therapeutic agents. Recent studies have identified piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate (referred to as CID 7188 in some literature) as a compound with potent antileishmanial activity.[2]
Mechanism of Action
The precise mechanism of action of piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate against Leishmania is still under investigation. However, based on studies of related dithiocarbamates and thiuram disulfides, a multi-faceted mechanism is proposed:
-
Enzyme Inhibition: Dithiocarbamates are known to be potent inhibitors of carbonic anhydrases, enzymes that are crucial for the parasite's metabolism and survival. By inhibiting these enzymes, the compound can disrupt the parasite's internal pH regulation and metabolic pathways, leading to cell death.[1][3]
-
Metal Chelation: Dithiocarbamates are excellent chelating agents for metal ions such as zinc, copper, and iron.[4] These metal ions are essential cofactors for numerous parasitic enzymes. By sequestering these vital metal ions, the compound can inactivate key enzymes involved in processes like redox balance and cellular respiration, ultimately leading to parasite death.
-
Induction of Oxidative Stress: The interaction of thiuram disulfides with intracellular thiols can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within the parasite. This overwhelms the parasite's antioxidant defense mechanisms, causing damage to cellular components and triggering apoptosis-like cell death.
Caption: Experimental Workflow for Antileishmanial Drug Screening.
Safety and Toxicology
Piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate is classified as a standardized chemical allergen. Its physiological effect can involve increased histamine release and cell-mediated immunity. [1]It is important to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area to avoid skin and respiratory irritation.
Conclusion
Piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate is a well-defined chemical entity with a straightforward synthetic route. Its emerging role as a potential antileishmanial agent, particularly in combination with divalent metal ions, makes it a compound of significant interest for drug development professionals. The experimental workflows outlined in this guide provide a solid framework for its further investigation as a novel therapeutic candidate. Future research should focus on elucidating its precise mechanism of action, optimizing its structure to enhance efficacy and reduce toxicity, and evaluating its performance in in vivo models of leishmaniasis.
References
-
PubChem. (n.d.). Dipentamethylenethiuram disulfide. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Thiuram disulfide. Retrieved from [Link]
- Vela, A. C., et al. (2015). Antileishmanial Activity of Disulfiram and Thiuram Disulfide Analogs in an Ex Vivo Model System Is Selectively Enhanced by the Addition of Divalent Metal Ions. Antimicrobial Agents and Chemotherapy, 59(10), 6463–6470.
- Pal, D., et al. (2015). Identification of metal dithiocarbamates as a novel class of antileishmanial agents. Antimicrobial Agents and Chemotherapy, 59(4), 2144–2152.
- de Oliveira, R. B., et al. (2019). Application of Dithiocarbamates as Potential New Antitrypanosomatids-Drugs: Approach Chemistry, Functional and Biological. Molecules, 24(15), 2816.
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- 1. Identification of metal dithiocarbamates as a novel class of antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Identification of Metal Dithiocarbamates as a Novel Class of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Mechanism of Action of Dicyclopentamethylenethiuram Disulfide
Prepared by: Gemini, Senior Application Scientist
Abstract
Dicyclopentamethylenethiuram disulfide, also known as bis(pentamethylene)thiuram disulfide or PTD, is an organosulfur compound of significant industrial importance, primarily serving as an ultra-accelerator and vulcanizing agent in the rubber industry. This technical guide provides an in-depth exploration of the synthesis and multifaceted mechanism of action of this compound. We will detail a robust and reproducible synthesis protocol, beginning with the formation of a dithiocarbamate salt from piperidine and carbon disulfide, followed by a controlled oxidative coupling to yield the final disulfide product. The narrative emphasizes the causal relationships behind experimental choices, ensuring a self-validating and scientifically rigorous protocol. Furthermore, this guide elucidates the compound's primary mechanism of action in sulfur vulcanization of rubber, detailing its role as a sulfur donor and a source of radical species that facilitate the formation of cross-linked polymer networks. We will also explore its secondary biological activities, which are rooted in its ability to undergo thiol-disulfide exchange reactions, a mechanism that underpins its fungicidal properties and potential for broader biomedical applications. This document is intended for researchers, chemists, and professionals in drug development and material science, providing foundational knowledge and practical insights into the chemistry and application of Dicyclopentamethylenethiuram disulfide.
Introduction
Thiuram disulfides are a class of organosulfur compounds characterized by the general formula (R₂NCSS)₂.[1] These molecules are formed by the oxidation of dithiocarbamates and have found widespread use in applications ranging from agriculture to medicine and polymer chemistry.[1][2] Dicyclopentamethylenethiuram disulfide is a symmetrical disulfide derived from the secondary amine piperidine. Its structure features two piperidine rings linked by a disulfide bridge through thiocarbonyl groups.
Industrially, its most prominent role is in the vulcanization of both natural and synthetic rubbers, such as butyl rubber and styrene-butadiene rubber (SBR).[3][4][5] In these systems, it acts as a fast-curing accelerator, often reducing the required vulcanization time and temperature while improving the physical properties and thermal stability of the final product.[5] Beyond polymer science, the dithiocarbamate functional group is a potent metal chelator and its disulfide derivatives exhibit a range of biological activities, including functioning as pesticides and possessing antimicrobial properties.[6][7][8]
This guide offers a detailed examination of the synthetic pathway to Dicyclopentamethylenethiuram disulfide and its chemical mechanisms of action, providing a foundational resource for both practical application and further research.
Synthesis of Dicyclopentamethylenethiuram Disulfide
The synthesis of thiuram disulfides is a well-established process that generally proceeds in two key stages: first, the formation of a dithiocarbamate salt, and second, the oxidative coupling of this intermediate to form the disulfide bond.[1]
Reaction Principle
The overall synthesis can be summarized as follows:
-
Formation of Pentamethylene Dithiocarbamate: A secondary amine, piperidine (also known as pentamethylene imine[9]), reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt. Dithiocarbamate salts are readily synthesized from the reaction of secondary amines with carbon disulfide and a base like sodium hydroxide.[10]
-
Oxidative Coupling: The dithiocarbamate salt is then oxidized to form the thiuram disulfide. This step involves the formation of a sulfur-sulfur bond between two dithiocarbamate molecules. A variety of oxidizing agents can be employed, including hydrogen peroxide, chlorine, or potassium ferricyanide.[1][9][11] The use of hydrogen peroxide presents a "greener" alternative as its primary byproduct is water.[9][12]
Synthesis Pathway Diagram
The following diagram illustrates the two-step synthesis process.
Caption: Simplified mechanism of rubber vulcanization accelerated by thiuram disulfide.
Biological Mechanism of Action
The biological activity of thiuram disulfides, including their use as fungicides, is largely attributed to their ability to interfere with essential thiol-containing biomolecules. [13] Thiol-Disulfide Exchange: The core mechanism is a thiol-disulfide exchange reaction. The disulfide bond in Dicyclopentamethylenethiuram disulfide is electrophilic and susceptible to nucleophilic attack by thiol groups (R-SH), such as the cysteine residues found in the active sites of many enzymes. [8][13] The reaction proceeds as follows:
R₂NC(S)S-SC(S)NR₂ + Enz-SH → R₂NC(S)S-S-Enz + R₂NC(S)SH
This process leads to the formation of a mixed disulfide with the enzyme, effectively inactivating it. This covalent modification can disrupt critical metabolic pathways in fungi and other microorganisms. For example, disulfiram (tetraethylthiuram disulfide) is a known inhibitor of aldehyde dehydrogenase, a cysteine-containing enzyme, which is the basis for its use in treating alcoholism. [1][8]This same principle of enzyme inhibition via thiol-disulfide exchange underlies the broader biocidal properties of this class of compounds.
Conclusion
Dicyclopentamethylenethiuram disulfide is a compound with significant industrial and potential biological relevance. Its synthesis is straightforward, based on the reliable chemistry of dithiocarbamate formation and subsequent oxidation, allowing for high-yield production. Its primary mechanism of action in rubber vulcanization involves thermal decomposition into radical species that initiate and accelerate the formation of a robust polymer cross-link network. Concurrently, its biological activities are governed by the electrophilic nature of its disulfide bond, enabling potent interactions with biological thiols through thiol-disulfide exchange reactions. A thorough understanding of these principles is crucial for optimizing its existing applications and exploring new frontiers in materials science and pharmacology.
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An In-Depth Technical Guide to Dicyclopentamethylenethiuram Disulfide: Properties, Reactivity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopentamethylenethiuram disulfide, also known as dipentamethylenethiuram disulfide, is a versatile organosulfur compound with significant applications in industrial chemistry, particularly in the vulcanization of rubber. Its unique chemical structure, characterized by a disulfide bond flanked by two thiocarbonyl groups attached to piperidine rings, imparts a range of interesting physical and chemical properties. This technical guide provides a comprehensive overview of the synthesis, core properties, reactivity, and analytical methodologies for Dicyclopentamethylenethiuram disulfide, offering valuable insights for researchers and professionals in materials science and chemical development.
Molecular Structure and Identification
Dicyclopentamethylenethiuram disulfide is systematically named piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate. Its structure consists of two piperidine rings linked by a dithiocarbamate disulfide bridge.
Key Identifiers:
-
CAS Number: 94-37-1[1]
-
Molecular Formula: C₁₂H₂₀N₂S₄[1]
-
Molecular Weight: 320.6 g/mol [1]
-
Synonyms: Dipentamethylenethiuram disulfide, Bis(pentamethylene)thiuram disulfide, 1-Piperidinethiocarbonyl disulfide[1]
Physical Properties
A thorough understanding of the physical properties of Dicyclopentamethylenethiuram disulfide is crucial for its handling, processing, and application.
| Property | Value | Source |
| Melting Point | 115 °C | [2] |
| Boiling Point (Predicted) | 436.6 ± 28.0 °C | [2] |
| Density (Estimate) | 1.3550 g/cm³ | [2] |
| Solubility | Generally soluble in organic solvents such as chloroform, acetone, and toluene.[3][4][5] | General Chemical Knowledge |
Chemical Properties and Reactivity
The chemical behavior of Dicyclopentamethylenethiuram disulfide is dominated by the disulfide and thiocarbonyl functionalities, making it a key component in various chemical processes.
Role in Rubber Vulcanization
Dicyclopentamethylenethiuram disulfide is a well-established ultra-accelerator for the sulfur vulcanization of natural and synthetic rubbers.[6][7] In this process, it significantly reduces the time and temperature required for curing, leading to improved efficiency and enhanced physical properties of the final rubber product.[6]
Mechanism of Action:
The vulcanization process accelerated by thiuram disulfides is believed to proceed through a radical mechanism. At vulcanization temperatures, the relatively weak sulfur-sulfur bond in Dicyclopentamethylenethiuram disulfide undergoes homolytic cleavage to generate dithiocarbamate radicals.[6] These highly reactive radicals can then interact with sulfur and the polymer chains, initiating a series of reactions that lead to the formation of cross-links between the polymer chains, thereby imparting elasticity and strength to the rubber.[8][9] Thiuram disulfides can also act as sulfur donors, providing the necessary sulfur atoms for the cross-linking process.[6]
Caption: Simplified mechanism of rubber vulcanization accelerated by Dicyclopentamethylenethiuram disulfide.
Precursor to Mononuclear Complexes
Dicyclopentamethylenethiuram disulfide can act as a ligand precursor in coordination chemistry. It reacts with metal complexes, leading to the formation of mononuclear dithiocarbamate complexes. For instance, its reaction with dimolybdenum complexes involves the oxidative cleavage of the metal-metal bond and reductive scission of the disulfide bond.
Thermal Decomposition
Caption: General thermal decomposition pathway for thiuram disulfides.
Synthesis of Dicyclopentamethylenethiuram Disulfide
The synthesis of Dicyclopentamethylenethiuram disulfide is typically achieved through the reaction of piperidine with carbon disulfide, followed by oxidation of the resulting dithiocarbamate salt.
Experimental Protocol: Synthesis
Materials:
-
Piperidine
-
Carbon disulfide
-
Sodium hydroxide
-
An oxidizing agent (e.g., sodium hypochlorite, hydrogen peroxide)
-
Suitable organic solvent (e.g., ethanol, water)
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a well-ventilated fume hood, dissolve piperidine in a suitable solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide dropwise to the cooled piperidine solution with constant stirring. An exothermic reaction will occur, leading to the formation of the piperidinium dithiocarbamate salt.[11]
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
-
Oxidation to the Disulfide:
-
To the solution of the dithiocarbamate salt, slowly add an aqueous solution of the oxidizing agent (e.g., sodium hypochlorite) while maintaining a low temperature with an ice bath.
-
The disulfide will precipitate out of the solution as a solid.
-
Continue stirring for a period to ensure complete oxidation.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water to remove any inorganic byproducts.
-
Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure Dicyclopentamethylenethiuram disulfide.
-
Dry the purified product under vacuum.
-
Caption: Workflow for the synthesis of Dicyclopentamethylenethiuram disulfide.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quality control and characterization of Dicyclopentamethylenethiuram disulfide.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of Dicyclopentamethylenethiuram disulfide. A reverse-phase HPLC method is typically employed.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[12]
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile) to a known concentration. Filter the solution through a 0.45 µm filter before injection.
-
Quantification: Use an external standard calibration curve prepared from a pure reference standard of Dicyclopentamethylenethiuram disulfide.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to study the thermal stability and decomposition of Dicyclopentamethylenethiuram disulfide.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.
-
Instrument Conditions:
-
Heat the sample under a nitrogen atmosphere.
-
Use a heating rate of, for example, 10 °C/min over a temperature range that encompasses the melting point and any decomposition events (e.g., 25 °C to 300 °C).[13]
-
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic melting transition. Exothermic events at higher temperatures may indicate decomposition.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. Key characteristic peaks would include those for C-N, C=S, and C-S stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the molecule. The ¹H NMR spectrum would show signals corresponding to the protons on the piperidine rings, while the ¹³C NMR spectrum would provide information about the carbon skeleton, including the characteristic chemical shift of the thiocarbonyl carbon.[14]
Safety and Handling
Dicyclopentamethylenethiuram disulfide is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause an allergic skin reaction.[1] It is harmful if swallowed and may cause respiratory irritation.[10]
Precautionary Measures:
-
Always handle in a well-ventilated area or in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
Dicyclopentamethylenethiuram disulfide is a compound of significant industrial importance with a rich chemistry. This guide has provided a detailed overview of its physical and chemical properties, synthesis, key reactions, and analytical characterization methods. A thorough understanding of these aspects is crucial for its safe and effective application in research and industrial settings. Further research into the specific mechanisms of its action and decomposition can lead to the development of more efficient and sustainable chemical processes.
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SIELC. (n.d.). Separation of Dimethyldiphenylthiuram disulfide on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
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Sunny-House. (n.d.). What is the vulcanization mechanism of thiuram accelerator rubber? Retrieved from [Link]
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Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. Retrieved from [Link]
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Wikipedia. (2024, November 28). Sulfur vulcanization. In Wikipedia. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-and 13 C-NMR data and the results of elemental analysis of tetraalkylthiuram disulfides. Retrieved from [Link]
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PubChem. (n.d.). Dipentamethylenethiuram disulfide. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. Retrieved from [Link]
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OSTI.gov. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. Retrieved from [Link]
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ResearchGate. (n.d.). A) RP-HPLC monitoring of directed disulfide formation reaction (Scheme.... Retrieved from [Link]
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- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0005805). Retrieved from [Link]
- The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra.
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NIST. (n.d.). Tetramethylthiuram disulfide. NIST Chemistry WebBook. Retrieved from [Link]
- PubMed. (2010). Theoretical study of the thermal decomposition of dimethyl disulfide. The Journal of Physical Chemistry A, 114(42), 11345-11357.
- PubMed. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR, 18(2), 165-171.
- Scholars' Bank. (2020). Synthesis of Disulfide, Thioether, and Hydrocarbon Cyclophanes Using Self-Assembly, Covalent Capture, and Photochemical Sulfur Extrusion.
- PubMed. (2012). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
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EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]
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TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]
- PubMed. (2006). A new spectroscopic approach to examining the role of disulfide bonds in the structure and unfolding of soybean trypsin inhibitor. Biophysical Journal, 90(2), 623-630.
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TA Instruments. (n.d.). Modulated DSC™ Compendium: Basic Theory & Experimental Considerations, TA-210. Retrieved from [Link]
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ResearchGate. (n.d.). Carbon Disulfide Production via Hydrogen Sulfide Methane Reformation. Retrieved from [Link]
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A-Z Guide to Dicyclopentamethylenethiuram Disulfide: Nomenclature, Properties, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dicyclopentamethylenethiuram Disulfide, a key compound primarily utilized in industrial applications. The document elucidates the complex nomenclature associated with this molecule, offering a clear compilation of its synonyms, trade names, and chemical identifiers. Beyond nomenclature, this guide delves into the compound's physicochemical properties, primary applications, and potential toxicological profile. A significant focus is placed on providing a robust, step-by-step analytical protocol for the identification and quantification of Dicyclopentamethylenethiuram Disulfide using High-Performance Liquid Chromatography (HPLC), designed to ensure accuracy and reproducibility in a laboratory setting. This document is intended to serve as a critical resource for professionals in research and development who require a deep and practical understanding of this compound.
Introduction
Dicyclopentamethylenethiuram disulfide belongs to the thiuram disulfide class of organosulfur compounds. While its primary role is firmly established in the polymer industry as a vulcanization accelerator, its chemical structure warrants consideration and study across various scientific disciplines. A thorough understanding of a compound's identity is the foundation of all scientific inquiry, yet the array of historical, trade, and systematic names for this particular molecule can create ambiguity.
This guide aims to resolve that ambiguity by systematically cataloging its various names and identifiers. Furthermore, it provides the necessary context regarding its chemical properties and established applications. For the drug development professional, while this compound is not a therapeutic agent, it is classified as a standardized chemical allergen, and its physiological effects are noted to involve increased histamine release and cell-mediated immunity[1][2]. Understanding its analytical signature is crucial for toxicological screening, impurity profiling, and environmental analysis.
Chemical Identity and Nomenclature
The accurate identification of a chemical substance is paramount for research, regulatory compliance, and safety. Dicyclopentamethylenethiuram disulfide is known by a variety of names, which can be categorized into systematic (IUPAC), common, and trade or proprietary names. The Chemical Abstracts Service (CAS) number remains the most unambiguous identifier.
Table of Synonyms and Identifiers
| Type | Name / Identifier | Source / Context |
| IUPAC Name | piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate | Systematic name based on chemical structure rules[2]. |
| Common Name | Dicyclopentamethylenethiuram disulfide | Frequently used name in technical literature. |
| Common Name | Dipentamethylenethiuram disulfide | An alternative and widely accepted common name[1][2][3]. |
| Synonym | Bis(pentamethylene)thiuram disulfide | Describes the two "pentamethylene" (piperidine) rings[2][4][5]. |
| Synonym | Bis(piperidinothiocarbonyl) disulfide | A descriptive name highlighting the core structural components[3][4]. |
| Synonym | 1,1'-(Dithiodicarbonothioyl)bispiperidine | A more systematic variation of the common names[2]. |
| Abbreviation | PTD | Common abbreviation used in industry[3]. |
| Trade Name | Robac PTD | A known commercial or trade name for the compound[3][5]. |
| EC Number | 202-328-1 | European Community number for regulatory identification[4]. |
| Molecular Formula | C12H20N2S4 | Represents the elemental composition of the molecule[1][2][5]. |
Nomenclature Relationship Diagram
The following diagram illustrates the relationship between the core chemical structure and its various identifiers, providing a clear visual map of the nomenclature.
Caption: Relationship between the core chemical structure and its key identifiers.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, including solvent selection and analytical method development.
| Property | Value |
| Molecular Formula | C12H20N2S4[1][2] |
| Molecular Weight | 320.6 g/mol [1][2][3] |
| Appearance | Slightly yellow, combustible liquid (for related compounds) |
| Melting Point | 123-125 °C |
| Solubility | Insoluble in water; soluble in benzene, chloroform, and acetone. |
Primary Applications and Field Insights
The primary utility of Dicyclopentamethylenethiuram disulfide stems from its function as a sulfur donor in the vulcanization of rubber.
-
Expertise & Experience: In the context of rubber chemistry, thiuram disulfides like this compound are known as "ultra-accelerators." Their function is to accelerate the cross-linking of polymer chains by sulfur, a process that imparts strength, elasticity, and durability to the material. The choice of this specific accelerator over others is often dictated by the desired cure rate, the processing temperature, and the final properties of the rubber article. It is particularly valued in the production of butyl rubber and latex products, such as gloves[3]. The "dicyclopentamethylene" portion of the molecule refers to the two piperidine rings, which influence its solubility in the polymer matrix and its decomposition temperature during the curing process.
Analytical Methodology: A Self-Validating Protocol
For researchers, verifying the identity, purity, or concentration of Dicyclopentamethylenethiuram disulfide in a sample is a common requirement. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this analysis due to its specificity, sensitivity, and robustness.
Protocol: Quantification of Dicyclopentamethylenethiuram Disulfide by HPLC
This protocol describes a self-validating system for the accurate analysis of the target compound.
1. Principle and Causality: This method separates the analyte from other components in a sample matrix based on its differential partitioning between a stationary phase (C18 column) and a mobile phase (acetonitrile/water mixture). The analyte is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength. The choice of a C18 (reverse-phase) column is based on the non-polar nature of the molecule.
2. Materials and Reagents:
-
Dicyclopentamethylenethiuram disulfide reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Sample of interest
3. Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
4. Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
5. Sample Preparation:
-
Accurately weigh a known amount of the sample matrix.
-
Extract the analyte using a suitable solvent (e.g., acetonitrile or chloroform) via sonication or shaking.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
6. HPLC Conditions:
-
Mobile Phase: Isocratic elution with 80:20 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 280 nm.
-
Run Time: 10 minutes.
7. System Validation & Analysis:
-
Calibration Curve: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) must be >0.995 for the assay to be considered valid.
-
Sample Analysis: Inject the prepared sample.
-
Quantification: Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC Analysis
The following diagram outlines the logical flow of the analytical protocol.
Caption: Standard workflow for the HPLC analysis of Dicyclopentamethylenethiuram disulfide.
Toxicology and Safety Profile
Dicyclopentamethylenethiuram disulfide is classified as harmful if swallowed, and causes skin and serious eye irritation[4]. It may also cause respiratory irritation[4]. From a drug development perspective, it is recognized as a standardized chemical allergen[1][2]. Its physiological effect is associated with increased histamine release and cell-mediated immunity[1][2]. These properties are critical considerations for handling, exposure assessment, and for understanding potential cross-reactivity in toxicological studies.
Conclusion
Dicyclopentamethylenethiuram disulfide is a compound with a well-defined industrial role and a complex, often confusing, nomenclature. This guide has provided a clear and structured reference to its various synonyms, trade names, and chemical identifiers, anchored by its CAS number, 94-37-1. By presenting its physicochemical properties and a detailed, robust HPLC protocol, this document equips researchers, scientists, and development professionals with the foundational knowledge and practical tools required to work with this compound confidently and accurately. The provided methodologies and data serve to underscore the importance of precise chemical identification as the bedrock of sound scientific and developmental work.
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Dicyclopentamethylenethiuram Disulfide: A Technical Guide to its Biological Activities and Therapeutic Potential
Foreword: Unveiling the Potential of a Structurally Intriguing Thiuram Disulfide
Dicyclopentamethylenethiuram disulfide, a symmetrical disulfide belonging to the thiuram family, presents a compelling case for in-depth biological investigation. While its primary industrial application lies in rubber vulcanization, the inherent chemical reactivity of its dithiocarbamate moieties and the central disulfide bridge suggests a spectrum of biological activities that remain largely unexplored. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known attributes of Dicyclopentamethylenethiuram disulfide and to extrapolate its potential biological functions based on the well-documented activities of structurally analogous compounds. By synthesizing existing data with proven experimental methodologies, this document serves as a foundational resource to stimulate and guide future research into the therapeutic promise of this intriguing molecule.
Chemical Identity and Physicochemical Properties
Dicyclopentamethylenethiuram disulfide, also known by synonyms such as Bis(pentamethylene)thiuram disulfide and Robac PTD, is characterized by the chemical formula C₁₂H₂₀N₂S₄.[1] Its structure features two piperidine rings linked by a dithiocarbamate disulfide bridge.
Table 1: Physicochemical Properties of Dicyclopentamethylenethiuram Disulfide
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₂S₄ | [1] |
| Molecular Weight | 320.6 g/mol | [1] |
| CAS Number | 94-37-1 | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents such as acetone, chloroform, and benzene. Insoluble in water. | |
| Melting Point | 125-130 °C |
The synthesis of thiuram disulfides like Dicyclopentamethylenethiuram disulfide is typically achieved through the oxidation of the corresponding dithiocarbamate salts.[2]
Caption: Workflow for MIC determination.
Potential Anticancer Activity
A significant body of research points to the anticancer properties of dithiocarbamates and thiuram disulfides. [3]Their mechanisms of action are often multifactorial, targeting various hallmarks of cancer.
-
Induction of Apoptosis: Compounds like diallyl disulfide (DADS) have been shown to induce apoptosis in various cancer cell lines, including colon and prostate cancer. [4]This is often mediated through the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and the activation of caspase cascades.
-
Cell Cycle Arrest: DADS can also induce cell cycle arrest, particularly at the G2/M phase, in cancer cells. [4]This prevents the proliferation of malignant cells.
-
Inhibition of Key Signaling Pathways: Dithiocarbamates can interfere with critical signaling pathways involved in cancer progression, such as the NF-κB pathway.
-
Enzyme Inhibition: As will be discussed further, the inhibition of enzymes like aldehyde dehydrogenase and protein disulfide isomerase, which are often overexpressed in cancer cells, represents a key anticancer mechanism.
Experimental Protocol: In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells and can be used to determine the cytotoxic effects of Dicyclopentamethylenethiuram disulfide on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Dicyclopentamethylenethiuram disulfide for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Potential anticancer signaling pathways of thiuram disulfides.
Potential Enzyme Inhibition
The electrophilic nature of the disulfide bond and the dithiocarbamate moieties makes thiuram disulfides potent inhibitors of enzymes, particularly those with reactive cysteine residues in their active sites.
-
Aldehyde Dehydrogenase (ALDH) Inhibition: Disulfiram is a well-known inhibitor of ALDH, and this activity is the basis for its use in the treatment of alcoholism. [2][5]The inhibition is irreversible and results from the formation of a disulfide bond with a cysteine residue in the enzyme's active site. [5]Given the structural similarities, Dicyclopentamethylenethiuram disulfide is a strong candidate for ALDH inhibition.
-
Protein Disulfide Isomerase (PDI) Inhibition: PDI is an enzyme involved in the proper folding of proteins in the endoplasmic reticulum. It is overexpressed in many cancers and is a promising therapeutic target. [6]Several small molecules have been identified as PDI inhibitors, and they often work by covalently modifying the active site cysteines. [7]The reactivity of the disulfide bond in Dicyclopentamethylenethiuram disulfide suggests it could also function as a PDI inhibitor.
Experimental Protocol: Enzyme Inhibition Assay (General)
A general protocol for assessing the inhibitory activity of Dicyclopentamethylenethiuram disulfide against a target enzyme can be outlined as follows:
-
Enzyme and Substrate Preparation: Prepare solutions of the purified target enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare a stock solution of Dicyclopentamethylenethiuram disulfide and perform serial dilutions.
-
Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the enzyme, buffer, and varying concentrations of the inhibitor. Pre-incubate for a defined period.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitoring of Reaction: Monitor the progress of the reaction over time by measuring a change in absorbance or fluorescence using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Future Directions and Conclusion
Dicyclopentamethylenethiuram disulfide represents a molecule of significant, yet largely untapped, biological potential. While its role as a chemical allergen is established, the extensive body of research on structurally related thiuram disulfides and dithiocarbamates strongly suggests a broader spectrum of bioactivity. The potential for antimicrobial, anticancer, and specific enzyme-inhibiting properties warrants a systematic and thorough investigation.
Future research should focus on:
-
Direct Biological Screening: Comprehensive screening of Dicyclopentamethylenethiuram disulfide against a wide range of microbial pathogens and cancer cell lines to establish its activity profile.
-
Mechanistic Studies: Elucidation of the specific molecular mechanisms underlying any observed biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of Dicyclopentamethylenethiuram disulfide to optimize potency and selectivity.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the therapeutic potential and toxicological profile of Dicyclopentamethylenethiuram disulfide.
References
- Antonovich, E. A., Chernov, O. V., Samosh, L. V., Martson', L. V., & Pilinskaia, M. A. (1974). [Comparative toxicological evaluation of dithiocarbamates]. Gigiena i sanitariia, (10), 104–106.
- Chieh, C. (1977). Crystal structure of tetraisobutylthiuram disulfide. Journal of the Chemical Society, Perkin Transactions 2, (4), 534-537.
- Elespuru, R. K., & Lijinsky, W. (1973). The formation of carcinogenic nitroso compounds from nitrite and some types of agricultural chemicals. Food and cosmetics toxicology, 11(5), 807–817.
- Horita, Y., Takii, T., Yagi, T., Ogawa, K., & Inagaki, K. (2012). Bactericidal action of tetraalkylthiuram disulfides against drug-resistant Mycobacterium tuberculosis. Biological & pharmaceutical bulletin, 35(5), 785–788.
- Jiao, Y., Li, W., Wang, W., Zhou, J., Wang, L., & He, Z. (2016). Thiram-induced apoptosis in HeLa cells is mediated by reactive oxygen species and in combination with radiotherapy produces a synergistic cytotoxic effect. Oncology letters, 12(4), 2829–2836.
- Karim, M. M., et al. (2017). Dicyclopentamethylenethiuram Disulfide as Precursor of Mononuclear Complexes: Oxidative Cleavage of Metal-Metal Bond in [CpMo(CO)3]2 and Molecular Structure of cis-[CpMo(CO)2{S2C-N(CH2)5}].
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Synthesis of disulfide by click chemistry A Synthesis of symmetrical... (n.d.). ResearchGate. Retrieved from [Link]
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Dicyclopentamethylenethiuram disulfide safety and handling precautions.
An In-Depth Technical Guide to the Safe Handling of Dicyclopentamethylenethiuram Disulfide
Introduction
Dicyclopentamethylenethiuram disulfide (CAS No. 94-37-1), also known as dipentamethylenethiuram disulfide, is a chemical compound frequently utilized as a vulcanizing agent and accelerator in the rubber industry, particularly for latex gloves and butyl rubber.[1] While effective in its industrial applications, its chemical nature necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. The physiologic effect of this compound is associated with increased histamine release and cell-mediated immunity, classifying it as a standardized chemical allergen.[2][3]
This guide is designed for researchers, scientists, and drug development professionals who may handle this compound in laboratory settings. It provides a detailed framework for safe handling, storage, emergency response, and disposal, grounded in established safety data and toxicological insights. The objective is to empower technical personnel with the knowledge to mitigate risks, ensuring personal safety and environmental integrity.
Section 1: Chemical and Physical Properties
A thorough understanding of a chemical's properties is foundational to its safe handling. Dicyclopentamethylenethiuram disulfide is a solid substance whose key identifiers and characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 94-37-1 | [3] |
| Molecular Formula | C₁₂H₂₀N₂S₄ | [2][4] |
| Molecular Weight | 320.6 g/mol | [2][3] |
| IUPAC Name | piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate | [2] |
| Synonyms | Dipentamethylenethiuram disulfide, Bis(pentamethylene)thiuram disulfide, Robac PTD | [1][2][5] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Data not widely available; likely soluble in organic solvents | N/A |
Section 2: Hazard Identification and Toxicology
Dicyclopentamethylenethiuram disulfide presents several health hazards that demand careful management. The primary risks are associated with skin, eye, and respiratory tract irritation, as well as its potential to cause allergic skin reactions.[2][6]
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][6] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][6] |
Toxicological Profile
-
Skin Sensitization and Irritation: This is one of the most significant hazards. The compound is a known skin sensitizer, meaning that repeated exposure can lead to an allergic reaction (allergic contact dermatitis).[2] The underlying physiological mechanism involves increased histamine release and cell-mediated immunity.[3] Direct contact causes skin irritation, characterized by redness and inflammation.[2]
-
Eye Irritation: Direct contact with the eyes will cause serious irritation, potentially leading to redness, pain, and damage if not promptly addressed.[2][6]
-
Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2][6] It is crucial to handle the substance in a manner that minimizes dust generation.
-
Oral Toxicity: The compound is harmful if swallowed, with a reported oral LD50 (rat) of 2870 mg/kg.[2][6] Ingestion can lead to irritation of the gastrointestinal tract.[7]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls
The primary engineering control for handling dicyclopentamethylenethiuram disulfide, especially in its powdered form, is to work within a certified chemical fume hood.[8][9] This prevents the inhalation of airborne particles and contains any potential spills. The fume hood should have adequate airflow, and its performance should be verified regularly. For processes that might generate significant dust, additional controls like using a glove box or ensuring local exhaust ventilation are recommended.[10]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of the chemical.
| PPE Type | Specification | Rationale and Causality |
| Hand Protection | Nitrile rubber gloves. Inspect prior to use. | Prevents skin contact, irritation, and sensitization. Nitrile offers good chemical resistance for incidental contact. Gloves must always be inspected for tears or pinholes before use.[7][8] |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and accidental splashes.[8][11] Standard safety glasses do not provide a sufficient seal. |
| Skin and Body Protection | Lab coat. Consider chemically resistant apron and sleeves for larger quantities. | Protects skin and personal clothing from contamination. Contaminated work clothing should not be allowed out of the workplace.[7] |
| Respiratory Protection | Required when dusts or aerosols are generated. Use a NIOSH (US) or EN 149 (EU) approved particulate respirator. | Prevents inhalation of the compound, which is a known respiratory irritant.[10] The need for respiratory protection should be determined by a risk assessment. |
PPE Workflow: Donning and Doffing
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to standardized protocols is paramount for consistent and safe laboratory operations.
SOP 1: Weighing and Handling Solid Compound
-
Preparation: Ensure the chemical fume hood is on and working correctly. Cover the work surface with absorbent, disposable bench paper.
-
PPE: Don the appropriate PPE as specified in Section 3.
-
Handling: Transfer the required amount of dicyclopentamethylenethiuram disulfide from its primary container to a tared weigh boat or secondary container using a spatula. Perform all manipulations deep within the fume hood to contain any dust.
-
Static Control: When transferring powders, take precautionary measures against static discharge, which can cause dust to become airborne. Use anti-static weigh boats and ground equipment where necessary.[8][12]
-
Cleaning: After weighing, carefully clean the spatula with a dry wipe or a wipe dampened with a suitable solvent (e.g., isopropanol), disposing of the wipe as hazardous waste. Clean any residual powder from the work surface.
-
Storage: Tightly close the primary container and return it to its designated storage location.[8][9]
SOP 2: Storage and Segregation
-
Container: Keep the compound in a tightly closed, properly labeled container.[12][13]
-
Location: Store in a dry, cool, and well-ventilated area.[9][13]
-
Security: The storage area should be locked or otherwise accessible only to authorized personnel.[9][13]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[14][15] Keep away from heat, sparks, open flames, and other ignition sources.[8][9]
SOP 3: Waste Collection and Disposal
-
Waste Stream: All materials contaminated with dicyclopentamethylenethiuram disulfide, including gloves, wipes, and disposable labware, must be treated as hazardous waste.
-
Collection: Place contaminated solid waste into a designated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[7][13] Do not allow the product to enter drains or waterways.[11]
Section 5: Emergency Procedures
Preparedness is key to managing unexpected events like spills or personnel exposure.
Spill Response Workflow
This workflow is intended for small-scale laboratory spills. For large spills, evacuate the area and contact emergency services.
Caption: Emergency response workflow for a small-scale chemical spill.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][9]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6][8]
Section 6: Reactivity and Incompatibilities
Understanding the chemical reactivity of dicyclopentamethylenethiuram disulfide is crucial for preventing hazardous reactions.
-
Conditions to Avoid: Keep away from heat, open flames, sparks, and static discharge.[14][16]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these may cause vigorous or explosive reactions.[14][15][17]
-
Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes, including oxides of carbon, nitrogen, and sulfur (SOx), as well as hydrogen sulfide.[13]
References
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ResearchGate. Dicyclopentamethylenethiuram Disulfide as Precursor of Mononuclear Complexes. (2017-11-30). [Link]
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An In-depth Technical Guide to the Thermal Decomposition of Dicyclopentamethylenethiuram Disulfide
Abstract
Dicyclopentamethylenethiuram disulfide (DCPTD), a molecule characterized by its central disulfide bridge flanked by two thiocarbonyl groups and terminal piperidine rings, finds utility in various chemical applications. Its thermal stability is a critical parameter governing its storage, handling, and performance in high-temperature processes. This guide provides a comprehensive framework for understanding and investigating the thermal decomposition of DCPTD. We will explore the foundational principles of thiuram disulfide thermolysis, detail rigorous analytical methodologies for its characterization, propose a likely decomposition pathway based on established chemical principles, and outline the process for kinetic analysis. This document is intended for researchers, chemists, and material scientists engaged in the study of sulfur-containing compounds and their thermal behavior.
Introduction to Dicyclopentamethylenethiuram Disulfide (DCPTD)
Dicyclopentamethylenethiuram disulfide, also known by its IUPAC name piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate, is an organic sulfur compound with the chemical formula C₁₂H₂₀N₂S₄ and a molecular weight of 320.6 g/mol .[1] Its structure features a disulfide (-S-S-) bond, which is known to be the most thermally labile linkage in this class of molecules. The thermal decomposition of thiuram disulfides is a process of significant interest, as it dictates their operational limits and can lead to the formation of reactive radical species. Understanding this process is paramount for predicting material lifetime, ensuring process safety, and controlling reaction outcomes.
The initial step in the thermal decomposition of analogous, simpler disulfides like dimethyl disulfide (DMDS) is widely recognized to be the homolytic cleavage of the S-S bond.[2][3] This scission generates thiyl radicals, which are highly reactive and can initiate a cascade of subsequent reactions, leading to a complex mixture of decomposition products.[2] This guide will extrapolate from these fundamental principles to construct a robust investigational strategy for DCPTD.
Theoretical Framework: The Lability of the Disulfide Bond
The central disulfide bond is the kinetic weak point in the DCPTD molecule. The bond dissociation energy of a typical dialkyl disulfide bond (RS-SR) is in the range of 301 ± 8 kJ mol⁻¹, which is significantly lower than that of C-C, C-H, or C-S bonds, making it susceptible to thermal cleavage.[2]
The decomposition is theorized to initiate via the following primary step:
R-S-S-R → 2 R-S•
In the case of DCPTD, 'R' represents the pentamethylene-thiocarbonyl group (a piperidine-1-carbothioyl moiety). The resulting piperidine-1-carbothioylthiyl radical is a resonance-stabilized species, which can influence the subsequent reaction pathways. Upon heating, this initial bond scission is followed by a complex series of secondary reactions involving the generated radicals. These can include:
-
Hydrogen abstraction: Radicals abstracting hydrogen atoms from other molecules.
-
Elimination reactions: Leading to the formation of stable volatile molecules like carbon disulfide (CS₂) and piperidine derivatives.
-
Recombination reactions: Radicals combining to form new, sometimes polymeric, species.
The precise nature and distribution of the final products are highly dependent on factors such as temperature, heating rate, and the surrounding atmosphere (inert vs. oxidative).
Analytical Methodologies for Studying Thermal Decomposition
A multi-technique approach is essential for a comprehensive understanding of the thermal decomposition of DCPTD. Combining thermodynamic and spectrometric methods allows for the determination of decomposition temperatures, associated energy changes, and the identification of evolved volatile products. The logical workflow for such an investigation is depicted below.
Caption: Experimental workflow for thermal decomposition analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and the temperature ranges of discrete degradation steps.[4]
Experimental Protocol: TGA of DCPTD
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. This is a critical self-validating step to ensure data accuracy.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity, finely powdered DCPTD into a ceramic or aluminum TGA pan.[5] Using a small, uniform sample ensures even heat distribution and minimizes thermal gradients within the sample.
-
Atmosphere Selection: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes before the run.[6] An inert atmosphere is chosen to study the intrinsic thermal decomposition without interference from oxidative side reactions.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. A 10°C/min rate is standard for initial screening, balancing resolution and experimental time. Slower or faster rates can be used to investigate kinetic effects.[7]
-
-
Data Acquisition: Record the sample mass (TG curve) and its first derivative (DTG curve) as a function of temperature. The DTG curve peak indicates the temperature of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[4] It is used to detect thermal events like melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with them.
Experimental Protocol: DSC of DCPTD
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. This ensures the accuracy of transition temperatures and energy measurements.
-
Sample Preparation: Accurately weigh 2-5 mg of DCPTD into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss before the decomposition event, which could interfere with the heat flow signal. An empty, sealed pan is used as the reference.
-
Atmosphere Selection: Maintain a purge of high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. The final temperature should be sufficient to capture the entire decomposition exotherm observed in the TGA.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) will be observed.
Evolved Gas Analysis (EGA): TGA-FTIR/MS and Py-GC/MS
To identify the decomposition products, the TGA can be coupled to a Fourier-Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS).[4][8] Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is another powerful technique that provides detailed separation and identification of volatile and semi-volatile degradation products.[9]
Experimental Protocol: Py-GC/MS of DCPTD
-
Sample Preparation: Place approximately 0.1-0.5 mg of DCPTD into a pyrolysis sample cup.
-
Pyrolysis: Heat the sample rapidly (pyrolyze) to a temperature corresponding to the maximum decomposition rate identified by TGA. This ensures that the product profile is representative of the primary decomposition event.
-
Chromatographic Separation: The evolved gases are immediately swept into a gas chromatograph (GC) column, where the mixture is separated into its individual components based on their boiling points and affinity for the column's stationary phase.
-
Mass Spectrometry Detection: As each component elutes from the GC column, it enters a mass spectrometer (MS), which fragments the molecules and detects the fragments based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum for each separated component is compared against a spectral library (e.g., NIST) for positive identification.
Anticipated Decomposition Pathway and Products
Based on the chemistry of related thiuram disulfides and dithiocarbamates, a plausible thermal decomposition pathway for DCPTD can be proposed. The process likely initiates with the homolytic cleavage of the S-S bond, followed by fragmentation of the resulting radicals.
Caption: Proposed thermal decomposition pathway for DCPTD.
The primary anticipated volatile products are carbon disulfide (CS₂) and piperidine . The formation of a non-volatile, sulfur-rich polymeric residue is also highly probable.[2] The identity of these products would be confirmed using the EGA techniques described above.
Data Presentation and Kinetic Analysis
Summarizing Thermal Data
The quantitative data obtained from TGA and DSC experiments should be summarized in a clear, tabular format.
| Parameter | Atmosphere | Value | Method |
| Melting Point Onset (Tₘ) | Nitrogen | e.g., 130°C | DSC |
| Decomposition Onset (Tₒ) | Nitrogen | e.g., 210°C | TGA |
| Temperature of Max. Decomposition (Tₘₐₓ) | Nitrogen | e.g., 235°C | TGA-DTG |
| Mass Loss (Step 1) | Nitrogen | e.g., 65% | TGA |
| Final Residue at 600°C | Nitrogen | e.g., 15% | TGA |
| Decomposition Enthalpy (ΔHₔ) | Nitrogen | e.g., -350 J/g | DSC |
Note: The values presented are hypothetical and for illustrative purposes only.
Kinetic Analysis
The kinetics of decomposition, particularly the activation energy (Eₐ), can be determined from non-isothermal TGA or DSC experiments performed at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).[7] Model-free isoconversional methods, such as the Kissinger or Ozawa-Flynn-Wall methods, are commonly employed.[7][10]
Kissinger Method: This method relates the peak decomposition temperature (Tₘₐₓ) from DTG or DSC curves to the heating rate (β) to calculate the activation energy. The Kissinger equation is:
ln(β / Tₘₐₓ²) = ln(AR / Eₐ) - Eₐ / (RTₘₐₓ)
By plotting ln(β / Tₘₐₓ²) versus 1/Tₘₐₓ for a series of experiments at different heating rates, a straight line is obtained. The activation energy (Eₐ) can be calculated from the slope (-Eₐ/R), where R is the ideal gas constant. This kinetic parameter provides invaluable insight into the energy barrier of the decomposition reaction, which is a key measure of thermal stability.
Conclusion
This guide has outlined a comprehensive, scientifically-grounded approach to studying the thermal decomposition of dicyclopentamethylenethiuram disulfide. By integrating thermogravimetric analysis, differential scanning calorimetry, and evolved gas analysis, researchers can build a complete picture of the degradation process. The proposed workflow emphasizes self-validating protocols and data synthesis to determine decomposition temperatures, identify reaction products, elucidate the mechanistic pathway, and calculate key kinetic parameters. This structured methodology ensures the generation of reliable and trustworthy data, which is essential for the safe and effective application of this compound in research and industry.
References
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Karim, M. M., et al. (2017). Dicyclopentamethylenethiuram Disulfide as Precursor of Mononuclear Complexes: Oxidative Cleavage of Metal-Metal Bond in [CpMo(CO)3]2 and Molecular Structure of cis-[CpMo(CO)2{S2C-N(CH2)5}]. Crystal Structure Theory and Applications, 6, 67-72. [Link][11][12]
- Coope, J. R., & Bryce, W. A. (1950). The Thermal Decomposition of Dimethyl Disulphide. Canadian Journal of Research, 28b, 5-15.
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Vandeputte, A. G., et al. (2010). Theoretical study of the thermal decomposition of dimethyl disulfide. The Journal of Physical Chemistry A, 114(42), 11379-11391. [Link][2][3]
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Moraczewska, K., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Materials, 16(11), 3986. [Link][4]
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Zubia, M., et al. (2023). Analysis of the Effect of Network Structure and Disulfide Concentration on Vitrimer Properties. Polymers, 15(20), 4123. [Link][13]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7188, Dipentamethylenethiuram disulfide. PubChem. [Link][1]
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Son, S. F. (2020). The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals. Purdue University Graduate School. [Link][7]
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Vyas, S., et al. (2018). KINETICS OF DECOMPOSITION AND OPTICAL OF RUBIDIUM SOAPS. World Journal of Pharmaceutical and Medical Research, 4(3), 108-113. [Link][14]
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Poletto, M., & Zattera, A. J. (2019). Thermal Decomposition of Natural Fibers: Kinetics and Degradation Mechanisms. In Cellulose. IntechOpen. [Link][10]
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Jasiński, R., & Maziarka, A. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1435. [Link][15]
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Samardzic, M., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Polymers, 14(3), 562. [Link][9]
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Silva, A. C. M., et al. (2011). Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. Journal of Thermal Analysis and Calorimetry, 108, 887-891. [Link][8]
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Giordano, F., et al. (2003). Thermal degradation and melting point determination of diclofenac. Journal of Thermal Analysis and Calorimetry, 73, 509-518. [Link][6]
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Application Notes and Protocols for Dicyclopentamethylenethiuram Disulfide (DPTD) in Rubber Vulcanization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of Dicyclopentamethylenethiuram disulfide (DPTD) in the vulcanization of rubber. This document delves into the chemical properties of DPTD, its mechanism of action, and provides detailed protocols for its application and evaluation in rubber compounds.
Introduction to Dicyclopentamethylenethiuram Disulfide (DPTD)
Dicyclopentamethylenethiuram disulfide, also known as Bis(pentamethylene)thiuram disulfide, is a versatile chemical compound widely employed in the rubber industry. It belongs to the thiuram class of accelerators, which are known for their rapid vulcanization capabilities.
Chemical and Physical Properties:
| Property | Value |
| Chemical Name | Dicyclopentamethylenethiuram disulfide |
| Synonyms | Bis(pentamethylene)thiuram disulfide, Robac PTD |
| CAS Number | 94-37-1 |
| Molecular Formula | C₁₂H₂₀N₂S₄ |
| Molecular Weight | 320.54 g/mol |
| Appearance | Off-white to light yellow powder |
DPTD functions primarily as an ultra-fast accelerator for the sulfur vulcanization of both natural rubber (NR) and various synthetic rubbers such as Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), and Ethylene Propylene Diene Monomer (EPDM) rubber.[1] A key characteristic of DPTD is its ability to also act as a sulfur donor , making it a valuable component in low-sulfur or sulfur-less vulcanization systems, often referred to as efficient vulcanization (EV) or semi-EV systems.[2] This dual functionality allows for the formulation of rubber compounds with enhanced heat and aging resistance. Furthermore, DPTD is recognized for its non-staining and non-discoloring properties, rendering it suitable for the production of light-colored or transparent rubber articles.
Mechanism of Vulcanization with DPTD
The vulcanization of rubber is a chemical process that converts the plastic raw rubber into a more durable, elastic material by forming cross-links between individual polymer chains. When DPTD is used in a sulfur-based curing system, it significantly accelerates the rate of this cross-linking reaction.
The generally accepted mechanism involves the thermal decomposition of DPTD in the presence of activators, typically zinc oxide and a fatty acid like stearic acid. This decomposition generates reactive sulfurating species. These species then react with the rubber polymer chains, forming pendent accelerator groups. These pendent groups are precursors to the final cross-links.
In systems where DPTD acts as a sulfur donor, it thermally decomposes to release active sulfur, which then participates in the formation of cross-links. The resulting network structure is often characterized by a higher proportion of mono- and disulfidic cross-links compared to the polysulfidic cross-links formed in conventional vulcanization systems. These shorter cross-links are thermally more stable, which imparts superior heat and aging resistance to the vulcanized rubber.
Caption: Simplified Vulcanization Pathway with DPTD.
Application Protocols
General Dosage Recommendations
The optimal dosage of DPTD depends on the type of rubber, the desired cure characteristics, and the final properties of the vulcanizate. As a secondary accelerator, it is typically used in the range of 0.05 to 0.4 parts per hundred of rubber (phr) in conjunction with a primary accelerator from the thiazole or sulfenamide class.[2] When used as a primary accelerator or as a sulfur donor in EV or semi-EV systems, the dosage can be higher.
Experimental Protocol: Evaluation of DPTD in a Natural Rubber Compound
This protocol outlines the steps to prepare and evaluate a natural rubber compound vulcanized with DPTD.
3.2.1. Materials and Equipment
-
Materials:
-
Natural Rubber (SMR-20 or equivalent)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Dicyclopentamethylenethiuram disulfide (DPTD)
-
Sulfur
-
Carbon Black (N330 or other suitable grade)
-
Processing Oil (e.g., paraffinic oil)
-
Antioxidant (e.g., TMQ)
-
-
Equipment:
-
Two-roll mill or internal mixer (e.g., Banbury mixer)
-
Analytical balance
-
Moving Die Rheometer (MDR)
-
Hydraulic press with heated platens
-
Tensile testing machine
-
Hardness tester (Shore A)
-
3.2.2. Formulation
The following is a sample formulation. Researchers should adjust the ratios based on their specific requirements.
| Ingredient | Parts per Hundred Rubber (phr) |
| Natural Rubber (SMR-20) | 100 |
| Zinc Oxide | 5.0 |
| Stearic Acid | 2.0 |
| Carbon Black (N330) | 50 |
| Processing Oil | 5.0 |
| Antioxidant (TMQ) | 1.0 |
| Sulfur | 1.5 |
| DPTD | 1.0 |
3.2.3. Compounding Procedure
-
Mastication: Soften the natural rubber on the two-roll mill.
-
Ingredient Incorporation:
-
Add zinc oxide and stearic acid and mix until well dispersed.
-
Add the carbon black in increments, ensuring thorough mixing after each addition.
-
Add the processing oil and antioxidant.
-
Finally, add the sulfur and DPTD at a lower mill temperature to prevent scorching (premature vulcanization).
-
-
Homogenization: Continue mixing until a uniform and homogeneous compound is achieved.
-
Sheeting: Sheet out the compounded rubber and allow it to cool to room temperature for at least 24 hours before further processing and testing.
Caption: Rubber Compounding Workflow.
3.2.4. Evaluation of Cure Characteristics
The vulcanization characteristics of the compounded rubber are determined using a Moving Die Rheometer (MDR) according to ASTM D5289.
-
Procedure:
-
Place a sample of the uncured rubber compound in the MDR test cavity.
-
Heat the sample to the desired vulcanization temperature (e.g., 160°C).
-
The instrument will oscillate one of the dies and measure the torque required.
-
The test continues until the torque reaches a maximum or a plateau.
-
-
Key Parameters to Record:
-
ML (Minimum Torque): An indicator of the viscosity of the uncured compound.
-
MH (Maximum Torque): Related to the stiffness and cross-link density of the fully cured rubber.
-
ts2 (Scorch Time): The time it takes for the torque to rise 2 units above ML, indicating the onset of vulcanization. This is a measure of processing safety.
-
t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque, representing the optimal vulcanization time.
-
3.2.5. Vulcanization and Physical Property Testing
-
Vulcanization:
-
Preheat the hydraulic press to the vulcanization temperature determined from the MDR analysis (e.g., 160°C).
-
Place the uncured rubber compound in a mold of the desired dimensions.
-
Place the mold in the press and apply pressure.
-
Cure for the optimum cure time (t90) determined from the MDR.
-
After curing, remove the mold from the press and allow it to cool before demolding the vulcanized rubber sheet.
-
Condition the vulcanized sheets at room temperature for at least 24 hours before testing.
-
-
Physical Property Testing:
-
Hardness: Measure the Shore A hardness according to ASTM D2240.
-
Tensile Properties: Determine the tensile strength, modulus at various elongations (e.g., 100%, 300%), and elongation at break using a tensile testing machine according to ASTM D412.
-
Expected Results and Discussion
The use of DPTD as an accelerator is expected to result in a rapid cure rate, as indicated by a short t90 value from the MDR. The scorch time (ts2) will provide insight into the processing safety of the compound.
The physical properties of the vulcanizate will be influenced by the DPTD dosage and the overall formulation. A well-formulated compound with DPTD should exhibit good tensile strength and modulus, reflecting an efficient cross-linking process. The heat and aging resistance of the vulcanizate are expected to be superior to those of conventionally cured rubber due to the formation of stable mono- and disulfidic cross-links.
Troubleshooting
-
Problem: Premature vulcanization (scorching) during mixing.
-
Possible Cause: Excessive heat generation during compounding.
-
Solution: Add DPTD and sulfur at the end of the mixing cycle at a lower temperature. Use a scorch retarder if necessary.
-
-
Problem: Poor dispersion of DPTD.
-
Possible Cause: Adding the powder too quickly.
-
Solution: Add DPTD slowly and ensure sufficient mixing time for proper dispersion.
-
-
Problem: Inconsistent physical properties.
-
Possible Cause: Inhomogeneous mixing or variations in curing temperature/time.
-
Solution: Ensure a standardized and well-controlled mixing and curing process.
-
Safety Precautions
DPTD is a chemical substance and should be handled with appropriate safety measures. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment (PPE). Avoid inhalation of dust and direct contact with skin and eyes.
References
-
China 120-54-7 Bis(pentamethylene)thiuram Tetrasulfide Rubber Accelerator TRA C12H20N2S6 Manufacturers. (URL: [Link])
-
Dipentamethylenethiuram tetrasulfide - LookChem. (URL: [Link])
-
Vulcanization of polybutadiene rubber with dipentamethylene thiuram tetrasulfide | Request PDF - ResearchGate. (URL: [Link])
-
Robac Products | Rubber Accelerators - Robinsons Brothers. (URL: [Link])
-
Effects of Cure Characteristics, Mechanical and Morphological Properties of Styrene Butadiene Rubber/Recycled Chloroprene Rubber (SBR/CRr) Blends - ResearchGate. (URL: [Link])
-
The Effect of Different Accelerators on the Vulcanization of EPDM Rubber - DergiPark. (URL: [Link])
- EP1357150A1 - Rubber compounds cured at low temperatures - Google P
-
Bis(N-benzyl piperazino) Thiuram Disulfide and Dibenzothiazyl Disulfide as Synergistic Safe Accelerators in the Vulcanization of Natural Rubber - ResearchGate. (URL: [Link])
-
The Effect of Different Accelerators on the Vulcanization of EPDM Rubber - ResearchGate. (URL: [Link])
-
Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds - SciSpace. (URL: [Link])
-
Sulfur and Peroxide Vulcanization of Rubber Compounds Based on SBR, EPDM and Their Combinations - Preprints.org. (URL: [Link])
-
Vulcanization & Accelerators - Lusida Rubber Products. (URL: [Link])
-
Rubber Compounds from Devulcanized Ground Tire Rubber: Recipe Formulation and Characterization - PMC - NIH. (URL: [Link])
-
The Influence of Curing Systems on the Cure Characteristics and Physical Properties of Styrene–Butadiene Elastomer - MDPI. (URL: [Link])
-
(PDF) The effects of filler content on cure and mechanical properties of dichlorocarbene modified styrene butadiene rubber/carbon black composites - ResearchGate. (URL: [Link])
-
Highlights of epoxidized natural rubber: from self-vulcanizing blends to reprocessable chemical or physical networks - Comptes Rendus de l'Académie des Sciences. (URL: [Link])
-
(PDF) Dichlorocarbene Modified SBR / Vulcanization Behaviour and Physical Properties. (URL: [Link])
-
Vulcanizate properties of fresh natural rubber and its revulcanizates after devulcanization using diaryl disulphide - ResearchGate. (URL: [Link])
-
The Development of Rubber Compound based on Natural Rubber (NR) and Ethylene-Propylene-Diene-Monomer (EPDM - ThaiScience. (URL: [Link])
-
Best Practice for De-Vulcanization of Waste Passenger Car Tire Rubber Granulate Using 2-2′-dibenzamidodiphenyldisulfide as De-Vulcanization Agent in a Twin-Screw Extruder - MDPI. (URL: [Link])
-
Vulcanization Characteristics and Static/Dynamic Mechanical Properties of Chlorinated Butyl Rubber Matrix Materials - MDPI. (URL: [Link])
-
Vulcanised rubber sheet - IDC Rubber. (URL: [Link])
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Application of Dicyclopentamethylenethiuram Disulfide as a Polymerization Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclopentamethylenethiuram disulfide is a chemical compound with potential applications in polymer science. This document aims to provide a detailed technical guide on its use as a polymerization inhibitor. However, based on currently available scientific literature and technical data, there is a significant lack of specific information and established protocols for the application of Dicyclopentamethylenethiuram disulfide as a primary polymerization inhibitor for common vinyl monomers such as styrene and acrylates. While the broader class of thiuram disulfides has been investigated for their role in polymerization processes, their function is often more complex than simple inhibition, sometimes acting as initiators or transfer agents. This guide will therefore provide a comprehensive overview of the principles of polymerization inhibition, the known chemistry of thiuram disulfides in radical polymerization, and a discussion on the potential, yet unproven, application of Dicyclopentamethylenethiuram disulfide in this context.
Introduction to Polymerization Inhibition
Uncontrolled polymerization is a critical issue in the chemical industry, particularly during the synthesis, purification, storage, and transportation of reactive monomers like styrenes and acrylates. Spontaneous polymerization, often initiated by heat, light, or impurities, can lead to product degradation, equipment fouling, and potentially hazardous exothermic reactions. To prevent this, chemical compounds known as polymerization inhibitors are added to monomers. These inhibitors function by scavenging the radical species that initiate and propagate the polymer chain reaction, thereby introducing an induction period during which polymerization is effectively halted.
The ideal polymerization inhibitor should exhibit high efficiency at low concentrations, be readily removable before the intended polymerization, and be compatible with the monomer. Common classes of inhibitors include phenolic compounds (e.g., hydroquinone), stable nitroxide radicals (e.g., TEMPO), and certain aromatic amines.
The Role of Thiuram Disulfides in Polymerization
Thiuram disulfides, a class of organosulfur compounds, are known to interact with radical polymerization processes. However, their role is not always straightforward inhibition. The disulfide bond (S-S) in these molecules can undergo homolytic cleavage upon exposure to heat or light, generating thiyl radicals (RS•).
Caption: Termination of a growing polymer chain by a thiyl radical.
The specific behavior of a thiuram disulfide depends on factors such as its chemical structure, the type of monomer, and the reaction conditions (temperature, presence of other initiators). Some studies have explored thiuram disulfides as "iniferters" (initiator-transfer agent-terminators) in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, highlighting their complex role beyond simple inhibition. [1][2]
Dicyclopentamethylenethiuram Disulfide: Properties and Potential as an Inhibitor
Dicyclopentamethylenethiuram disulfide, also known as bis(pentamethylene)thiuram disulfide, is a specific thiuram disulfide with the following structure:
Chemical Structure:
Table 1: Physicochemical Properties of Dicyclopentamethylenethiuram Disulfide
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₂S₄ | [PubChem CID 7188] |
| Molecular Weight | 320.6 g/mol | [PubChem CID 7188] |
| Appearance | Solid | - |
| Melting Point | 137.5 °C | [Vulcanchem] |
Lack of Established Protocols and a Call for Research
Despite a thorough review of scientific literature and technical databases, no established, field-proven application notes or detailed protocols for the use of Dicyclopentamethylenethiuram disulfide as a primary polymerization inhibitor for monomers like styrene or acrylates could be found. Its primary documented use is as a vulcanization accelerator in the rubber industry. [3] This significant information gap prevents the creation of a reliable and scientifically validated protocol for its application in polymerization inhibition. Key missing data points include:
-
Effective Concentration Range: The optimal concentration required to inhibit polymerization for various monomers is unknown.
-
Induction Period Data: There is no available data on the length of the induction period provided by this compound under different temperatures and for different monomers.
-
Inhibition Kinetics: The rate constants for the reaction between the putative inhibitory radicals and growing polymer chains have not been determined.
-
Comparison with Standard Inhibitors: No studies directly compare the performance of Dicyclopentamethylenethiuram disulfide with established inhibitors like hydroquinone or TEMPO.
Therefore, any use of Dicyclopentamethylenethiuram disulfide as a polymerization inhibitor should be considered experimental and would require significant preliminary research and development.
Proposed Experimental Workflow for Evaluation
For researchers interested in investigating the potential of Dicyclopentamethylenethiuram disulfide as a polymerization inhibitor, the following experimental workflow is proposed. This workflow is designed to systematically evaluate its effectiveness and establish key performance parameters.
Caption: Proposed experimental workflow for evaluating a novel polymerization inhibitor.
Phase 1: Preliminary Screening
-
Solubility and Compatibility Testing:
-
Determine the solubility of Dicyclopentamethylenethiuram disulfide in the target monomer (e.g., styrene, methyl methacrylate) at various temperatures.
-
Observe for any signs of incompatibility, such as color change or precipitate formation.
-
-
Initial Inhibition Screening:
-
Protocol: Bulk Polymerization Test
-
Prepare several sealed vials containing the purified monomer.
-
Add varying concentrations of Dicyclopentamethylenethiuram disulfide to the vials. Include a control vial with no inhibitor and a vial with a standard inhibitor (e.g., hydroquinone).
-
Place the vials in a constant temperature bath (e.g., 60-80 °C).
-
Visually inspect the vials at regular intervals for the onset of polymerization (increase in viscosity, formation of solid polymer).
-
Record the time taken for polymerization to become apparent. A significant delay compared to the control would indicate potential inhibitory activity.
-
-
Phase 2: Quantitative Analysis
-
Determination of Induction Period:
-
Employ techniques like dilatometry, which measures the volume contraction during polymerization, or in-situ spectroscopy (e.g., FT-IR, NMR) to precisely measure the induction period.
-
-
Kinetic Studies:
-
Utilize methods such as Differential Scanning Calorimetry (DSC) to measure the heat flow during polymerization. The presence of an inhibitor will alter the exothermic profile.
-
These studies can help in determining the rate of polymerization after the induction period and provide insights into the inhibition mechanism.
-
-
Comparative Analysis:
-
Conduct parallel experiments with well-characterized inhibitors under identical conditions to benchmark the performance of Dicyclopentamethylenethiuram disulfide.
-
Phase 3: Optimization and Application-Specific Protocol Development
Based on the data from Phase 2, optimize the inhibitor concentration for the desired storage or processing conditions. Assess its thermal stability and develop specific protocols for its use with different monomers.
Safety and Handling
Dicyclopentamethylenethiuram disulfide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion and Future Outlook
While Dicyclopentamethylenethiuram disulfide belongs to a class of compounds known to interact with radical polymerization, there is currently insufficient scientific evidence to support its use as a reliable and effective polymerization inhibitor. The information presented in this guide highlights the need for foundational research to determine its efficacy, mechanism of action, and optimal usage conditions. The proposed experimental workflow provides a roadmap for researchers to systematically evaluate its potential. Until such data becomes available, the use of well-established and characterized polymerization inhibitors is recommended for industrial and laboratory applications.
References
- Moad, G., Rizzardo, E., & Thang, S. H. (2013). Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 66(9), 1145-1159.
- Otsu, T., & Yoshida, M. (1982). Role of initiator-transfer agent-terminator (iniferter) in radical polymerization: iniferter concept and its application.
-
PubChem. (n.d.). Dipentamethylenethiuram disulfide. National Center for Biotechnology Information. Retrieved from [Link]
-
Dormer Laboratories Inc. (n.d.). Dipentamethylenethiuram disulfide. Retrieved from [Link]
Sources
Comprehensive Characterization of Dicyclopentamethylenethiuram Disulfide: An Integrated Analytical Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclopentamethylenethiuram disulfide (DCPTD), a key accelerator in rubber vulcanization, requires rigorous analytical characterization to ensure its purity, stability, and performance.[1][2] This guide provides a detailed framework of analytical techniques for the comprehensive evaluation of DCPTD. We present field-proven protocols for chromatographic, spectroscopic, and thermal analysis methods, explaining the causality behind experimental choices. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to perform robust characterization of this compound, ensuring product quality and consistency.
Introduction: The Analytical Imperative for DCPTD
Dicyclopentamethylenethiuram disulfide, also known as Bis(pentamethylene)thiuram disulfide, is a sulfur-containing organic compound widely used as a secondary accelerator in the vulcanization of natural and synthetic rubbers.[1] Its primary function is to expedite the cross-linking of polymer chains, a critical step that imparts strength, elasticity, and durability to rubber products. The purity and structural integrity of DCPTD are paramount, as impurities or degradation products can adversely affect the vulcanization process and the final product's mechanical properties.
Therefore, a multi-faceted analytical approach is essential for quality control, stability assessment, and impurity profiling. This application note details a suite of validated analytical techniques, providing not just procedural steps but also the scientific rationale underpinning each method.
Table 1: Physicochemical Properties of Dicyclopentamethylenethiuram Disulfide
| Property | Value | Source |
|---|---|---|
| Chemical Name | piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate | [3] |
| Synonyms | Dipentamethylenethiuram disulfide, PTD, Robac PTD | [1] |
| CAS Number | 94-37-1 | [4] |
| Molecular Formula | C₁₂H₂₀N₂S₄ | [3][5] |
| Molecular Weight | 320.6 g/mol | [3][4] |
| Melting Point | 137.5 °C |[4] |
Integrated Analytical Workflow
A comprehensive characterization of DCPTD involves a synergistic combination of techniques to elucidate its identity, purity, structure, and thermal properties. The workflow begins with separation science to isolate the main component from any impurities, followed by spectroscopic methods for unequivocal structural confirmation and thermal analysis to assess its stability.
Figure 1: Integrated workflow for DCPTD characterization.
Chromatographic Techniques for Purity and Assay
Chromatography is the cornerstone for determining the purity of DCPTD and quantifying its content in a formulation. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and potential impurities.
High-Performance Liquid Chromatography (HPLC)
Causality & Rationale: HPLC is the preferred method for the quantification of non-volatile, thermally labile compounds like thiuram disulfides.[6] A reverse-phase (RP) method separates molecules based on their hydrophobicity. DCPTD, being a relatively non-polar molecule, is well-retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase.[7] UV detection is suitable due to the presence of chromophores in the molecule, while mass spectrometry (MS) provides mass confirmation and enhanced specificity.[8]
Experimental Protocol: RP-HPLC-UV Method
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh 10 mg of the DCPTD standard or sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to prepare a 100 µg/mL stock solution.
-
Further dilute as necessary to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard non-polar phase for good retention of hydrophobic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and is MS-compatible.[7] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | 70% B to 95% B over 15 min | Ensures elution of the main peak and any more retained impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and resolution. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves efficiency. |
| Injection Vol. | 10 µL | A small volume minimizes peak broadening. |
| Detection | UV at 280 nm | Wavelength of significant absorbance for thiuram disulfides. |
-
Data Analysis:
-
Identify the DCPTD peak by comparing its retention time with that of a certified reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of DCPTD in the sample using the regression equation from the calibration curve.
-
Calculate purity by the area percent method, assuming all impurities have a similar response factor.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Rationale: GC-MS is highly effective for identifying volatile and semi-volatile impurities that may be present in the DCPTD sample from the synthesis process.[9] While thiurams can be analyzed by GC, they may degrade at high temperatures. Therefore, a carefully optimized temperature program is crucial. Mass spectrometry provides definitive identification of eluted compounds based on their unique fragmentation patterns.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Sample Preparation:
-
Dissolve 10 mg of the DCPTD sample in 10 mL of a suitable solvent like dichloromethane or acetone.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity phase suitable for a wide range of organic compounds.[10] |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min | Initial low temperature prevents on-column degradation; ramp elutes compounds. |
| Injector Temp. | 250 °C | Sufficiently high to volatilize the sample without causing degradation. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
| Mass Range | 40-450 amu | Covers the molecular weight of DCPTD and expected smaller impurities. |
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identity of DCPTD by its characteristic mass spectrum, including the molecular ion peak.
-
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods provide orthogonal information to chromatography, offering definitive structural confirmation.
Figure 2: Relationship between techniques and information derived.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: NMR is the most powerful technique for unambiguous structure elucidation.[11] ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.[12][13] For DCPTD, NMR can confirm the presence of the piperidine rings and their connectivity to the thiocarbonyl group.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of DCPTD in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
¹H NMR: Acquire with a standard pulse program. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Interpretation:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~3.7 | Multiplet | Protons on carbons adjacent to Nitrogen (-N-CH₂-) |
| ~1.6 | Multiplet | Remaining methylene protons in the piperidine ring | |
| ¹³C NMR | ~200 | Singlet | Thiocarbonyl carbon (C=S) |
| ~50 | Singlet | Carbons adjacent to Nitrogen (-N-CH₂-) | |
| ~25 | Singlet | Other methylene carbons in the piperidine ring |
Note: Exact chemical shifts may vary slightly depending on the solvent and instrument. The integration of the proton signals should correspond to the number of protons in each environment.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] The absorption of specific frequencies of infrared light corresponds to the vibrational energies of different chemical bonds. For DCPTD, key vibrational modes include the C-N stretch, the C=S (thiocarbonyl) stretch, and the S-S disulfide stretch.
Experimental Protocol: FTIR-ATR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid DCPTD powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, averaging at least 16 scans for a good quality spectrum.
-
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1450-1550 | C-N stretch | Thioureide group |
| ~950-1250 | C=S stretch | Thiocarbonyl group |
| ~400-500 | S-S stretch | Disulfide bond |
Thermal Analysis
Causality & Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for assessing the thermal stability and melting behavior of DCPTD.[15][16] DSC measures heat flow associated with thermal transitions, allowing for accurate determination of the melting point. TGA measures changes in mass as a function of temperature, indicating the onset of thermal decomposition. This information is vital for determining safe processing and storage temperatures.[16]
Experimental Protocol: TGA/DSC
-
Instrumentation: A simultaneous TGA/DSC analyzer or separate instruments.
-
Sample Preparation: Accurately weigh 5-10 mg of the DCPTD sample into an aluminum pan.
-
Analytical Conditions:
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min to provide an inert environment.[16]
-
Temperature Program: Equilibrate at 30 °C, then ramp the temperature at a rate of 10 °C/min up to 400 °C.
-
-
Data Analysis:
-
DSC: Determine the melting point from the peak of the endothermic event.
-
TGA: Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.[16] The data will reveal the thermal stability range of the compound.
-
Conclusion
The analytical characterization of Dicyclopentamethylenethiuram disulfide requires a multi-technique approach to ensure a complete understanding of its identity, purity, structure, and stability. The protocols and rationales provided in this application note offer a robust framework for researchers and quality control scientists. By combining chromatographic separation with spectroscopic identification and thermal analysis, one can build a comprehensive quality profile for DCPTD, ensuring its suitability for its intended application and adherence to quality standards.
References
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PubChem. (n.d.). Dicyclopentamethylenethiuram Disulfide-d20. National Center for Biotechnology Information. Retrieved from [Link]
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Fregert, S. (1981). Release of thiurams and carbamates from rubber gloves. Contact Dermatitis, 7(4), 238-241. Retrieved from [Link]
-
NIST. (n.d.). Tetramethylthiuram disulfide. NIST Chemistry WebBook. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Dimethyldiphenylthiuram disulfide on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR and mass spectrometry data of tetraalkylthiuram disulfides. Retrieved from [Link]
-
Karim, M., et al. (2017). Dicyclopentamethylenethiuram Disulfide as Precursor of Mononuclear Complexes: Oxidative Cleavage of Metal-Metal Bond in [CpMo(CO)3]2 and Molecular Structure of cis-[CpMo(CO)2{S2C-N(CH2)5}]. Crystal Structure Theory and Applications, 6, 67-72. Retrieved from [Link]
-
PubChem. (n.d.). Dipentamethylenethiuram disulfide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective determination of thiram residues in fruit and vegetables by hydrophilic interaction LC-MS. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Thiuram disulfide – Knowledge and References. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Simazine, Thiobencarb, and Thiuram by Liquid Chromatography/Mass Spectrometry. ManualLib.com. Retrieved from [Link]
-
Karim, M., et al. (2017). Dicyclopentamethylenethiuram Disulfide as Precursor of Mononuclear Complexes. Scientific Research Publishing. Retrieved from [Link]
-
ResearchGate. (2014). Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system. Retrieved from [Link]
-
NIST. (n.d.). Tetramethylthiuram disulfide thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2017). Dicyclopentamethylenethiuram Disulfide as Precursor of Mononuclear Complexes: Oxidative Cleavage of Metal-Metal Bond in [CpMo(CO)3]2 and Molecular Structure of cis-[CpMo(CO)2{S2C-N(CH2)5}]. Retrieved from [Link]
-
ResearchGate. (2017). Request PDF: Dicyclopentamethylenethiuram Disulfide as Precursor of Mononuclear Complexes. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Supporting Information for Chemical Communications. Retrieved from [Link]
-
ScienceDirect. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]
-
Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR, 18(2), 165-171. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of disulfide bonds by planned digestion and tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-HPLC monitoring of directed disulfide formation reaction. Retrieved from [Link]
-
Dormer Laboratories Inc. (n.d.). Dipentamethylenethiuram disulfide. Retrieved from [Link]
-
MDPI. (2023). Analysis of the Effect of Network Structure and Disulfide Concentration on Vitrimer Properties. Retrieved from [Link]
-
NIH. (n.d.). Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. Retrieved from [Link]
-
PubMed. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Retrieved from [Link]
-
University of Oregon. (2020). Synthesis of Disulfide, Thioether, and Hydrocarbon Cyclophanes Using Self-Assembly, Covalent Capture, and Photochemical Sulfur Extrusion. Retrieved from [Link]
-
NIH. (n.d.). Direct mass spectrometric characterization of disulfide linkages. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic properties of para-substituted thiophenols and disulfides from 13C NMR spectroscopy and ab initio calculations. Retrieved from [Link]
-
ORBi. (n.d.). (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. Retrieved from [Link]
-
PubMed. (2010). NMR methods for determining disulfide-bond connectivities. Retrieved from [Link]
-
PubMed. (2024). GC-MS-employed Phytochemical Characterization and Anticancer, Antidiabetic, and Antioxidant Activity Screening of Lagerstroemia Thorelli. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of diallyl disulfide in garlic by reversed-phase high performance liquid chromatography. Retrieved from [Link]
-
MDPI. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of cyclic disulfide-rich peptides. Retrieved from [Link]
-
CEM Corporation. (n.d.). Automated Synthesis of Cyclic Disulfide-Bridged Peptides. Retrieved from [Link]
-
PubMed. (2014). Evaluation of Disulfide Bond Position to Enhance the Thermal Stability of a Highly Stable Single Domain Antibody. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanisms of degradation of disulfide bonds in proteins upon incubation under neutral and basic conditions. Retrieved from [Link]
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Application Notes & Protocols: The Use of Dicyclopentamethylenethiuram Disulfide in Advanced Polymer Synthesis
Introduction: A Multifunctional Tool for Macromolecular Engineering
Dicyclopentamethylenethiuram disulfide, also known as Bis(piperidinothiocarbonyl) disulfide or PTD, is a sulfur-containing organic compound with significant utility in polymer science.[1][2] While traditionally recognized for its role as a potent accelerator in the vulcanization of rubber, its unique chemical structure allows it to perform a more nuanced and controlled function in modern polymer synthesis.[1][3] The key to its versatility lies in the relatively weak disulfide (S-S) bond, which can be cleaved under thermal or photochemical stimuli to generate reactive dithiocarbamate radicals.[4][5]
This dual-natured reactivity allows PTD to act as both a conventional cross-linking agent and as a mediator for controlled radical polymerization (CRP). In its role as an "iniferter" (a molecule that serves as an ini tiator, chain fer -transfer agent, and ter minator), it provides a pathway to synthesize polymers with controlled molecular weights and architectures, such as block copolymers and telechelic polymers.[4][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms, experimental protocols, and field-proven insights for leveraging Dicyclopentamethylenethiuram disulfide in both traditional elastomer curing and advanced controlled polymerization techniques.
Compound Properties and Safety Mandates
Before undertaking any experimental work, a thorough understanding of the compound's properties and safety requirements is imperative.
Table 1: Physicochemical Properties of Dicyclopentamethylenethiuram Disulfide
| Property | Value | Reference |
| CAS Number | 94-37-1 | [1][2] |
| Molecular Formula | C₁₂H₂₀N₂S₄ | [2] |
| Molecular Weight | 320.6 g/mol | [2] |
| Appearance | Off-white to light yellow powder | |
| Synonyms | Bis(piperidinothiocarbonyl) disulfide, PTD, Robac PTD | [1][7] |
Safety & Handling:
Dicyclopentamethylenethiuram disulfide is a hazardous substance that requires careful handling to minimize risk.
-
GHS Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. Wear appropriate PPE, including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid creating dust. Keep away from heat, sparks, and open flames.[8]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
Application I: Ultra-Accelerator for Elastomer Vulcanization
In the rubber industry, PTD is valued as an ultra-accelerator, capable of significantly reducing cure times and temperatures.[9] It can even act as a vulcanizing agent on its own, donating sulfur to form cross-links.[3][9]
Causality of Vulcanization Mechanism
The efficacy of PTD in vulcanization stems from its thermal decomposition into two dithiocarbamate radicals. These highly reactive species interact with the polymer backbone (which must contain sites of unsaturation, like in butyl or natural rubber) and sulfur. The process, often activated by metal oxides like zinc oxide (ZnO) and fatty acids like stearic acid, leads to the formation of mono-, di-, and polysulfidic cross-links between polymer chains.[3] These cross-links convert the tacky, plastic-like raw rubber into a strong, elastic material with improved heat and chemical resistance.[9] The use of thiuram accelerators typically results in a network dominated by mono- and disulfide cross-links, which imparts excellent thermal stability to the vulcanizate.[3]
Visualization: Vulcanization Workflow
Caption: Workflow for rubber vulcanization using PTD.
Protocol 1: Standard Vulcanization of Butyl Rubber
This protocol describes a typical laboratory-scale formulation for curing butyl rubber.
Materials & Equipment:
-
Butyl Rubber (IIR)
-
Dicyclopentamethylenethiuram disulfide (PTD)
-
N330 Carbon Black
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Two-roll mill
-
Curing press with heated platens
-
Molding frame
-
Rheometer (for determining cure characteristics)
Experimental Procedure:
-
Mastication: Soften the butyl rubber by passing it through the tight nip of a two-roll mill at approximately 50-60°C.
-
Compounding:
-
Once the rubber forms a continuous band on the roll, add the stearic acid and zinc oxide. Allow them to mix thoroughly until fully dispersed.
-
Incrementally add the carbon black, ensuring it is fully incorporated before adding the next increment. This prevents the formation of large agglomerates.
-
Finally, add the Dicyclopentamethylenethiuram disulfide. Keep the milling time short and the temperature low after adding the accelerator to prevent premature vulcanization (scorch).
-
-
Homogenization: Cut and fold the rubber compound on the mill multiple times to ensure all ingredients are homogeneously dispersed.
-
Cure Characterization: Determine the optimal cure time (t90) and scorch time (ts2) using an oscillating disc rheometer at the desired curing temperature (e.g., 160°C).
-
Molding & Curing:
-
Place a pre-weighed amount of the unvulcanized compound into a molding frame.
-
Position the mold in a curing press preheated to the determined temperature (e.g., 160°C).
-
Apply pressure and cure for the predetermined optimal cure time (t90).
-
-
Post-Curing: After the curing cycle, remove the mold and carefully demold the vulcanized rubber sheet. Allow it to cool to room temperature.
Table 2: Example Formulation for Butyl Rubber Vulcanization
| Ingredient | Parts per Hundred Rubber (phr) | Purpose |
| Butyl Rubber | 100 | Polymer Matrix |
| N330 Carbon Black | 50 | Reinforcing Filler |
| Zinc Oxide | 5 | Activator |
| Stearic Acid | 2 | Activator/Processing Aid |
| PTD | 1.5 | Ultra-Accelerator |
Application II: Iniferter for Controlled Radical Polymerization
The most sophisticated application of PTD is as an iniferter in controlled radical polymerization (CRP). This technique was pioneered by Otsu and utilizes the reversible cleavage of the disulfide bond to control polymer chain growth.[4][6]
The Iniferter Mechanism Explained
Unlike conventional free-radical polymerization which suffers from irreversible termination steps, iniferter polymerization introduces a dynamic equilibrium between propagating radicals and dormant polymer chains.
-
Initiation: Upon heating or irradiation with UV/visible light, the PTD molecule homolytically cleaves at the S-S bond to form two identical dithiocarbamate radicals (R•).[4][5] These radicals then initiate polymerization by adding to a monomer molecule (M).
-
Propagation/Reversible Termination: The propagating polymer chain (P•) can be reversibly terminated by another dithiocarbamate radical (R•). This forms a dormant polymer chain with a dithiocarbamate end-group (P-R).
-
Chain Transfer: The dormant P-R species can itself be reactivated by cleaving the C-S bond, regenerating a propagating polymer radical (P•) and a small radical (R•). This process allows for the sequential insertion of monomers.
This "living" characteristic allows for the synthesis of polymers with low polydispersity (PDI) and the ability to create block copolymers by introducing a second monomer after the first has been consumed.[4] While early thermal iniferter systems offered limited control, modern techniques like photoiniferter RAFT (PI-RAFT) polymerization have significantly improved precision.[6][10][11]
Visualization: The Iniferter Polymerization Cycle
Caption: The Iniferter mechanism for controlled polymerization.
Protocol 2: Synthesis of Polystyrene using PTD as a Thermal Iniferter
This protocol outlines the bulk polymerization of styrene to create a polystyrene chain with a dithiocarbamate end-group (a macroiniferter).
Materials & Equipment:
-
Styrene monomer
-
Dicyclopentamethylenethiuram disulfide (PTD)
-
Basic alumina
-
Schlenk flask and manifold
-
Inert gas (Nitrogen or Argon)
-
Thermostatically controlled oil bath
-
Methanol
-
Vacuum oven
Experimental Procedure:
-
Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor (4-tert-butylcatechol).
-
Reaction Setup:
-
Add the desired amounts of PTD and purified styrene to a Schlenk flask equipped with a magnetic stir bar. A typical molar ratio of [Monomer]:[Iniferter] would be 100:1 to 500:1, depending on the target molecular weight.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with radical polymerization.
-
Backfill the flask with an inert gas (e.g., Argon).
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath set to the desired reaction temperature (e.g., 100-120°C). The S-S bond cleavage is thermally induced.
-
Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 6-24 hours). The viscosity of the solution will increase significantly as the polymerization progresses.
-
-
Termination & Isolation:
-
To stop the reaction, remove the flask from the oil bath and cool it rapidly in an ice bath.
-
Dilute the viscous solution with a small amount of a suitable solvent like THF.
-
Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent, such as cold methanol, while stirring.
-
-
Purification:
-
Collect the precipitated polystyrene by filtration.
-
Re-dissolve the polymer in a minimal amount of THF and re-precipitate into methanol to remove any unreacted monomer and iniferter. Repeat this step 2-3 times.
-
Dry the final polymer product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization: The resulting polymer can be analyzed by Gel Permeation Chromatography (GPC) to determine its number-average molecular weight (Mn) and Polydispersity Index (PDI). ¹H NMR can confirm the presence of the dithiocarbamate end groups.
References
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- Sigma-Aldrich.
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- RSC Publishing.
- What is the vulcanization mechanism of thiuram acceler
- Fisher Scientific.
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- RSC Publishing.
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- Google Patents. CN101429145A - Process for producing rubber vulcanization accelerant penta-methylene thiuram tetrasulfide.
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Application Notes and Protocols: Dicyclopentamethylenethiuram Disulfide as a Precursor for Mononuclear Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to Dithiocarbamate Complex Synthesis
Dithiocarbamate ligands are among the most versatile and widely studied chelating agents in coordination chemistry. Their ability to form stable complexes with a vast array of metals has led to their application in fields ranging from agriculture to materials science and medicine.[1][2] Traditionally, these complexes are synthesized from alkali metal salts of dithiocarbamates. However, these precursors can be sensitive to air and moisture, and their ionic nature often limits their solubility in organic solvents.
This guide focuses on an alternative and highly effective precursor: Dicyclopentamethylenethiuram Disulfide (Dcpmtd) . As a thiuram disulfide, Dcpmtd is a stable, crystalline solid that serves as an excellent source for the in situ generation of the dicyclopentamethylene dithiocarbamate ligand. This document provides a detailed exploration of the underlying chemistry, practical synthesis protocols, and potential applications of the resulting mononuclear complexes, with a particular focus on their relevance to modern research and drug development.
Part 1: The Chemistry of Dicyclopentamethylenethiuram Disulfide in Complex Formation
The Core Mechanism: Reductive S-S Bond Cleavage
The utility of dicyclopentamethylenethiuram disulfide as a ligand precursor hinges on the reactivity of its disulfide bond. The central sulfur-sulfur bond can be cleaved reductively to generate two equivalents of the dithiocarbamate anion, which are then available to coordinate to a metal center. This process is often coupled with an oxidative reaction at the metal precursor.
A prime example of this is the reaction of Dcpmtd with a low-valent metal complex possessing a metal-metal bond. In such cases, the reaction proceeds via an oxidative cleavage of the metal-metal bond and a simultaneous reductive scission of the sulfur-sulfur bond.[1][2] This concerted process leads to the formation of a stable mononuclear complex where the metal is in a higher oxidation state.[1][2]
Caption: General reaction mechanism for mononuclear complex formation.
Advantages of Using Dicyclopentamethylenethiuram Disulfide
-
Air and Moisture Stability: Unlike many dithiocarbamate salts, Dcpmtd is a robust, crystalline solid that can be handled and stored with ease.
-
Solubility: It exhibits good solubility in common organic solvents like xylene and toluene, facilitating homogeneous reaction conditions.
-
Controlled Ligand Delivery: The in situ generation of the dithiocarbamate ligand can lead to cleaner reactions and potentially different outcomes compared to using pre-formed salts.
-
Lipophilicity: The dicyclopentamethylene (piperidine) moiety imparts significant lipophilicity to the resulting metal complexes, a feature that can be highly desirable in drug design to enhance membrane permeability and bioavailability.
Part 2: Experimental Protocols and Characterization
Protocol 1: Synthesis of cis-[CpMo(CO)₂{S₂C-N(CH₂)₅}]
This protocol is based on the successful synthesis reported by Karim et al. and serves as a well-documented example of using Dcpmtd to create a mononuclear organometallic complex.[1][3][4]
Materials and Equipment:
-
[CpMo(CO)₃]₂ (Cyclopentadienylmolybdenum tricarbonyl dimer)
-
Dicyclopentamethylenethiuram disulfide (Dcpmtd)
-
Xylene (anhydrous)
-
Schlenk line or glove box for inert atmosphere operations
-
Standard reflux apparatus
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
Experimental Workflow:
Caption: Workflow for the synthesis of the mononuclear molybdenum complex.
Step-by-Step Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine [CpMo(CO)₃]₂ and a stoichiometric equivalent of dicyclopentamethylenethiuram disulfide.
-
Add anhydrous xylene to the flask via a cannula or syringe.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can often be monitored by a change in color of the solution.
-
After the reaction is complete (typically several hours, can be monitored by TLC or IR spectroscopy), allow the mixture to cool to room temperature.
-
Filter the solution to remove any solid byproducts.
-
Remove the xylene from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the resulting solid, typically as red crystals, by recrystallization.[1][4]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Metal Precursor | [CpMo(CO)₃]₂ | [1][2] |
| Ligand Precursor | Dicyclopentamethylenethiuram disulfide | [1][2] |
| Stoichiometry | ~1:1 molar ratio | [1] |
| Solvent | Xylene | [1][2] |
| Temperature | Reflux (~140 °C) | [1][2] |
| Yield | Moderate | [1][3][4] |
| Product Color | Red | [1][3][4] |
Protocol 2: General Protocol for Screening Reactions with Other Metal Precursors
The reactivity of thiuram disulfides is not limited to organometallic dimers.[5] This general protocol provides a starting point for exploring the synthesis of mononuclear complexes with other transition metals, which may be of interest in drug development (e.g., Cu, Zn, Au).
Suggested Metal Precursors:
-
Cu(I) or Cu(II) salts (e.g., CuI, CuCl₂)
-
Zn(II) salts (e.g., ZnCl₂)
-
Ni(II) salts (e.g., NiCl₂·6H₂O)
-
Low-valent phosphine complexes (e.g., Pd(PPh₃)₄, Pt(PPh₃)₄)
Screening Procedure:
-
In a round-bottom flask, dissolve the chosen metal precursor in a suitable solvent (e.g., THF, acetonitrile, or ethanol).
-
In a separate flask, dissolve 1 to 2 molar equivalents of Dcpmtd in the same solvent.
-
Add the Dcpmtd solution dropwise to the stirring solution of the metal precursor at room temperature.
-
Stir the reaction for 12-24 hours at room temperature. If no reaction is observed (monitor by TLC), gradually increase the temperature.
-
Isolate the product by removing the solvent under reduced pressure. If a precipitate forms during the reaction, it can be collected by filtration.
-
Purify the crude product by recrystallization or column chromatography.
Characterization of Mononuclear Complexes
Accurate characterization is crucial to confirm the formation of the desired mononuclear complex.
| Technique | Expected Observations for cis-[CpMo(CO)₂{S₂C-N(CH₂)₅}] |
| FT-IR Spectroscopy | Strong C-O stretching bands for the terminal carbonyl ligands. A sharp band corresponding to the C-N bond of the dithiocarbamate. |
| ¹H NMR | Resonances corresponding to the cyclopentadienyl (Cp) protons and the protons of the dicyclopentamethylene (piperidine) rings. |
| ¹³C NMR | Resonances for the carbonyl carbons, Cp carbons, and the carbons of the dithiocarbamate ligand. |
| Elemental Analysis | Confirms the empirical formula of the synthesized complex. |
| X-Ray Crystallography | Provides definitive structural proof, confirming the mononuclear nature, coordination geometry (e.g., four-legged piano-stool), and bond lengths/angles.[1][2] |
Part 3: Applications in Drug Development and Beyond
The synthesis of mononuclear complexes using Dcpmtd is not merely an academic exercise. The resulting compounds have significant potential, particularly in the pharmaceutical sector.
-
Anticancer and Antimicrobial Agents: Dithiocarbamate complexes of metals like copper, zinc, and gold have demonstrated potent anticancer and antimicrobial activities.[6][7] The mechanism often involves the inhibition of critical enzymes or the generation of reactive oxygen species.
-
Enhanced Bioavailability: The lipophilic nature of the dicyclopentamethylene groups can enhance the ability of these complexes to cross cell membranes, potentially leading to improved efficacy compared to more polar analogues.
-
Therapeutic Potential: The parent compound class, thiuram disulfides (like Disulfiram), has known biological activities.[6] Complexation to a metal center can modulate this activity, reduce toxicity, and provide a mechanism for targeted delivery.[7][8]
-
Drug Interactions: It is important for drug development professionals to be aware that thiol-containing drugs (e.g., captopril) can react with thiuram disulfides via thiol-disulfide exchange, which could be a source of potential impurities or interactions if materials containing thiurams are used in manufacturing or packaging.[9][10]
Beyond medicine, these stable, well-defined mononuclear complexes can find applications as vulcanization accelerators, fungicides, and precursors for advanced materials.[11][12]
References
-
Karim, M., Islam, S., RafikulIslam, M., Karim, M., & Siddiquee, T. (2017). Dicyclopentamethylenethiuram Disulfide as Precursor of Mononuclear Complexes: Oxidative Cleavage of Metal-Metal Bond in [CpMo(CO)3]2 and Molecular Structure of cis-[CpMo(CO)2{S2C-N(CH2)5}]. Crystal Structure Theory and Applications, 6, 67-72. [Link]
-
Karim, M. M., et al. (2017). Dicyclopentamethylenethiuram Disulfide as Precursor of Mononuclear Complexes: Oxidative Cleavage of Metal-Metal Bond in [CpMo(CO)3]2 and Molecular Structure of cis-[CpMo(CO)2{S2C-N(CH2)5}]. Scientific Research Publishing. [Link]
-
Karim, M. M., et al. (2017). Dicyclopentamethylenethiuram Disulfide as Precursor of Mononuclear Complexes: Oxidative Cleavage of Metal-Metal Bond in [CpMo(CO) 3 ] 2 and Molecular Structure of cis -[CpMo(CO) 2 {S 2 C-N(CH 2 ) 5 }]. Semantic Scholar. [Link]
-
Karim, M. M., et al. (2017). Dicyclopentamethylenethiuram Disulfide as Precursor of Mononuclear Complexes: Oxidative Cleavage of Metal-Metal Bond in [CpMo(CO)3]2 and Molecular Structure of cis-[CpMo(CO)2{S2C-N(CH2)5}]. ResearchGate. [Link]
-
Karim, M. M., et al. (2017). Dicyclopentamethylenethiuram Disulfide as Precursor of Mononuclear Complexes: Oxidative Cleavage of Metal-Metal Bond in [CpMo(CO)3]2 and Molecular Structure of cis -[CpMo(CO)2{S2C-N(CH2)5}]. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Thiuram disulfide. Wikipedia. [Link]
-
Valle-Mendoza, J., et al. (2015). Antileishmanial Activity of Disulfiram and Thiuram Disulfide Analogs in an Ex Vivo Model System Is Selectively Enhanced by the Addition of Divalent Metal Ions. Antimicrobial Agents and Chemotherapy, 59(10), 6463-6470. [Link]
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Oluwaseun, A. C., et al. (2022). Formamidine-Based Thiuram Disulfides as Efficient Inhibitors of Acid Corrosion of Mild Steel: Electrochemical, Surface, and Density Functional Theory/Monte Carlo Simulation Studies. ACS Omega, 7(30), 26392-26407. [Link]
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Corredor, C. C., et al. (2009). Drug interactions with potential rubber closure extractables. Identification of thiol-disulfide exchange reaction products of captopril and thiurams. Journal of Chromatography A, 1216(3), 519-526. [Link]
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Corredor, C. C., et al. (2009). Drug interactions with potential rubber closure extractables. Identification of thiol-disulfide exchange reaction products of captopril and thiurams. Journal of Chromatography A, 1216(3), 519-526. [Link]
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Gumilar, F., et al. (2024). Pharmaceutical Applications of Metal Complexes and Derived Materials. Pharmaceutics, 16(11), 1546. [Link]
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Healy, J. M., & Toste, F. D. (2020). Metal Complexes for Therapeutic Applications. Chemical Reviews, 120(14), 6823-6864. [Link]
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Application Notes & Protocols: The Role of Dicyclopentamethylenethiuram Disulfide in Corrosion Inhibition
An in-depth guide for researchers, scientists, and drug development professionals on the application and study of Dicyclopentamethylenethiuram disulfide as a corrosion inhibitor.
Introduction: The Imperative of Corrosion Control
Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant global challenge, with estimated annual costs reaching trillions of U.S. dollars.[1] This process not only compromises the structural integrity of metallic components but also impacts safety and operational efficiency across numerous sectors. The use of organic corrosion inhibitors is a prominent strategy to mitigate these issues.[2] These inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[3]
Organic inhibitors typically function by adsorbing onto the metal surface to form a protective barrier.[4] The effectiveness of these molecules is often linked to the presence of heteroatoms (such as nitrogen, sulfur, and oxygen), aromatic rings, and multiple bonds in their structures, which act as active centers for adsorption.[1][5] Among the various classes of organic inhibitors, sulfur-containing compounds, particularly thiuram disulfides, have garnered considerable attention due to their high inhibition efficiencies.[5][6] This guide focuses on Dicyclopentamethylenethiuram disulfide, a specific thiuram disulfide, and outlines its role and evaluation in corrosion inhibition studies.
Dicyclopentamethylenethiuram Disulfide: A Profile
Dicyclopentamethylenethiuram disulfide belongs to the thiuram disulfide family, which are organosulfur compounds characterized by the formula (R₂NCSS)₂.[7] These compounds are synthesized through the oxidation of the corresponding dithiocarbamate salts.[1][7] The molecular structure of Dicyclopentamethylenethiuram disulfide contains key features that make it a promising candidate for corrosion inhibition:
-
Sulfur Atoms: The presence of multiple sulfur atoms, with their available lone pair electrons, facilitates strong adsorption onto metal surfaces.
-
Nitrogen Atoms: Nitrogen atoms also contribute to the coordination with metal atoms.
-
Molecular Size: A larger molecular size can provide greater surface coverage on the metal.
The primary mechanism by which Dicyclopentamethylenethiuram disulfide inhibits corrosion is through adsorption at the metal-electrolyte interface. This process can be categorized as:
-
Physisorption: Involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface.
-
Chemisorption: Involves the formation of coordinate covalent bonds between the heteroatoms (S, N) of the inhibitor and the vacant d-orbitals of the metal atoms.[6]
This adsorption forms a protective film that isolates the metal from the corrosive medium, thereby impeding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[5] Consequently, Dicyclopentamethylenethiuram disulfide is classified as a mixed-type inhibitor.[8]
Caption: Corrosion inhibition mechanism of Dicyclopentamethylenethiuram disulfide.
Experimental Evaluation of Corrosion Inhibition
To quantify the effectiveness of Dicyclopentamethylenethiuram disulfide as a corrosion inhibitor, a suite of electrochemical and gravimetric techniques is employed. The following protocols are designed to provide a comprehensive assessment of its performance.
Weight Loss (Gravimetric) Method
This is a fundamental and straightforward method to determine the corrosion rate and the inhibitor's efficiency.[9]
Protocol:
-
Specimen Preparation:
-
Procure metal coupons (e.g., mild steel) of known dimensions.
-
Mechanically polish the coupons with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.
-
Accurately weigh each coupon to the nearest 0.1 mg (W_initial).
-
-
Immersion Test:
-
Post-Immersion Analysis:
-
After the immersion period, retrieve the coupons.
-
Remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and hexamine), rinse with deionized water and acetone, and dry.
-
Weigh the cleaned and dried coupons (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × T × ρ), where A is the surface area (cm²), T is the immersion time (hours), and ρ is the density of the metal (g/cm³).
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.[10]
-
Caption: Workflow for the Weight Loss (Gravimetric) Method.
Electrochemical Techniques
Electrochemical methods provide rapid and detailed insights into the corrosion inhibition mechanism.[11] These tests are performed using a three-electrode setup in an electrochemical cell, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[12]
This technique measures the current response of the working electrode to a controlled change in its potential. The resulting Tafel plot provides information on both anodic and cathodic reactions.[13]
Protocol:
-
Cell Setup: Assemble the three-electrode cell with the metal specimen as the working electrode. Immerse the electrodes in the test solution (with or without inhibitor).
-
Stabilization: Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[14]
-
Data Analysis:
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[15]
-
The inhibition efficiency is calculated using: %IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.
-
A significant shift in E_corr in the presence of the inhibitor indicates whether it is predominantly an anodic or cathodic inhibitor. A small shift suggests a mixed-type inhibitor.[16]
-
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[17]
Protocol:
-
Cell Setup and Stabilization: Same as for PDP.
-
Impedance Measurement: At the steady-state OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[12]
-
Data Analysis:
-
The data is typically represented as Nyquist plots (imaginary vs. real impedance).
-
The plots are fitted to an equivalent electrical circuit to model the corrosion process. A simple Randles circuit is often used.
-
The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. An increase in R_ct in the presence of the inhibitor signifies effective inhibition.[14]
-
The double-layer capacitance (C_dl) provides information about the adsorption of the inhibitor. A decrease in C_dl suggests the replacement of water molecules by the inhibitor molecules at the metal surface.[12]
-
Inhibition efficiency is calculated using: %IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.
-
Caption: Workflow for Electrochemical Corrosion Studies.
Data Interpretation and Advanced Analysis
Adsorption Isotherm Modeling
To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich).[18] The Langmuir isotherm is commonly used and assumes the formation of a monolayer of inhibitor on the metal surface.[19][20] The degree of surface coverage (θ), calculated from the inhibition efficiency (θ = %IE / 100), is used in these models.
Quantum Chemical Calculations
Computational methods, such as Density Functional Theory (DFT), are valuable for correlating the molecular structure of the inhibitor with its performance.[21] Parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) can provide insights into the electron-donating and accepting abilities of the inhibitor molecule, which are crucial for chemisorption.[8][22]
Quantitative Data Summary
The following table presents hypothetical data for the inhibition of mild steel in 1 M HCl by Dicyclopentamethylenethiuram disulfide at 298 K, as would be derived from the experimental protocols.
| Inhibitor Conc. (mM) | Weight Loss %IE | PDP %IE | EIS %IE | i_corr (μA/cm²) | R_ct (Ω·cm²) |
| 0 (Blank) | - | - | - | 1050 | 25 |
| 0.1 | 85.2 | 86.5 | 88.0 | 142 | 208 |
| 0.5 | 92.6 | 93.1 | 94.2 | 72 | 430 |
| 1.0 | 96.8 | 97.2 | 97.9 | 29 | 1190 |
| 2.0 | 97.5 | 98.0 | 98.6 | 21 | 1450 |
Conclusion
Dicyclopentamethylenethiuram disulfide demonstrates significant potential as a corrosion inhibitor, primarily due to the presence of sulfur and nitrogen heteroatoms that facilitate strong adsorption on metal surfaces. A systematic evaluation using gravimetric and electrochemical techniques is essential to quantify its effectiveness and elucidate its mechanism of action. The protocols and analytical approaches detailed in this guide provide a robust framework for researchers to conduct comprehensive corrosion inhibition studies, fostering the development of advanced and efficient corrosion management solutions.
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Formamidine-Based Thiuram Disulfides as Efficient Inhibitors of Acid Corrosion of Mild Steel: Electrochemical, Surface, and Density Functional Theory/Monte Carlo Simulation Studies. ACS Omega. [Link]
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Formamidine-Based Thiuram Disulfides as Efficient Inhibitors of Acid Corrosion of Mild Steel: Electrochemical, Surface, and Density Functional Theory/Monte Carlo Simulation Studies - PMC. NIH. [Link]
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Formamidine-Based Thiuram Disulfides as Efficient Inhibitors of Acid Corrosion of Mild Steel: Electrochemical, Surface, and Density Functional Theory/Monte Carlo Simulation Studies. ACS Omega. [Link]
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Quantum Chemical Studies on Corrosion Inhibition o. New York Science Journal. [Link]
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Thiuram disulfide. Wikipedia. [Link]
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Quantum chemical calculation for the inhibitory effect of compounds. ResearchGate. [Link]
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Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. ResearchGate. [Link]
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Corrosion inhibition results from weight loss measurement. ResearchGate. [Link]
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Langmuir adsorption isotherm model of HMDTMP on the carbon steel surface at 298 K. ResearchGate. [Link]
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Langmuir isotherm adsorption model of MD on the carbon steel surface in 1 M HCl at 298 °K. ResearchGate. [Link]
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Corrosion inhibition Efficiency values calculated from the weight loss measurements. ResearchGate. [Link]
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Evaluation of corrosion inhibitor performance under droplet conditions on steel. Molecular Systems Design & Engineering (RSC Publishing). [Link]
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Thiuram disulfide – Knowledge and References. Taylor & Francis. [Link]
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Dicyclopentamethylenethiuram Disulfide as Precursor of Mononuclear Complexes. ResearchGate. [Link]
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Quantum Chemical Calculations on the Corrosion Inhibition Performance of Some Tetrazole Derivatives. Taylor & Francis eBooks. [Link]
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Theoretical Evaluation on the Corrosion Inhibition Performance of Some Drugs on Metal Surface in Acidic Medium. Physical Chemistry Research. [Link]
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Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach. MDPI. [Link]
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How corrosion inhibitors protect metal: synthesis in the lab and testing. YouTube. [Link]
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Colocid Dye - A Potential Corrosion Inhibitor for the Corrosion of Mild Steel in Acid Media. ResearchGate. [Link]
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Understanding the Corrosion Inhibition by Rodine Spl 213 on Mild Steel Surface in HCl Acid under Different Conditions. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
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Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. ResearchGate. [Link]
-
Investigation of the effect of disulfiram on corrosion of mild steel in hydrochloric acid solution. ResearchGate. [Link]
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Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION AND CORROSION INHIBITION SCREENING OF Co(II) DITHIOCARBAMATE COMPLEXES. ResearchGate. [Link]
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Corrosion Testing by Potentiodynamic Polarization in Various Electrolytes. PubMed. [Link]
-
Corrosion Inhibition Effect of Expired Fluticasone Propionate on API 5L Grade B Steel in A Sodium Chloride Medium. Analytical and Bioanalytical Electrochemistry. [Link]
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Potentiodynamic polarization studies of the pitting corrosion resistance and passivation behavior of P4 low carbon mold steel in chloride and acid chloride solution. ResearchGate. [Link]
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Potentiodynamic polarization. JEPT - Journal for Electrochemistry and Plating Technology. [Link]
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Semantic Scholar. [Link]
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Corrosion Inhibition - Articles. Scientific Research Publishing. [Link]
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The potentiodynamic polarization tests and pitting potential... ResearchGate. [Link]
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Electrochemical Behavior of Diphenyl Disulfide and Thiophenol on Glassy Carbon and Gold Electrodes in Aprotic Media. ResearchGate. [Link]
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Interpretation of Cyclic Potentiodynamic Polarization Test Results for Study of Corrosion Behavior of Metals: A Review. ResearchGate. [Link]
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Theoretical, chemical, and electrochemical studies of Equisetum arvense extract as an impactful inhibitor of steel corrosion in 2 M HCl electrolyte. PubMed. [Link]
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Application Note: Structural Elucidation of Dicyclopentamethylenethiuram Disulfide using FTIR and Mass Spectrometry
Abstract
Dicyclopentamethylenethiuram disulfide (DCPTD) is a critical component in the rubber industry, primarily used as a vulcanization accelerator. Its precise identification and characterization are paramount for quality control and formulation optimization. This application note provides a detailed guide for the structural analysis of DCPTD using two powerful, complementary analytical techniques: Fourier Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). We present optimized protocols, explain the scientific rationale behind experimental choices, and detail the interpretation of the resulting spectral data. This integrated approach ensures unambiguous identification by correlating functional group information from FTIR with molecular weight and fragmentation data from MS.
Introduction and Chemical Profile
Dicyclopentamethylenethiuram disulfide, also known as Bis(pentamethylene)thiuram disulfide, belongs to the thiuram disulfide class of compounds. These molecules are characterized by a disulfide bond (-S-S-) linking two thiocarbonyl groups. In DCPTD, each thiocarbonyl group is further bonded to a piperidine ring. This structure is fundamental to its function as a sulfur donor and accelerator in the cross-linking of polymer chains during vulcanization.
Chemical Structure:
Key Properties:
Accurate verification of this structure is essential to guarantee the purity and performance of the raw material in industrial applications. FTIR provides rapid confirmation of key functional groups, while mass spectrometry delivers definitive molecular weight and structural fragment information.
Section 1: Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Theoretical Basis
FTIR spectroscopy is a non-destructive technique ideal for identifying the functional groups within a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). The resulting spectrum is a unique molecular fingerprint. For DCPTD, FTIR is particularly effective at identifying the thiocarbonyl (C=S), carbon-nitrogen (C-N), and the piperidine ring's aliphatic (C-H) bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)
The ATR technique is chosen for its minimal sample preparation and high reproducibility. It is suitable for analyzing solid powder samples directly.
Instrumentation and Parameters:
-
Spectrometer: A benchtop FTIR spectrometer equipped with a Diamond ATR accessory.
-
Detector: Deuterated Triglycine Sulfate (DTGS).
-
Scan Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans co-added (to improve signal-to-noise ratio).
Step-by-Step Protocol:
-
Background Collection: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage. This step is crucial to subtract the spectral contributions of ambient air (CO₂, H₂O).
-
Sample Application: Place a small amount (approx. 5-10 mg) of the DCPTD powder onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for spectral reproducibility.
-
Data Acquisition: Acquire the sample spectrum using the parameters defined above.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.
Data Interpretation & Expected Results
The FTIR spectrum of DCPTD is characterized by several key absorption bands. While a direct spectrum for DCPTD is not widely published in reference databases, the expected peaks can be inferred from the analysis of similar thiuram disulfide compounds like Tetramethylthiuram disulfide (TMTD).[5][6][7]
Table 1: Characteristic FTIR Absorption Bands for Dicyclopentamethylenethiuram Disulfide
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale & Comments |
| 2950–2850 | C-H Stretch (aliphatic) | Strong | Corresponds to the symmetric and asymmetric stretching of C-H bonds in the piperidine rings. |
| 1470–1440 | C-H Bend (aliphatic) | Medium | Scissoring and bending vibrations of the CH₂ groups in the rings. |
| 1250–1150 | C-N Stretch ("Thioureide") | Strong | This is a key band for thiuram structures, often referred to as the thioureide band, indicating the C-N bond. |
| 1100–950 | C=S Stretch | Strong | The thiocarbonyl group stretch is a primary identifier for this class of compounds. It's a strong, characteristic peak. |
| 750–650 | C-S Stretch | Medium | Corresponds to the stretching of the carbon-sulfur single bonds. |
| 550-450 | S-S Stretch | Weak | The disulfide bond vibration is typically weak and can be difficult to observe but is expected in this region. |
Section 2: Mass Spectrometry (MS) Analysis
Theoretical Basis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For DCPTD, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a highly effective method. The sample is first vaporized and separated from impurities by the GC. Upon entering the mass spectrometer, it is bombarded with electrons, causing ionization and fragmentation. The molecular ion (M⁺) confirms the molecular weight, while the fragmentation pattern provides structural "puzzle pieces" that validate the molecule's identity.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: 100°C hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min. (This ensures good separation and elution of the target compound).
-
Mass Spectrometer: Agilent 5975C or equivalent Quadrupole MS.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 40–450 m/z.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 100 µg/mL solution of DCPTD in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Instrument Setup: Equilibrate the GC-MS system with the specified method parameters.
-
Blank Run: Inject 1 µL of the pure solvent to ensure the system is clean and free of contaminants.
-
Sample Injection: Inject 1 µL of the prepared DCPTD solution into the GC inlet.
-
Data Acquisition: Begin data acquisition as the GC oven program starts. The MS will continuously scan the specified m/z range.
-
Data Analysis: Identify the chromatographic peak corresponding to DCPTD. Extract the mass spectrum for this peak and subtract the background spectrum from a nearby point on the baseline.
Data Interpretation & Expected Results
The mass spectrum will provide the molecular weight and key structural fragments. The fragmentation of thiuram disulfides is often characterized by cleavage at the disulfide bond and within the side chains.
Expected Molecular Ion:
-
The molecular ion peak [M]⁺ should be observed at m/z 320 , corresponding to the molecular weight of C₁₂H₂₀N₂S₄.[2]
Table 2: Proposed Major Fragmentation Ions of Dicyclopentamethylenethiuram Disulfide in Mass Spectrometry
| m/z Value | Proposed Fragment Structure | Rationale for Fragmentation |
| 320 | [C₁₂H₂₀N₂S₄]⁺ | Molecular Ion (M⁺) : Represents the intact ionized molecule. Its presence is critical for confirming the molecular weight. |
| 160 | [C₆H₁₀NS₂]⁺ | Symmetric Cleavage: Results from the cleavage of the weak S-S disulfide bond, producing two identical halves of the molecule. This is a highly characteristic and expected fragmentation. |
| 114 | [C₆H₁₀NS]⁺ | Loss of Sulfur: Fragmentation of the m/z 160 ion with the loss of one sulfur atom. |
| 84 | [C₅H₁₀N]⁺ | Piperidine Fragment: Represents the piperidinyl cation, resulting from cleavage of the C-S bond. |
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of each analytical protocol.
Caption: Experimental workflow for FTIR analysis of DCPTD.
Caption: Experimental workflow for GC-MS analysis of DCPTD.
Safety Precautions
Dicyclopentamethylenethiuram disulfide may cause skin and eye irritation, and may cause an allergic skin reaction.[2][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[10]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
The combined use of FTIR and Mass Spectrometry provides a robust and definitive method for the structural characterization of Dicyclopentamethylenethiuram disulfide. FTIR offers a rapid and non-destructive means to confirm the presence of key functional groups, making it an excellent tool for initial quality screening. GC-MS provides unequivocal confirmation of the molecular weight and offers detailed structural information through predictable fragmentation patterns. This integrated analytical approach ensures the highest confidence in the identity and purity of DCPTD for researchers and professionals in the chemical and drug development industries.
References
-
PubChem. Dicyclopentamethylenethiuram Disulfide-d20. National Center for Biotechnology Information. Available at: [Link]
-
NIST. Tetramethylthiuram disulfide. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
ResearchGate. FTIR and mass spectrometry data of tetraalkylthiuram disulfides. ResearchGate. Available at: [Link]
-
PubChem. Dipentamethylenethiuram disulfide. National Center for Biotechnology Information. Available at: [Link]
-
Georganics. Dicyclopentamethylenethiuram disulfide. Georganics. Available at: [Link]
-
Taylor & Francis Online. Thiuram disulfide – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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Application Note: Structural Elucidation of Dicyclopentamethylenethiuram Disulfide using 1D and 2D NMR Spectroscopy
Abstract and Introduction
Dicyclopentamethylenethiuram disulfide (DPTD), also known as bis(pentamethylene)thiuram disulfide, is an organosulfur compound widely employed as an ultra-accelerator in the sulfur vulcanization of rubber.[1][2][3] Its efficacy and safety in industrial applications depend entirely on its precise molecular structure. Unambiguous structural verification is therefore a critical component of quality control, process optimization, and regulatory compliance.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the non-destructive and definitive structural elucidation of organic molecules in solution. This application note provides a comprehensive guide and detailed protocols for confirming the structure of DPTD using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. The causality behind experimental choices is explained to provide researchers and drug development professionals with a robust framework for analysis.
Foundational Analysis: The Molecular Structure
The structure of DPTD, with the molecular formula C₁₂H₂₀N₂S₄, is characterized by two piperidine rings linked to a central dithiocarbamate disulfide core.[4][5] A key feature of the molecule is its C₂ symmetry axis through the S-S bond. This symmetry dictates that the two piperidine rings are chemically and magnetically equivalent. Consequently, the NMR spectra are significantly simplified, with signals corresponding to only one-half of the molecule.
Based on this symmetry, we anticipate:
-
Three unique proton environments corresponding to the axial and equatorial protons at the α, β, and γ positions of the piperidine ring.
-
Four unique carbon environments: three from the piperidine ring (α, β, γ carbons) and one from the thiocarbonyl (C=S) carbon.
Caption: Workflow for NMR-based structural elucidation.
Predicted Spectra and Interpretation
-
¹H NMR Spectrum:
-
Signal 1 (Hα): Expected furthest downfield (~3.8 - 4.2 ppm). The nitrogen atom and the strongly electron-withdrawing thiocarbonyl group (C=S) deshield these protons significantly. The signal should appear as a triplet or complex multiplet.
-
Signal 2 (Hβ): Expected in the middle of the aliphatic region (~1.7 - 1.9 ppm). It will show coupling to both Hα and Hγ, likely resulting in a multiplet.
-
Signal 3 (Hγ): Expected furthest upfield (~1.5 - 1.7 ppm). This proton is most shielded, being furthest from the nitrogen. It should appear as a quintet or complex multiplet.
-
-
¹³C NMR Spectrum:
-
Signal 1 (C=S): The thiocarbonyl carbon is extremely deshielded and will appear far downfield, typically in the range of 195-205 ppm.
-
Signal 2 (Cα): The carbon adjacent to the nitrogen will be the most deshielded of the aliphatic signals, expected around 50-55 ppm.
-
Signal 3 (Cβ): Expected around 25-30 ppm.
-
Signal 4 (Cγ): The most shielded carbon, expected around 23-26 ppm.
-
-
2D Spectra Interpretation:
-
COSY: A cross-peak will be observed between the Hα and Hβ signals. Another cross-peak will be seen between the Hβ and Hγ signals. The absence of a cross-peak between Hα and Hγ confirms the connectivity sequence.
-
HSQC: This spectrum is the final validation. It will show a correlation peak linking the ¹H signal at ~4.0 ppm to the ¹³C signal at ~52 ppm (assigning Hα and Cα). It will similarly link the other proton signals to their directly bonded carbons, providing a complete and definitive assignment.
-
Summary of Assignments
The following table summarizes the expected NMR data for Dicyclopentamethylenethiuram disulfide in CDCl₃.
| Assignment | ¹H δ (ppm) | ¹H Multiplicity | ¹³C δ (ppm) | COSY Correlations | HSQC Correlation |
| α-CH₂ | ~4.0 | Triplet (t) | ~52 | Hβ | Cα |
| β-CH₂ | ~1.8 | Multiplet (m) | ~26 | Hα, Hγ | Cβ |
| γ-CH₂ | ~1.6 | Quintet (p) | ~24 | Hβ | Cγ |
| C=S | - | - | ~201 | - | - |
Conclusion
The synergistic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides an unequivocal method for the structural elucidation of Dicyclopentamethylenethiuram disulfide. This multi-faceted approach not only confirms the identity of the molecule but also validates its structural integrity by mapping the precise atomic connectivity. The protocols and workflow detailed herein represent a robust, reliable, and scientifically rigorous standard for the analysis of DPTD and related thiuram disulfide compounds in both industrial and academic research settings.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7188, Dipentamethylenethiuram disulfide. Retrieved from [Link]
-
Nikolić, G. S., et al. (2013). Synthesis of tetraalkylthiuram disulfides using different oxidants in recycling solvent mixture. ResearchGate. Retrieved from [Link]
-
PubChemLite. Dicyclopentamethylenethiuram disulfide (C12H20N2S4). Retrieved from [Link]
-
Dormer Laboratories Inc. Dipentamethylenethiuram disulfide. Retrieved from [Link]
-
Wikipedia. Thiuram disulfide. Retrieved from [Link]
-
Sharma, D., & Sharma, P. K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR, 18(2), 165-171. Retrieved from [Link]
-
Dreyer, D. R., et al. (2011). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]
-
Taylor & Francis. Thiuram disulfide – Knowledge and References. Retrieved from [Link]
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- 1. DICYCLOPENTAMETHYLENETHIURAM DISULFIDE | 94-37-1 [amp.chemicalbook.com]
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- 4. Dipentamethylenethiuram disulfide | C12H20N2S4 | CID 7188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - Dicyclopentamethylenethiuram disulfide (C12H20N2S4) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Synthesis of Cyclic Disulfide-Rich Peptides using Dicyclopentamethylenethiuram Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Disulfide Bonds in Peptide Therapeutics
Disulfide-rich cyclic peptides are a prominent class of molecules in drug discovery and development. Their constrained cyclic structure, enforced by one or more disulfide bonds, confers remarkable conformational stability, enhanced resistance to proteolytic degradation, and often, high target affinity and selectivity.[1] These attributes make them ideal candidates for therapeutic agents, targeting a wide range of diseases. The precise and efficient formation of these disulfide bridges is a critical and often challenging step in the chemical synthesis of these complex biomolecules.
This application note provides a detailed guide to the use of Dicyclopentamethylenethiuram Disulfide as an efficient oxidizing agent for the formation of disulfide bonds in the synthesis of cyclic peptides. We will delve into the underlying mechanism, provide detailed protocols for its application in both solution-phase and solid-phase synthesis, and discuss the advantages and considerations for its use.
Dicyclopentamethylenethiuram Disulfide: A Powerful Tool for Thiol Oxidation
Dicyclopentamethylenethiuram disulfide belongs to the thiuram disulfide class of compounds. While reagents like iodine, hydrogen peroxide, and air oxidation are commonly employed for disulfide bond formation, thiuram disulfides offer a compelling alternative due to their rapid reaction rates and high efficiency under aqueous conditions.[1]
The core reactivity of dicyclopentamethylenethiuram disulfide lies in its ability to undergo a thiol-disulfide exchange reaction with the free thiol groups of cysteine residues in a peptide chain.
Proposed Mechanism of Action
The reaction proceeds through a nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the disulfide bond of dicyclopentamethylenethiuram disulfide. This results in the formation of a mixed disulfide intermediate between the peptide and a dithiocarbamate moiety. A second cysteine thiol then attacks this mixed disulfide, leading to the formation of the desired intramolecular disulfide bond within the peptide and the release of two equivalents of the dithiocarbamate.
Caption: Proposed mechanism of disulfide bond formation using dicyclopentamethylenethiuram disulfide.
Experimental Protocols
The following protocols provide a general framework for the use of dicyclopentamethylenethiuram disulfide in the synthesis of a single disulfide bond-containing cyclic peptide. Optimization may be required based on the specific peptide sequence and its solubility.
Solution-Phase Cyclization Protocol
This protocol is suitable for peptides that have been cleaved from the solid-phase synthesis resin and purified in their linear, reduced form.
Materials:
-
Linear peptide with two free cysteine residues
-
Dicyclopentamethylenethiuram disulfide
-
Aqueous buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Acetonitrile (ACN) or other suitable organic co-solvent
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
-
Mass spectrometer for product verification
Procedure:
-
Peptide Dissolution: Dissolve the purified linear peptide in the aqueous buffer to a final concentration of 0.1-1.0 mg/mL. The use of a low peptide concentration favors intramolecular cyclization over intermolecular dimerization or oligomerization. An organic co-solvent like ACN may be added to improve the solubility of the peptide.
-
Reagent Preparation: Prepare a stock solution of dicyclopentamethylenethiuram disulfide in a suitable organic solvent (e.g., ACN or DMF).
-
Oxidation Reaction: Add a 1.1 to 1.5 molar excess of the dicyclopentamethylenethiuram disulfide solution to the stirring peptide solution.
-
Reaction Monitoring: Monitor the progress of the cyclization reaction by analytical HPLC. The cyclic product will typically have a different retention time than the linear precursor. The reaction is often complete within 15-60 minutes at room temperature.[1]
-
Quenching (Optional): If necessary, the reaction can be quenched by the addition of a small amount of a reducing agent like dithiothreitol (DTT) to consume any excess oxidizing agent, although this is often not required due to the fast reaction and subsequent purification.
-
Purification: Once the reaction is complete, purify the cyclic peptide by preparative HPLC.
-
Characterization: Confirm the identity of the final product by mass spectrometry. The mass of the cyclic peptide will be 2 Da less than the linear precursor due to the formation of the disulfide bond.
On-Resin Cyclization Protocol
On-resin cyclization can be advantageous as it minimizes peptide handling and can lead to higher effective concentrations, promoting intramolecular reactions. This protocol assumes the use of a cysteine protecting group that can be selectively removed while the peptide is still attached to the resin.
Materials:
-
Peptide-resin with two selectively deprotected cysteine residues
-
Dicyclopentamethylenethiuram disulfide
-
N,N-Dimethylformamide (DMF) or other suitable swelling solvent
-
Solid-phase peptide synthesis (SPPS) vessel
-
HPLC system for analysis of a test cleavage sample
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Reagent Solution: Prepare a solution of dicyclopentamethylenethiuram disulfide (3-5 equivalents relative to the resin loading) in DMF.
-
On-Resin Oxidation: Add the dicyclopentamethylenethiuram disulfide solution to the swollen resin and agitate the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by taking a small aliquot of the resin, cleaving the peptide, and analyzing the crude product by HPLC-MS. The reaction is typically complete within 1-4 hours.
-
Washing: Once the cyclization is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), to remove excess reagent and byproducts.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using standard cleavage cocktails (e.g., TFA/TIS/H₂O).
-
Purification and Characterization: Purify the crude cyclic peptide by preparative HPLC and confirm its identity by mass spectrometry.
Data Presentation: A Comparative Overview
While specific quantitative data for dicyclopentamethylenethiuram disulfide is not extensively published in the context of peptide synthesis, the following table provides a general comparison with other common oxidizing agents based on available literature for similar thiuram disulfides and general knowledge in the field.
| Oxidizing Agent | Typical Reaction Time | Reaction Conditions | Key Advantages | Key Disadvantages |
| Dicyclopentamethylenethiuram Disulfide | 15-60 min | Aqueous buffer (pH 7-8.5) | Fast reaction rate, high efficiency in aqueous media, mild conditions.[1] | Potential for side reactions with other nucleophiles, requires removal of dithiocarbamate byproduct. |
| Iodine | 30-120 min | Aqueous ACN, acidic | Well-established, effective for Acm deprotection and oxidation. | Can lead to side reactions (e.g., iodination of Tyr, His, Trp), harsh conditions. |
| Hydrogen Peroxide | 1-24 hours | Aqueous buffer | "Green" reagent, mild conditions. | Slow reaction rates, potential for over-oxidation of Met and Cys. |
| Air (O₂) | Several hours to days | Aqueous buffer (pH 8-9) | Mild, inexpensive. | Very slow, can lead to a mixture of products, difficult to control. |
| DMSO | 2-24 hours | Aqueous buffer, acidic | Mild, can improve solubility. | Slow, can lead to side products. |
Visualization of the Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a cyclic disulfide-rich peptide using dicyclopentamethylenethiuram disulfide in a solution-phase approach.
Caption: Workflow for solution-phase synthesis of a cyclic disulfide peptide.
Safety and Handling
Dicyclopentamethylenethiuram disulfide should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
Dicyclopentamethylenethiuram disulfide and related thiuram disulfides represent a valuable and efficient class of reagents for the synthesis of cyclic disulfide-rich peptides. Their rapid reaction kinetics and efficacy in aqueous media make them an attractive alternative to traditional oxidizing agents.[1] Further research into the optimization of reaction conditions for a wider range of peptide sequences and the development of strategies for the regioselective formation of multiple disulfide bonds will continue to enhance the utility of these reagents in the synthesis of complex peptide therapeutics.
References
-
Thiuram Disulfides for the Fast and Efficient Synthesis of Peptide Disulfide Bonds Under Aqueous Conditions. (2022). ResearchGate. [Link]
-
Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. (2020). ACS Omega. [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (2013). Antioxidants & Redox Signaling. [Link]
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (2015). Redox Biology. [Link]
-
15.7: Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts. [Link]
-
Thiuram Disulfides for the Fast and Efficient Synthesis of Peptide Disulfide Bonds Under Aqueous Conditions. (2022). Angewandte Chemie. [Link]
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Addressing solubility issues of Dicyclopentamethylenethiuram disulfide in organic solvents.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Dicyclopentamethylenethiuram disulfide in organic solvents. Our approach is rooted in the principles of chemical causality and predictive science to empower you with effective troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the solubility of Dicyclopentamethylenethiuram disulfide.
Q1: What is Dicyclopentamethylenethiuram disulfide and why is its solubility a concern?
Dicyclopentamethylenethiuram disulfide (CAS No. 94-37-1) is a chemical compound with the molecular formula C₁₂H₂₀N₂S₄.[1][2] It belongs to the thiuram disulfide class of organosulfur compounds, which are known for their applications in rubber vulcanization and as pesticides and drugs.[3] Solubility is a critical parameter in experimental workflows, impacting reaction kinetics, purification, and formulation. Inconsistent or poor solubility can lead to unreliable experimental results and challenges in product development.
Q2: In which organic solvents is Dicyclopentamethylenethiuram disulfide generally soluble?
Thiuram disulfides are typically soluble in organic solvents.[3] More specifically, dithiocarbamates, the precursors to thiuram disulfides, show good solubility in non-polar organic solvents such as chloroform, carbon tetrachloride, and ether. Based on its chemical structure, Dicyclopentamethylenethiuram disulfide is expected to be slightly soluble in solvents like Chloroform and DMSO.
Q3: Are there any immediate steps I can take if I observe poor solubility?
Yes. Before moving to more complex methods, consider these initial steps:
-
Increase Agitation: Ensure vigorous and continuous stirring or vortexing to maximize the interaction between the solute and solvent.
-
Gentle Heating: A moderate increase in temperature can significantly enhance the solubility of many organic compounds. Proceed with caution and monitor for any signs of degradation.
-
Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.
Q4: Can the purity of the compound affect its solubility?
Absolutely. Impurities can either enhance or decrease the apparent solubility of a compound. In some cases, impurities may form a less soluble matrix, hindering the dissolution of the primary compound. It is always advisable to use a well-characterized, high-purity starting material for your experiments.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to addressing persistent solubility issues with Dicyclopentamethylenethiuram disulfide.
Understanding Solubility through Hansen Solubility Parameters (HSP)
A powerful method for predicting the solubility of a solute in a solvent is the use of Hansen Solubility Parameters (HSP). This model is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from polar interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The closer the HSP values of the solute and solvent, the more likely the solute is to dissolve. The "Hansen distance" (Ra) between a solute and a solvent in the 3D Hansen space is a measure of their compatibility. A smaller Ra indicates a higher likelihood of dissolution.
Estimated Hansen Solubility Parameters for Dicyclopentamethylenethiuram disulfide:
Based on group contribution methods, the estimated HSP values for Dicyclopentamethylenethiuram disulfide are:
| Parameter | Value (MPa⁰·⁵) |
| δD | 18.5 |
| δP | 6.0 |
| δH | 8.0 |
Solvent Selection Based on Hansen Solubility Parameters
The following table provides the HSP values for a range of common organic solvents and the calculated Hansen distance (Ra) to Dicyclopentamethylenethiuram disulfide. Solvents with a lower Ra are predicted to be better solvents.
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Hansen Distance (Ra) | Predicted Solubility |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 1.71 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | 3.89 | Good |
| Dichloromethane | 17.0 | 7.3 | 6.1 | 3.22 | Good |
| Toluene | 18.0 | 1.4 | 2.0 | 7.16 | Moderate |
| Acetone | 15.5 | 10.4 | 7.0 | 5.56 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 2.82 | Good |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.45 | Moderate to Low |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.78 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.23 | Poor |
| Methanol | 15.1 | 12.3 | 22.3 | 16.14 | Poor |
| Hexane | 14.9 | 0.0 | 0.0 | 11.78 | Poor |
Interpretation:
Based on this predictive model, Tetrahydrofuran (THF) , Ethyl Acetate , and Dichloromethane are expected to be the most effective solvents for Dicyclopentamethylenethiuram disulfide.
Experimental Workflow for Solubility Determination and Enhancement
The following diagram outlines a systematic workflow for addressing solubility challenges.
Caption: Logical flow for systematic solubility troubleshooting.
References
-
PubChem. (n.d.). Dicyclopentamethylenethiuram disulfide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (2023, October 26). Thiuram disulfide. In Wikipedia. Retrieved January 15, 2026, from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
-
Pirika. (n.d.). DIY HSP (Methods to Calculate/Estimate Your Own HSP). Retrieved January 15, 2026, from [Link]
Sources
Optimization of reaction conditions for Dicyclopentamethylenethiuram disulfide synthesis.
Technical Support Center: Synthesis of Dicyclopentamethylenethiuram Disulfide
A Guide for Research, Development, and Manufacturing Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Dicyclopentamethylenethiuram Disulfide. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered during its synthesis. By understanding the causality behind experimental choices, you can optimize your reaction conditions, improve yield and purity, and ensure reproducible results.
A Note on Nomenclature: The term "Dicyclopentamethylenethiuram disulfide" is chemically ambiguous. This guide will address the synthesis of the most likely intended compound, Bis(pentamethylenethiocarbamoyl) disulfide , which is derived from the secondary amine piperidine. This compound is a member of the thiuram disulfide class, which are widely used as vulcanization accelerators, pesticides, and pharmaceuticals.[1][2]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles and choices in the synthesis protocol.
Q1: What is the general reaction mechanism for synthesizing Bis(pentamethylenethiocarbamoyl) disulfide?
A1: The synthesis is a two-step process:
-
Dithiocarbamate Salt Formation: First, a secondary amine (piperidine) reacts with carbon disulfide (CS₂) in the presence of a base, typically sodium hydroxide (NaOH), to form the water-soluble sodium pentamethylenedithiocarbamate salt. This is an exothermic nucleophilic addition reaction. The base is crucial as it deprotonates the intermediate dithiocarbamic acid, driving the equilibrium towards the salt and enhancing the nucleophilicity of the amine.[3]
-
Oxidative Coupling: The dithiocarbamate salt is then oxidized to form the thiuram disulfide.[1] This step involves the formation of a disulfide (S-S) bond by coupling two dithiocarbamate molecules. Common and effective oxidizing agents include hydrogen peroxide (H₂O₂), sodium hypochlorite (NaOCl), or iodine (I₂).[1][4] The choice of oxidant can significantly impact reaction selectivity and byproduct formation.
Q2: Why is temperature control so critical during the initial dithiocarbamate formation?
A2: The reaction between piperidine and carbon disulfide is highly exothermic. Without adequate cooling (typically maintaining 10-25°C), several side reactions can occur.[5] High temperatures can lead to the decomposition of the dithiocarbamate product.[6][7] Furthermore, the boiling point of carbon disulfide is low (46°C), and excessive heat can lead to its evaporation, disrupting the stoichiometry and reducing the yield.
Q3: How do I choose the right oxidizing agent for the second step?
A3: Your choice depends on factors like cost, safety, scale, and desired purity.
-
Hydrogen Peroxide (H₂O₂): This is a "green" and cost-effective option, as its only byproduct is water.[8][9] However, it is a strong oxidizer, and if not added carefully, it can lead to over-oxidation, forming sulfonate byproducts and reducing selectivity.[9][10][11] Precise control of pH and temperature is essential when using H₂O₂.[10][11]
-
Sodium Hypochlorite (NaOCl): This is another inexpensive and readily available oxidant. It is effective but can also lead to side reactions if conditions are not optimized.
-
Iodine (I₂): Often used in lab-scale synthesis, iodine is a milder oxidant that can provide high yields of clean product.[12] However, it is more expensive and less atom-economical, making it less suitable for large-scale industrial production.
Q4: What is the role of pH during the oxidation step?
A4: Maintaining the correct pH is crucial for maximizing yield and selectivity, especially when using oxidants like H₂O₂. Dithiocarbamates are generally stable at a pH of 7.0 or higher.[13] Acidic conditions (low pH) can cause the dithiocarbamate salt to decompose back into the amine and carbon disulfide.[7][10][11][14] Conversely, a highly alkaline environment can promote hydrolysis of the final thiuram disulfide product.[10][11] Research has shown that using a pH regulator, such as sodium bicarbonate (NaHCO₃), to maintain a pH between 8 and 9.5 can achieve nearly 100% reaction selectivity by preventing both decomposition of the starting material and peroxidation of the product.[10][11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Yield | 1. Incomplete Dithiocarbamate Formation: Insufficient cooling, incorrect stoichiometry (loss of CS₂), or impure reagents. | 1. Optimize Step 1: Use an ice bath to maintain the temperature between 10-20°C during CS₂ addition.[5] Use a slight molar excess of CS₂ to compensate for any evaporative loss. Ensure the piperidine and NaOH are of high purity.[6] |
| 2. Decomposition of Intermediate: pH dropped too low before or during oxidation. | 2. Control pH: Monitor the pH of the dithiocarbamate solution before starting the oxidation. Use a buffer like NaHCO₃ or add the oxidant slowly and concurrently with a base to maintain a pH > 8.[10][11] | |
| 3. Ineffective Oxidation: Oxidizing agent is old or degraded; insufficient amount used. | 3. Verify Oxidant: Check the concentration/activity of your H₂O₂ or NaOCl solution. Ensure you are using the correct stoichiometric amount based on the dithiocarbamate intermediate. | |
| Product is Oily, Gummy, or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or soluble byproducts are inhibiting crystallization. | 1. Purification: Wash the crude precipitate thoroughly with deionized water to remove inorganic salts.[6] If the product is still oily, attempt to triturate with a non-solvent like cold ethanol or hexane to induce solidification. |
| 2. Formation of Polysulfides: Over-oxidation or reaction with elemental sulfur impurities can lead to the formation of thiuram tri- and tetrasulfides (R₂NC(S)S-Sₓ-S(S)CNR₂), which are often oily.[12] | 2. Stoichiometric Control: Use a precise amount of oxidant. Avoid a large excess. If sulfur impurities are suspected in the CS₂, consider filtering it before use. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can help separate the desired disulfide from polysulfides. | |
| Final Product is Yellow or Off-Color | 1. Side-Product Formation: Over-oxidation can lead to colored byproducts. | 1. Controlled Addition: Add the oxidizing agent slowly and with efficient stirring to avoid localized "hot spots" of high oxidant concentration. Maintaining optimal temperature and pH is also critical.[10][11] |
| 2. Residual Iodine: If iodine was used as the oxidant, traces may remain. | 2. Washing: Wash the crude product with a dilute solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove any residual iodine, followed by washing with water. | |
| Inconsistent Results Between Batches | 1. Variable Reagent Quality: Purity of piperidine, CS₂, or concentration of NaOH/oxidant solutions may vary. | 1. Standardize Inputs: Use reagents from the same supplier lot if possible. Always verify the concentration of solutions (NaOH, H₂O₂) before use.[6] |
| 2. Poor Process Control: Inconsistent rates of addition, temperature fluctuations, or inefficient stirring. | 2. Implement Strict Protocols: Use a dropping funnel or syringe pump for controlled, reproducible addition of reagents. Employ a jacketed reactor or a well-monitored cooling bath for precise temperature control.[6] Ensure the stirring is vigorous enough to maintain a homogeneous mixture, especially during the precipitation of the product. |
Visualizing the Workflow
Understanding the sequence and critical control points is key to a successful synthesis. The following diagram outlines the general experimental workflow.
Caption: General workflow for the two-step synthesis of thiuram disulfide.
References
- Formamidine-Based Thiuram Disulfides as Efficient Inhibitors of Acid Corrosion of Mild Steel: Electrochemical, Surface, and Density Functional Theory/Monte Carlo Simul
- Optimization of the reaction conditions for the model reactiona. (n.d.).
- Thiuram disulfide. (n.d.). Wikipedia.
- Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regul
- Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regul
- Green Synthesis of Thiuram Disulfides with CO2 as an Acid Agent for Sustainable Development. (n.d.).
- Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2. (2024). Taylor & Francis Online.
- Troubleshooting poor reproducibility in propylene 1,2-bis(dithiocarbam
- Process for the preparation of thiuram disulfides. (n.d.).
- Green Synthesis of Thiuram Disulfides with CO2 as an Acid Agent for Sustainable Development. (n.d.).
- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (n.d.). MDPI.
- Production device and production method of liquid sodium dimethyl dithiocarbamate. (n.d.).
- Analysis of Dithiocarbamate Pesticides by GC-MS. (n.d.). Thermo Fisher Scientific.
- Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. (2014). Organic Process Research & Development.
- Role of NaOH in synthesis of Dithiocarbam
Sources
- 1. Thiuram disulfide - Wikipedia [en.wikipedia.org]
- 2. DE19833914C2 - Process for the preparation of thiuram disulfides - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103214405A - Production device and production method of liquid sodium dimethyl dithiocarbamate - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purity Analysis of Dicyclopentamethylenethiuram Disulfide
Welcome to the Technical Support Center for Dicyclopentamethylenethiuram disulfide (CAS No. 94-37-1) analysis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the purity analysis of this compound. Dicyclopentamethylenethiuram disulfide, also known as Bis(pentamethylene)thiuram disulfide, is a key component in rubber vulcanization and a standardized chemical allergen, making its purity a critical parameter for quality control and research applications.[1][2]
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are robust and your results are trustworthy.
Part 1: Troubleshooting Guide for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of thiuram disulfides due to its high resolution and sensitivity. However, challenges can arise. This section addresses the most common issues encountered during the analysis of Dicyclopentamethylenethiuram disulfide.
Logical Workflow for Troubleshooting HPLC High Backpressure
High backpressure is one of the most frequent problems in HPLC. It not only risks damaging the pump and column but also indicates a blockage that can compromise your results. The following workflow provides a systematic approach to diagnosing and resolving the issue.
Caption: A systematic workflow for diagnosing high backpressure in an HPLC system.
Common Problems & Solutions
Q1: My chromatogram shows significant peak tailing for the main Dicyclopentamethylenethiuram disulfide peak. What is the cause and how can I fix it?
A1:
-
Possible Cause 1: Secondary Silanol Interactions. The silica backbone of reversed-phase columns has residual silanol groups (-Si-OH) that can interact with polar functional groups on your analyte, causing tailing. Although Dicyclopentamethylenethiuram disulfide is largely nonpolar, the nitrogen and sulfur atoms can exhibit some polarity.
-
Solution: Lower the pH of your mobile phase by adding a small amount of acid, such as 0.1% formic acid or 0.05% trifluoroacetic acid (TFA).[3] Protonating the silanol groups reduces their ability to interact with the analyte, resulting in more symmetrical peaks.
-
-
Possible Cause 2: Column Contamination/Overload. Strongly retained impurities from previous injections can accumulate at the head of the column, interacting with the analyte and distorting peak shape. Injecting too much sample can also saturate the stationary phase.
-
Solution: First, reduce your injection volume or sample concentration to rule out overloading.[4] If the problem persists, implement a column wash procedure using a strong solvent (like isopropanol) to remove contaminants.[5] Proactively using a guard column is the best practice to protect the analytical column from sample matrix contaminants.[6]
-
Q2: I'm observing a drifting retention time for my analyte peak. Why is this happening?
A2:
-
Possible Cause 1: Inadequate Column Equilibration. The column chemistry needs to fully equilibrate with the mobile phase. If you start your analysis too soon after changing the mobile phase composition or flow rate, you will see retention times shift until equilibrium is reached.
-
Solution: Always equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection.[4] If you are running a gradient, ensure the column is sufficiently re-equilibrated to the initial conditions between runs.
-
-
Possible Cause 2: Mobile Phase Composition Change. The mobile phase can change over time due to the evaporation of the more volatile component (typically the organic solvent like acetonitrile). This is especially problematic if solvents are not freshly prepared.
-
Possible Cause 3: Temperature Fluctuations. Column temperature significantly affects retention time. A change of just 1°C can alter retention times by 1-2%. Analyses run in an ambient lab environment without temperature control are prone to this issue.
-
Solution: Use a thermostatted column compartment to maintain a constant, stable temperature (e.g., 30°C or 40°C).[6] This provides run-to-run and day-to-day reproducibility.
-
Q3: I am seeing extra, unexpected peaks in my chromatogram that are not present in the reference standard. What are they?
A3:
-
Possible Cause 1: Sample Degradation. Dicyclopentamethylenethiuram disulfide, like other disulfide compounds, can be susceptible to degradation, especially with exposure to light, high temperatures, or certain reactive species. The disulfide bond can cleave, leading to new species.[8][9]
-
Solution: Prepare samples fresh and store them in amber vials at a cool temperature (e.g., 4°C) in the autosampler.[10] Analyze the sample promptly after preparation.
-
-
Possible Cause 2: Contamination. The extra peaks could be from contaminated solvents, glassware, or the sample matrix itself. Impurities in the mobile phase can also accumulate on the column and elute as "ghost peaks," especially during gradient analysis.[11]
-
Solution: Use only high-purity, HPLC-grade solvents. Run a blank gradient (injecting only mobile phase) to see if the peaks are from the system or solvents. Ensure all glassware is scrupulously clean.
-
-
Possible Cause 3: Actual Impurities. The peaks may be genuine impurities from the synthesis or storage of the Dicyclopentamethylenethiuram disulfide. These could include starting materials, byproducts, or related polysulfides.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended primary method for determining the purity of Dicyclopentamethylenethiuram disulfide?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most widely accepted and robust method. It offers excellent resolution to separate the main compound from potential impurities. A typical setup involves a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and acidified water.[3][14] UV detection is effective because the thiocarbonyl (C=S) group in the molecule provides a suitable chromophore.
Q2: How do I select the right HPLC column and mobile phase?
A2: The goal is to achieve a good retention factor (k') for the main peak (ideally between 2 and 10), high efficiency (narrow peaks), and good resolution from any impurities.
| Parameter | Recommendation | Rationale (The "Why") |
| Column | C18, 5 µm or 3 µm particle size, 150 x 4.6 mm | The C18 stationary phase provides sufficient hydrophobicity to retain the nonpolar Dicyclopentamethylenethiuram disulfide molecule. Smaller particles (3 µm) offer higher efficiency but at the cost of higher backpressure.[14] |
| Mobile Phase | Acetonitrile and Water | Acetonitrile is often preferred over methanol as it has a lower viscosity (leading to lower backpressure) and often provides sharper peaks for many compounds. |
| Modifier | 0.1% Formic Acid or Phosphoric Acid | Adding a small amount of acid improves peak shape by suppressing the ionization of residual silanols on the column surface, which can cause peak tailing.[3][14] For MS compatibility, formic acid is required.[14] |
| Elution Mode | Isocratic or Gradient | Start with an isocratic method (e.g., 70:30 Acetonitrile:Water). If there are early or late eluting impurities, a gradient elution (e.g., starting at 50% Acetonitrile and ramping up to 95%) will provide better resolution across the entire chromatogram.[12] |
| Detection | UV Detector, ~254 nm or ~280 nm | The thiocarbonyl groups provide UV absorbance. A diode-array detector (DAD) is highly recommended as it can help assess peak purity by comparing spectra across a single peak. |
Q3: What are the potential impurities I should look for?
A3: While a definitive list requires characterization of your specific batch, logical potential impurities include:
-
Precursors: Unreacted starting materials from the synthesis process.
-
Degradation Products: Compounds resulting from the cleavage of the S-S disulfide bond.[8]
-
Related Structures: Other thiuram polysulfides (e.g., trisulfides, tetrasulfides) which may form during synthesis or degradation.
-
Oxidation Products: The synthesis of tetraethyl thiuram disulfide can yield sulfonates as side products, and similar byproducts could occur here.[15]
Q4: Is a Certified Reference Material (CRM) necessary for purity analysis?
A4: Yes, absolutely. For accurate quantitative purity analysis (e.g., determining purity as a percentage), a well-characterized Certified Reference Material (CRM) or a Pharmaceutical Secondary Standard is essential. This standard is used to prepare a calibration curve or as a single-point reference to calculate the concentration of the analyte in your sample. Purity assignment without a reference standard (e.g., by area percent normalization) assumes that all impurities have the same response factor as the main compound, which is often not a valid assumption and should only be used for preliminary assessments.
Q5: Can I use Gas Chromatography (GC) for this analysis?
A5: Direct GC analysis of Dicyclopentamethylenethiuram disulfide is challenging due to its relatively high molecular weight and potential for thermal degradation in the hot injector. However, indirect GC methods are common for dithiocarbamates. These methods typically involve hot acid digestion of the sample, which breaks down the molecule to release carbon disulfide (CS₂).[16][17] The evolved CS₂ is then trapped and quantified by GC.[18] This is a total residue method and is not impurity-specific; it measures the total concentration of compounds that can produce CS₂ under those conditions.[16]
Part 3: Detailed Experimental Protocol: HPLC Purity Method
This protocol provides a starting point for the purity determination of Dicyclopentamethylenethiuram disulfide. It must be validated for your specific instrumentation and sample matrix.
1.0 Objective To determine the purity of a Dicyclopentamethylenethiuram disulfide sample by RP-HPLC using area percent normalization and to quantify it against a reference standard.
2.0 Materials and Reagents
-
Dicyclopentamethylenethiuram Disulfide Reference Standard (CRM)
-
Dicyclopentamethylenethiuram Disulfide Sample
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (LC-MS Grade)
-
Methanol (HPLC Grade, for sample dissolution)
3.0 Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1100/1200 or equivalent with DAD/UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Phenomenex Gemini)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-20 min: 95% B; 20.1-25 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | 254 nm |
4.0 Procedure
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of acetonitrile. Degas both solutions for 15 minutes using sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh approximately 10 mg of the Dicyclopentamethylenethiuram Disulfide Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of ~100 µg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard, aiming for a final concentration of approximately 100 µg/mL in methanol.
-
System Equilibration: Set up the HPLC system with the specified conditions. Purge the pump lines with fresh mobile phase and equilibrate the column at the initial conditions (60% B) for at least 20 minutes or until a stable baseline is achieved.[4]
-
System Suitability: Inject the standard solution five times. The system is suitable for analysis if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
-
Analysis: Inject a blank (methanol), followed by the standard solution, and then the sample solution.
-
Data Processing:
-
Purity (Area %): For the sample chromatogram, integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. This method should be used with caution as it assumes equal detector response for all components.
-
Assay vs. Standard (%): Calculate the amount of Dicyclopentamethylenethiuram disulfide in the sample using the following formula: Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
References
- SIELC Technologies. (n.d.). Separation of Dimethyldiphenylthiuram disulfide on Newcrom R1 HPLC column.
- Vulcanchem. (n.d.). Dicyclopentamethylenethiuram disulfide - 94-37-1.
- National Center for Biotechnology Information. (n.d.). Dipentamethylenethiuram disulfide. PubChem.
- Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products).
- Pugliese, P., et al. (n.d.). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.
- CB-Number. (n.d.). DICYCLOPENTAMETHYLENETHIURAM DISULFIDE.
- Encyclopedia.pub. (2023). Analytical Methods for Dithiocarbamate Detection.
- Liaw, A., et al. (n.d.). Characterization of cyclic peptides containing disulfide bonds. PMC - NIH.
- U.S. EPA. (n.d.). Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater.
- Sigma-Aldrich. (n.d.). Thiamine Disulfide Pharmaceutical Secondary Standard; Certified Reference Material.
- U.S. EPA. (n.d.). Method 630: The Determination of Dithiocarbamate Pesticides in Municipal and Industrial Wastewater.
- Dormer Laboratories Inc. (n.d.). Dipentamethylenethiuram disulfide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- Journal of Emerging Technologies and Innovative Research. (2024). HPLC TROUBLESHOOTING: A REVIEW.
- Chen, C., et al. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
- Creative Proteomics. (n.d.). How to Analyze Protein Disulfide Bonds.
- ResearchGate. (n.d.). RP-HPLC monitoring of directed disulfide formation reaction.
- ResearchGate. (n.d.). Determination of diallyl disulfide in garlic by reversed-phase high performance liquid chromatography.
- ResearchGate. (2014). Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system.
- National Center for Biotechnology Information. (n.d.). Dicyclopentamethylenethiuram Disulfide-d20. PubChem.
- TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
- Wang, Y., et al. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. PMC - NIH.
- ResearchGate. (n.d.). Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry.
- ResearchGate. (2017). Dicyclopentamethylenethiuram Disulfide as Precursor of Mononuclear Complexes: Oxidative Cleavage of Metal-Metal Bond in [CpMo(CO) 3 ] 2 and Molecular Structure of cis.
- ResearchGate. (2017). Dicyclopentamethylenethiuram Disulfide as Precursor of Mononuclear Complexes: Oxidative Cleavage of Metal-Metal Bond in [CpMo(CO)3]2 and Molecular Structure of cis-[CpMo(CO)2{S2C-N(CH2)5}] | Request PDF.
- Semantic Scholar. (n.d.). VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY.
- PubChemLite. (n.d.). Dicyclopentamethylenethiuram disulfide (C12H20N2S4).
- Benchchem. (n.d.). A Researcher's Guide to Characterizing Disulfide Impurities in Thiol Reactions.
- Taylor & Francis Online. (2014). Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system.
- ResearchGate. (2014). Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a soli.
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Strategies to improve the yield of Dicyclopentamethylenethiuram disulfide synthesis.
Welcome to the technical support center for the synthesis of Dicyclopentamethylenethiuram Disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of your synthesis.
Introduction to Dicyclopentamethylenethiuram Disulfide Synthesis
Dicyclopentamethylenethiuram disulfide, also known as bis(pentamethylene)thiuram disulfide, is a symmetrical disulfide synthesized through the oxidative coupling of two molecules of piperidine-1-carbodithioate. The general synthetic pathway involves two key steps:
-
Formation of the Dithiocarbamate Salt: Piperidine reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt.
-
Oxidative Coupling: The dithiocarbamate salt is then oxidized to form the thiuram disulfide.
The overall yield and purity of the final product are highly dependent on the careful control of reaction parameters in both steps. This guide will delve into the critical aspects of this synthesis, offering practical solutions to common challenges.
Core Synthesis Workflow
Caption: General workflow for the synthesis of Dicyclopentamethylenethiuram Disulfide.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My final yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a common issue in thiuram disulfide synthesis and can stem from several factors throughout the process. Here’s a systematic approach to troubleshooting:
-
Purity of Reactants:
-
Piperidine: Ensure your piperidine is free from water and other amine impurities. Distillation of piperidine before use is recommended.
-
Carbon Disulfide: Use freshly opened or distilled carbon disulfide. Over time, it can decompose, affecting the reaction stoichiometry.
-
Solvents: Anhydrous solvents are crucial, especially in the dithiocarbamate formation step, to prevent unwanted side reactions.
-
-
Dithiocarbamate Formation (Step 1):
-
Choice of Base: The use of strong bases like sodium hydroxide can lead to the formation of byproducts. A common and effective method is to use a second equivalent of piperidine as the base.[1] This avoids the introduction of hydroxide ions which can react with carbon disulfide.
-
Temperature Control: This reaction is exothermic. Maintain a low temperature (0-5 °C) during the addition of carbon disulfide to piperidine to minimize side reactions and decomposition of the dithiocarbamate.
-
-
Oxidative Coupling (Step 2):
-
Choice and Amount of Oxidizing Agent:
-
Hydrogen Peroxide: A common and clean oxidant. However, an excess can lead to over-oxidation and the formation of sulfonate byproducts.[2] Careful, dropwise addition is recommended.
-
Potassium Ferricyanide(III) ([K₃[Fe(CN)₆]): An effective oxidant, but its use can complicate product purification due to the formation of inorganic byproducts.
-
Oxygen/Air: Can be used as an oxidant, often in the presence of a catalyst.[3] This method can be slower and may require optimization of reaction conditions.
-
-
pH Control: Maintaining a neutral to slightly acidic pH during oxidation is critical. An alkaline pH can promote the hydrolysis of the thiuram disulfide.
-
Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). Over-extending the reaction time or using elevated temperatures can lead to product degradation.
-
Q2: I am observing a yellow, oily byproduct along with my crystalline product. What is it and how can I get rid of it?
A2: The yellow, oily byproduct is likely a mixture of polysulfides (compounds with more than two sulfur atoms in the disulfide linkage) and elemental sulfur.[4] These impurities arise from side reactions, particularly when using certain bases or if the reaction conditions are not carefully controlled.
-
Formation of Polysulfides: The use of alkali metal hydroxides as a base can lead to the formation of dithiocarbonates, which can decompose to generate elemental sulfur. This sulfur can then react with the dithiocarbamate to form polysulfides.[5]
-
Prevention and Removal:
-
Use Piperidine as the Base: As mentioned in A1, using a second equivalent of piperidine as the base is a cleaner method that minimizes the formation of sulfur byproducts.[1]
-
Purification:
-
Recrystallization: Dicyclopentamethylenethiuram disulfide is typically a crystalline solid. Recrystallization from a suitable solvent (e.g., ethanol, acetone, or a mixture of dichloromethane and hexane) can effectively remove oily impurities.[5]
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed for more challenging separations.
-
-
Q3: My product seems to decompose upon storage. How can I improve its stability?
A3: Thiuram disulfides can be sensitive to heat, light, and moisture.[4]
-
Storage Conditions: Store the purified product in a cool, dark, and dry place. An amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) is ideal.
-
Purity: Ensure the final product is free from acidic or basic impurities, as these can catalyze decomposition. Thorough washing and drying of the product after purification are essential.
Frequently Asked Questions (FAQs)
Q: What is the optimal molar ratio of piperidine to carbon disulfide?
A: The stoichiometry is crucial. For the formation of the dithiocarbamate, a 2:1 molar ratio of piperidine to carbon disulfide is often used when piperidine also serves as the base.[1] If a different base (e.g., sodium hydroxide) is used, a 1:1:1 molar ratio of piperidine, carbon disulfide, and the base is appropriate.
Q: Which oxidizing agent is best for this synthesis?
A: The "best" oxidizing agent depends on your specific requirements for yield, purity, and ease of work-up.
| Oxidizing Agent | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Clean byproducts (water); readily available. | Risk of over-oxidation; requires careful control of addition.[2] |
| Potassium Ferricyanide(III) (K₃[Fe(CN)₆]) | Effective and reliable. | Generates inorganic byproducts that require removal. |
| Oxygen (O₂)/Air | Inexpensive and environmentally friendly. | May require a catalyst and longer reaction times; can be less selective.[3] |
| Chlorine (Cl₂) | Effective oxidant. | Hazardous to handle; produces corrosive byproducts.[6] |
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is an effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting dithiocarbamate from the thiuram disulfide product. The dithiocarbamate is typically more polar and will have a lower Rf value than the thiuram disulfide.
Q: What are the expected spectroscopic data for Dicyclopentamethylenethiuram disulfide?
A: While specific data for Dicyclopentamethylenethiuram disulfide can vary slightly based on the solvent and instrument, here are typical ranges for tetraalkylthiuram disulfides:[7]
-
¹H NMR: The protons on the piperidine rings will show characteristic signals in the aliphatic region.
-
¹³C NMR: The carbon of the C=S group is typically found in the range of 190-210 ppm. 13C NMR is also a powerful tool to confirm the formation of the disulfide bond, as the chemical shifts of the carbons adjacent to the sulfur atoms will differ between the dithiocarbamate precursor and the thiuram disulfide product.[8][9]
Detailed Experimental Protocol
This protocol is a synthesized "best-practice" procedure based on established methods for thiuram disulfide synthesis.
Step 1: Formation of Piperidinium Piperidine-1-carbodithioate
-
To a round-bottom flask equipped with a magnetic stirrer and an ice bath, add piperidine (2.0 equivalents).
-
Cool the flask to 0-5 °C.
-
Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred piperidine, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. A precipitate of the dithiocarbamate salt should form.
Step 2: Oxidation to Dicyclopentamethylenethiuram Disulfide
-
Dilute the reaction mixture from Step 1 with a suitable solvent (e.g., water or ethanol).
-
Cool the mixture in an ice bath.
-
Prepare a solution of the chosen oxidizing agent (e.g., 30% hydrogen peroxide, 1.0-1.1 equivalents).
-
Add the oxidizing solution dropwise to the stirred dithiocarbamate solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the dithiocarbamate.
Step 3: Work-up and Purification
-
If the product precipitates from the reaction mixture, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the collected solid or the organic extract with water to remove any inorganic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure Dicyclopentamethylenethiuram disulfide as a crystalline solid.[5]
Caption: A logical flow for troubleshooting common issues in the synthesis.
References
- CN102906069A - Preparation method of dicyclohexyl disulfide - Google P
- WO2012024839A1 - Preparation method of dicyclohexyl disulfide - Google P
- CN115925597A - Preparation method of bis (4-sulfophenyl)
- US5021603A - Thiuram polysulfide production - Google P
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(PDF) Oxidation and Aromatization of the Enantiopure Piperidine Derived from (R)-(-)-2-Phenylglycinol to (1'R)-(-)-1-(2'-Hydroxy-1'-phenylethyl)-1H-pyridin-2-one - ResearchGate. (URL: [Link])
- US6420602B1 - Method for the production of tetramethylthiuram disulfide - Google P
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Synthesis, Characterization of some Transition metal complexes of Piperidine dithiocarbamate and ethylenediamine. (URL: [Link])
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Facile Preparation of Bis(thiocarbonyl)disulfides via Elimination - ResearchGate. (URL: [Link])
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13C NMR chemical shifts can predict disulfide bond formation - PubMed. (URL: [Link])
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Full article: Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2 - Taylor & Francis Online. (URL: [Link])
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Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues | Request PDF - ResearchGate. (URL: [Link])
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Synthesis of Disulfide, Thioether, and Hydrocarbon Cyclophanes Using Self-Assembly, Covalent Capture, and Photochemical Sulfur Extrusion - Scholars' Bank. (URL: [Link])
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1 H-and 13 C-NMR data and the results of elemental analysis of tetraalkylthiuram disulfides. (URL: [Link])
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One-electron oxidation and reduction potentials of nitroxide antioxidants: a theoretical study. (URL: [Link])
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Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C. (URL: [Link])
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Electronic properties of para-substituted thiophenols and disulfides from 13C NMR spectroscopy and ab initio calculations: relations to the Hammett parameters and atomic charges - New Journal of Chemistry (RSC Publishing). (URL: [Link])
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Optimization of the oxidation reaction conditions a - ResearchGate. (URL: [Link])
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Disulfide Formation Strategies in Peptide Synthesis - ResearchGate. (URL: [Link])
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A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide - ResearchGate. (URL: [Link])
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Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (URL: [Link])
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Optimization of oxidation of glycoproteins: an assay for predicting coupling to hydrazide chromatographic supports - PubMed. (URL: [Link])
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Electronic Supporting Information - The Royal Society of Chemistry. (URL: [Link])
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Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC - NIH. (URL: [Link])
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Optimization of the Reaction Parameters | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation - PubMed. (URL: [Link])
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Thiuram disulfide - Wikipedia. (URL: [Link])
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1,3‐Diisopropylcarbodiimide‐Mediated Synthesis of Disulfides from Thiols - ResearchGate. (URL: [Link])
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Drug interactions with potential rubber closure extractables Identification of thiol-disulfide exchange reaction products of captopril and thiurams | Request PDF - ResearchGate. (URL: [Link]))
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Technical Support Center: Stabilizing Dicyclopentamethylenethiuram Disulfide Solutions
Introduction: Dicyclopentamethylenethiuram disulfide (DCMD) is a crucial organosulfur compound utilized in various applications, from a vulcanization accelerator in rubber manufacturing to a component in pharmaceutical and pesticide formulations.[1][2][3][4] The efficacy of DCMD in these applications is critically dependent on the integrity of its disulfide bond. However, researchers and drug development professionals frequently encounter stability issues when DCMD is formulated into solutions. This guide provides expert-driven answers to common questions and robust troubleshooting protocols to ensure the stability and reliability of your DCMD solutions.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
Q1: What is Dicyclopentamethylenethiuram disulfide (DCMD), and why is its solution stability a primary concern?
A1: Dicyclopentamethylenethiuram disulfide, also known as bis(pentamethylene)thiuram disulfide, is a symmetrical disulfide derived from the oxidation of dithiocarbamates.[2] Its core structure consists of two piperidine rings linked by a dithiocarbamate disulfide bridge (-NC(S)S-SC(S)N-).
The primary stability concern lies with this disulfide bond (S-S). Disulfide bonds, while providing structural rigidity, are susceptible to cleavage under various chemical conditions.[5] This cleavage leads to the degradation of the parent molecule, resulting in a loss of potency, altered chemical properties, and potentially confounding experimental outcomes. In a research or pharmaceutical context, such instability can lead to inaccurate data and ineffective formulations.
Q2: What are the main environmental and chemical factors that trigger DCMD degradation in solution?
A2: The stability of the disulfide bond in DCMD is influenced by several factors:
-
pH: Both highly acidic and, more significantly, alkaline conditions can promote the degradation of disulfide bonds.[6][7] Basic pH favors thiol-disulfide exchange reactions and hydrolysis.[6][8] Studies on similar compounds show optimal stability in the mildly acidic range (around pH 3.0-5.0).[7]
-
Redox Environment: The disulfide bond is inherently redox-active. Reducing agents (like thiols, e.g., dithiothreitol or β-mercaptoethanol) will readily cleave the S-S bond to form two thiol groups.[9] Conversely, strong oxidizing agents can also lead to degradation, forming sulfenic, sulfinic, or sulfonic acid derivatives.[6][8][10]
-
Solvent Choice: The type of solvent can influence stability. Protic solvents, especially nucleophilic ones, can participate in degradation pathways. The solubility of DCMD and its potential degradation products is also a key factor.
-
Temperature and Light: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[9] Like many complex organic molecules, DCMD may also be susceptible to photodegradation upon exposure to UV light.
Q3: What are the typical observable signs of DCMD degradation in my solution?
A3: Degradation can manifest in several ways:
-
Loss of Potency: The most critical but invisible sign is a decrease in the concentration of active DCMD, typically confirmed analytically (e.g., via HPLC).
-
Precipitation: Degradation products may have different solubility profiles than the parent DCMD, leading to the formation of a precipitate or a cloudy appearance over time.
-
Color Change: While DCMD solutions are typically pale yellow, the formation of certain byproducts could lead to a noticeable change in color.
-
pH Shift: Degradation pathways that produce acidic or basic byproducts can alter the pH of an unbuffered solution.
Part 2: Troubleshooting Guide for Common Experimental Issues
Issue 1: My DCMD solution is rapidly losing concentration, confirmed by HPLC analysis.
This is the most common failure mode, directly indicating chemical degradation. The following workflow can help diagnose the root cause.
Caption: Diagnostic workflow for troubleshooting DCMD potency loss.
-
Possible Cause A: pH-Induced Degradation
Causality: Thiuram disulfides are known to be unstable in alkaline environments, which can catalyze hydrolysis.[6][11] In neutral to basic solutions, trace nucleophiles (including hydroxide ions) can attack the disulfide bond, leading to cleavage. Studies on cyclic peptides containing disulfide bonds show that degradation rates increase significantly as the pH moves from neutral to basic.[7]
Solution: Control the pH of your solution. For aqueous or semi-aqueous solutions, use a buffer system to maintain the pH in a slightly acidic range (e.g., pH 4-6), where disulfide bonds generally exhibit greater stability.
Protocol 1: Preparation of a pH-Controlled DCMD Stock Solution
-
Buffer Preparation: Prepare a 50 mM citrate or acetate buffer at your target pH (e.g., pH 5.0). Filter through a 0.22 µm membrane.
-
Solvent Selection: Choose a water-miscible organic co-solvent in which DCMD is highly soluble, such as Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).
-
Dissolution: Prepare a concentrated primary stock of DCMD in 100% co-solvent (e.g., 10 mg/mL in DMSO).
-
Working Solution: Dilute the primary stock into the prepared aqueous buffer to your final desired concentration. Ensure the final percentage of the organic co-solvent is low enough to not compromise your experiment but high enough to maintain solubility. Self-Validation: Always perform a final solubility check by visually inspecting for precipitation.
-
Storage: Store the final solution protected from light at 2-8°C.
-
-
Possible Cause B: Redox Instability
Causality: Your experimental medium (e.g., cell culture media, formulation buffers) may contain endogenous or added reducing agents (like thiols) or oxidizing species. Thiol-disulfide exchange is a rapid reaction that will cleave DCMD.[12]
Solution: Use high-purity, fresh solvents. If your medium is complex, consider preparing the DCMD solution immediately before use. If trace metals, which can catalyze oxidation, are a concern, consider adding a chelating agent like EDTA at a low concentration (e.g., 0.1 mM).
Issue 2: My DCMD solution appears cloudy or forms a precipitate upon standing.
This issue points to a problem with either the initial solubility or the formation of insoluble degradation products.
-
Possible Cause A: Poor Solubility
Causality: You may be creating a supersaturated solution that precipitates over time, especially if stored at a lower temperature. Thiuram disulfides are generally soluble in organic solvents but have poor water solubility.[2][13]
Solution: Consult solubility data and adjust your solvent system. Using a higher percentage of an organic co-solvent like DMSO or DMF can improve solubility.
Table 1: Recommended Solvents for Dicyclopentamethylenethiuram Disulfide
Solvent Type Suitability for Stock Solutions Notes Dimethyl Sulfoxide (DMSO) Aprotic, Polar Excellent High solubilizing power. Ensure use of anhydrous grade.[13] Acetonitrile (ACN) Aprotic, Polar Very Good Common HPLC solvent, good for analytical standards. Dichloromethane (DCM) Aprotic, Nonpolar Good Useful for non-aqueous applications. Volatile. Water Protic, Polar Poor Unsuitable for primary stock solutions. Use only with buffers and co-solvents for working solutions. | Methanol / Ethanol | Protic, Polar | Moderate | Use with caution. Protic nature may contribute to long-term degradation. |
-
Possible Cause B: Precipitation of Degradants
Causality: The chemical byproducts of DCMD breakdown may be less soluble than the parent compound in your chosen solvent system, causing them to precipitate out of solution. For instance, oxidation can lead to more polar species that are less soluble in highly organic solvents.[10]
Solution: This is an indicator of significant degradation. The primary solution is to prevent the degradation from occurring in the first place by addressing the root causes (pH, redox environment, light exposure) as detailed in this guide. Once degradation has occurred, the solution is typically unusable for quantitative experiments.
Part 3: Advanced Stabilization and Handling
Q4: What are best practices for preparing and storing DCMD solutions for maximum long-term stability?
A4: To maximize the shelf-life of your DCMD solutions, a multi-faceted approach is required.
Caption: Best practices workflow for preparing stable DCMD stock solutions.
Key Principles for Long-Term Storage:
-
Start with High-Purity Material: Use DCMD solid of the highest possible purity to avoid introducing contaminants that could catalyze degradation.
-
Use Anhydrous Aprotic Solvents: For concentrated stock solutions intended for long-term storage, use an anhydrous grade of an aprotic solvent like DMSO or ACN. This minimizes water-related hydrolysis.
-
Protect from Light: Always use amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.
-
Control the Atmosphere: Oxygen can contribute to oxidative degradation. For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Freeze for Storage: Store stock solutions at -20°C or -80°C.
-
Aliquot: Prepare single-use aliquots from the main stock solution. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen each time the main stock is opened.
Q5: How can I analytically verify the stability of my DCMD solution over time?
A5: Visual inspection is insufficient. A quantitative, stability-indicating analytical method is required.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reversed-phase HPLC method with UV detection is ideal.[10][12]
-
Method: A C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid) can effectively separate DCMD from its potential degradation products.[12]
-
Analysis: To conduct a stability study, analyze your prepared solution at an initial time point (T=0). Then, store the solution under your desired conditions and re-analyze at subsequent time points (e.g., 24h, 48h, 1 week). Stability is confirmed if the peak area of the DCMD parent peak remains unchanged (e.g., >95% of the initial area) and no significant new impurity peaks appear.
-
References
-
Kodama, S., Yamamoto, A., Ohto, M., & Matsunaga, A. (1999). Major degradation pathway of thiuram in tap water processed by oxidation with sodium hypochlorite. Journal of Agricultural and Food Chemistry, 47(7), 2914-9. Available at: [Link]
-
Hu, J., Tian, J., Wang, K., Deng, J., & Luo, G. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. ACS Omega. Available at: [Link]
-
PubChem. (n.d.). Dipentamethylenethiuram disulfide. National Center for Biotechnology Information. Retrieved from: [Link]
-
Wikipedia. (n.d.). Thiuram disulfide. Retrieved from: [Link]
-
Kourra, C. M. B. K., & Cramer, N. (2016). Stabilizing Disulfide Bridges. ChemistryViews. Available at: [Link]
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Wang, W. (1999). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Li, S., & Nguyen, T. H. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. Journal of Pharmaceutical Sciences, 95(8), 1667-77. Available at: [Link]
-
ResearchGate. (2021). Drug interactions with potential rubber closure extractables Identification of thiol-disulfide exchange reaction products of captopril and thiurams. Request PDF. Available at: [Link]
-
Ciurli, S., et al. (2022). Thiocarbamoyl Disulfides as Inhibitors of Urease and Ammonia Monooxygenase: Crystal Engineering for Novel Materials. Inorganic Chemistry. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Thiuram disulfide – Knowledge and References. Retrieved from: [Link]
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Technical Support Center: Dicyclopentamethylenethiuram Disulfide (DCPTD) Analysis by HPLC
Welcome to the technical support center for the analysis of Dicyclopentamethylenethiuram disulfide (DCPTD) by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods. As Senior Application Scientists, we have compiled this resource based on established chromatographic principles and extensive field experience.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during the HPLC analysis of DCPTD.
Q1: Why is my DCPTD peak tailing significantly?
Peak tailing for DCPTD is often caused by secondary interactions between the analyte and the stationary phase. The nitrogen atoms in the DCPTD structure can interact with acidic silanol groups present on the surface of silica-based columns. This issue is particularly prevalent with older or Type A silica columns. To resolve this, refer to our detailed guide on .
Q2: My retention time for DCPTD is drifting or shifting between injections. What is the cause?
Retention time instability is a frequent problem in HPLC and can stem from several sources.[1][2] The most common culprits include inadequate column equilibration, changes in mobile phase composition (e.g., evaporation of the organic solvent), temperature fluctuations, or a deteriorating column.[1][3] For a systematic approach to diagnosing and fixing this, see our .
Q3: I'm observing split or very broad peaks for my DCPTD standard. How can I fix this?
Split or broad peaks can indicate a physical problem with the column, such as a void at the column inlet, or an issue with the sample solvent.[4][5] If the solvent used to dissolve your DCPTD sample is much stronger (more non-polar in reversed-phase) than your mobile phase, it can cause peak distortion.[6] Column contamination or deterioration is another likely cause.[4] Our guide on provides a comprehensive troubleshooting workflow.
Q4: The peak area response for DCPTD is inconsistent and not reproducible. Why?
Poor peak area reproducibility often points to issues with the injection process or sample preparation. This can include problems with the autosampler, such as air bubbles in the syringe or a leaking injection valve, or inconsistencies in sample dilution and filtration.[7] Low solubility of DCPTD can also lead to precipitation in the sample vial or injector, causing variable injection amounts. Refer to our guide on for detailed solutions.
Q5: What are the ideal starting conditions for developing a new HPLC method for DCPTD?
A good starting point for DCPTD analysis is a reversed-phase method. Given its non-polar nature, a C18 column is a suitable choice. A mobile phase consisting of a mixture of acetonitrile and water is typically effective.[8] Using a gradient elution, starting with a higher percentage of water and increasing the acetonitrile concentration over time, can provide good peak shape and resolution, especially if impurities are present.[9] For specific recommendations, see the table in our .
In-Depth Troubleshooting Guides
Guide 1: Optimizing Peak Shape (Tailing, Fronting, and Splitting)
Abnormal peak shapes are a clear sign that the chromatographic process is not optimal.[4] These issues can compromise resolution and lead to inaccurate quantification.[5]
Understanding the Causes of Poor Peak Shape
-
Peak Tailing: This is the most common issue for compounds like DCPTD. It is often caused by secondary interactions, where the analyte interacts with more than one type of site on the stationary phase.[10] For silica-based columns, residual, un-capped silanol groups (Si-OH) are acidic and can strongly interact with the basic nitrogen atoms in DCPTD, causing a portion of the analyte molecules to lag behind, resulting in a tail.
-
Peak Fronting: This is less common and often indicates column overload or a collapsed column bed.[5][6] When too much sample is injected, the stationary phase sites become saturated, leading to a distorted peak with a leading edge.
-
Split Peaks: This usually points to a physical issue. A common cause is a partially blocked frit at the column inlet or a void (a channel or depression) that has formed in the packing material.[4][11] It can also occur if the sample solvent is drastically different from the mobile phase.
Systematic Troubleshooting Workflow
To address peak shape problems, a logical, step-by-step approach is necessary. The following diagram outlines a recommended workflow.
Caption: Systematic workflow for troubleshooting poor peak shape.
Solutions and Explanations
-
Modify Mobile Phase: To reduce tailing from silanol interactions, lower the mobile phase pH by adding an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[6] At a lower pH (e.g., pH 2-3), the silanol groups are protonated (Si-OH) and less likely to interact with the analyte.
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. If using a high concentration of acetonitrile to dissolve DCPTD, inject a smaller volume to minimize peak distortion.[4]
-
Use a High-Purity Column: Modern HPLC columns (Type B silica) have a much lower concentration of acidic silanol groups and are often "end-capped" to further shield them. Using a high-purity, end-capped C18 column can significantly improve the peak shape for basic compounds like DCPTD.
-
Column Maintenance: If split peaks suddenly appear, it may be due to column contamination.[12] First, try back-flushing the column (after disconnecting it from the detector) to remove any particulate matter from the inlet frit. If this fails, the column may need to be replaced.[12]
Guide 2: Stabilizing Retention Time
Consistent retention times are critical for reliable analyte identification and quantification. Drifting retention can cause peaks to fall outside of their integration windows, leading to failed analyses.[1]
Logical Relationship of Factors Affecting Retention
Retention time in reversed-phase HPLC is primarily governed by the partitioning of the analyte between the mobile and stationary phases. Several interconnected factors influence this equilibrium.
Caption: Key factors influencing DCPTD retention time in HPLC.
Common Causes and Solutions
| Problem | Potential Cause | Recommended Solution |
| Gradual Decrease in RT | Column Degradation: Loss of stationary phase over time.[2] | Replace the column. Use a guard column to extend the life of the analytical column.[11] |
| Temperature Increase: An increase in ambient or column oven temperature reduces mobile phase viscosity, increasing flow rate and decreasing retention.[3] | Use a thermostatically controlled column compartment and set it at least 5-10°C above ambient temperature for stability. | |
| Gradual Increase in RT | Mobile Phase Composition Change: Evaporation of the more volatile organic solvent (e.g., acetonitrile) from the mobile phase reservoir makes the mobile phase weaker, increasing retention.[1] | Keep mobile phase bottles capped. Prepare fresh mobile phase daily. |
| Flow Rate Decrease: A small leak in the system or a failing pump seal can lead to a gradual decrease in the actual flow rate.[1] | Perform a system leak test. Check for salt deposits around fittings, which can indicate a slow leak.[1] | |
| Random/Erratic RT Shifts | Inadequate Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions, especially in gradient elution.[10] | Ensure the column is equilibrated for at least 10-15 column volumes before the first injection and between runs. |
| Air Bubbles in Pump: Air trapped in the pump heads can cause inconsistent flow delivery.[7] | Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump lines before starting a sequence. | |
| Sticking Check Valves: Malfunctioning check valves in the pump can lead to erratic flow and pressure fluctuations.[13] | Clean or replace the check valves as part of routine maintenance. |
Guide 3: Improving Resolution and Selectivity
Achieving adequate resolution between DCPTD and any impurities or matrix components is the primary goal of method development.[14] Selectivity (α) is the most powerful factor for improving resolution.[15]
Optimizing Separation Parameters
-
Mobile Phase Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile vs. methanol) significantly impact selectivity. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and often provides sharper peaks. It is recommended to screen both during method development.
-
Mobile Phase pH: While primarily used to control peak shape for ionizable compounds, pH can also be used to alter the retention and selectivity of impurities that may have acidic or basic functional groups.[16]
-
Column Chemistry: Do not limit your screening to a single C18 column. Different C18 columns have different selectivities due to variations in manufacturing, bonding density, and end-capping. For structurally similar compounds, a Phenyl or Cyano (CN) stationary phase might offer alternative selectivity.
-
Gradient Optimization: For complex samples, gradient elution is essential.[9] The slope of the gradient affects resolution. A shallower gradient (slower increase in organic solvent) will increase run time but generally improves the resolution of closely eluting peaks.
Recommended Starting Method Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 100-150 mm length, 4.6 mm ID, 3 or 5 µm particle size | Good starting point for non-polar analytes like DCPTD. Shorter columns allow for faster analysis times.[9] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and provides reproducible pH.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile often provides better efficiency and lower backpressure than methanol. |
| Gradient | 50% B to 95% B over 10 minutes | A generic starting gradient to elute non-polar compounds. This should be optimized based on initial results. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce backpressure.[3] |
| Detector | UV at ~254 nm or ~280 nm | Thiuram disulfides typically have UV absorbance in this range. A wavelength scan should be performed to find the optimum. |
| Injection Vol. | 5-10 µL | A smaller volume minimizes potential peak distortion from the sample solvent. |
Guide 4: Enhancing Sensitivity and Reproducibility
Low or variable peak response can invalidate quantitative results. This guide focuses on the steps from sample preparation to detection.
Sample Preparation
Due to DCPTD's limited aqueous solubility, careful solvent selection is crucial.[17]
-
Solubility: DCPTD is slightly soluble in DMSO and Chloroform.[17] For reversed-phase HPLC, it is best to dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water. Using 100% DMSO as a sample solvent can cause precipitation when injected into a highly aqueous mobile phase and may also lead to baseline disturbances.
-
Filtration: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection. This prevents particulates from blocking the column frit, which can cause high backpressure and split peaks.[12]
Injection and Detection
-
Autosampler Issues: Inconsistent peak areas are often linked to the autosampler.[7] Ensure there are no air bubbles in the injection syringe and that the sample loop is being completely filled.
-
Detector Settings: For UV detectors, ensure the wavelength is set at the absorbance maximum (λmax) of DCPTD for the highest sensitivity. The data acquisition rate (sampling rate) should be sufficient to capture at least 20-25 points across the peak for accurate integration.
Key Experimental Protocols
Protocol 1: Recommended Sample Preparation for DCPTD
-
Stock Solution: Accurately weigh approximately 10 mg of DCPTD reference standard into a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of acetonitrile and sonicate for 5 minutes to dissolve the solid.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. This yields a 1 mg/mL stock solution.
-
Working Standard: Prepare a working standard (e.g., 10 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Protocol 2: Robust Mobile Phase Preparation (for Reversed-Phase)
-
Solvent Quality: Use only HPLC-grade water and solvents (e.g., acetonitrile, methanol).
-
Additive Measurement: To prepare 1 L of Mobile Phase A (0.1% Formic Acid in Water), measure 999 mL of HPLC-grade water into a clean reservoir bottle. Carefully add 1 mL of high-purity formic acid.
-
Mixing: Cap the bottle and mix thoroughly by inverting it 10-15 times.
-
Degassing: Degas the mobile phase for 10-15 minutes using an ultrasonic bath or an inline vacuum degasser to prevent air bubbles from forming in the pump.[7]
-
Labeling: Clearly label the bottle with the contents and preparation date. Prepare fresh mobile phase regularly to avoid changes in composition due to evaporation.[1]
References
- Chen, Z., et al. (2012). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis.
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
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Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC? Retrieved from [Link]
-
Azuon. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
LabVeda. (2021). Poor HPLC Peak Shapes: Troubleshooting. Retrieved from [Link]
-
Gerhard, K. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
PubChem. (n.d.). Dicyclopentamethylenethiuram Disulfide-d20. Retrieved from [Link]
-
ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved from [Link]
-
ResearchGate. (n.d.). RP-HPLC monitoring of directed disulfide formation reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram demonstrating DPDT-mediated disulfide bridge... Retrieved from [Link]
-
ResearchGate. (2007). Determination of diallyl disulfide in garlic by reversed-phase high performance liquid chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
ResearchGate. (2021). What may cause HPLC inconsistent retention time? Retrieved from [Link]
-
ResearchGate. (2012). Development and validation of HPLC methods for the determination of CYP2D6 and CYP3A4 activities. Retrieved from [Link]
-
Phenomenex. (2022). Why Does Retention Time Shift? | HPLC Tip. Retrieved from [Link]
-
LCGC. (2013). The LCGC Blog: Retention Shifts in HPLC. Retrieved from [Link]
-
Teledyne ISCO. (2021). HPLC Troubleshooting and Maintenance Techniques. Retrieved from [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
-
WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
-
Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]
-
Agilent. (n.d.). HPLC Column Troubleshooting: Is It Really The Column? Retrieved from [Link]
-
Thermo Fisher Scientific. (2022). HPLC Method Development Step by Step. Retrieved from [Link]
-
Sartorius. (2023). Webinar: Troubleshooting HPLC Mobile Phase Issues. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. labveda.com [labveda.com]
- 7. youtube.com [youtube.com]
- 8. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 9. pharmtech.com [pharmtech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. agilent.com [agilent.com]
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- 17. DICYCLOPENTAMETHYLENETHIURAM DISULFIDE | 94-37-1 [chemicalbook.com]
Technical Support Center: Preventing Premature Vulcanization with Dicyclopentamethylenethiuram Disulfide (DPTD)
Welcome to the technical support center for Dicyclopentamethylenethiuram disulfide (DPTD). This guide is designed for researchers, scientists, and rubber development professionals to address and prevent the common issue of premature vulcanization, or "scorch," when utilizing DPTD in rubber compounds. As a thiuram-class ultra-accelerator, DPTD offers rapid curing but requires precise control to ensure optimal processing safety and final product integrity.[1][2][3] This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to empower you in your research and development efforts.
Section 1: Understanding the Fundamentals
This section breaks down the core concepts of DPTD, vulcanization, and the phenomenon of scorch. A clear understanding of these principles is the foundation for effective troubleshooting.
Q1: What is Dicyclopentamethylenethiuram disulfide (DPTD) and what is its role in rubber vulcanization?
Dicyclopentamethylenethiuram disulfide, also known by synonyms such as PTD or Bis(piperidinothiocarbonyl) disulfide, is a member of the thiuram family of accelerators.[4][5] Its primary function is to significantly increase the rate of the vulcanization reaction.[6] Vulcanization is the chemical process of converting natural rubber and certain synthetic rubbers into more durable materials by forming cross-links between individual polymer chains.[7][8]
In accelerated sulfur vulcanization, DPTD works within a "cure package" to make the process faster and more efficient than using sulfur alone, which would be impractically slow.[1][7] Thiurams are classified as ultra-fast accelerators, making them highly effective at reducing cure times.[1][2] In some formulations, particularly at higher concentrations (2.5 - 3.0 phr) and in the absence of elemental sulfur, DPTD can also function as a sulfur donor, providing the sulfur atoms necessary for cross-linking.[1]
Q2: What is premature vulcanization (scorch), and why is it a critical problem?
Premature vulcanization, commonly known in the industry as scorch, is the onset of cross-linking during the processing stages of rubber manufacturing (e.g., mixing, milling, extrusion) before the final shaping or molding occurs.[1][9] This is typically caused by the heat generated during these high-shear operations, which can initiate the vulcanization reaction prematurely.[10]
Scorch is a critical defect for several reasons:
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Loss of Processability: As the rubber begins to cure, its viscosity increases dramatically, making it difficult or impossible to shape, mold, or extrude.
-
Reduced Product Quality: Even small, localized areas of scorched material (scorch particles) within a compound can create points of weakness, drastically reducing the physical properties of the final vulcanized product, such as tensile strength and durability.[1]
-
Material Waste: A batch of rubber that has been significantly scorched is often rendered useless and must be discarded, leading to economic losses.[1]
Therefore, the "scorch time"—the period during which a rubber compound can be processed at a given temperature before vulcanization begins—is a crucial indicator of its processing safety.[11][12][13] A longer scorch time allows for a wider and safer processing window.
Q3: How is scorch time scientifically measured and what do the values mean?
Scorch time is measured using specialized rheological instruments that monitor the change in a rubber compound's stiffness (torque) over time at a constant elevated temperature. The two most common, industry-standard methods are:
-
Mooney Viscometer (ASTM D1646): This instrument measures the torque required to rotate a disk embedded in a preheated rubber sample.[14] For scorch testing, the minimum viscosity is recorded, and the scorch time is the time it takes for the viscosity to rise by a specific number of Mooney units (e.g., t5, the time for a 5-unit rise) above this minimum. This indicates the onset of vulcanization.[15]
-
Moving Die Rheometer (MDR) (ASTM D5289): An MDR oscillates one die while measuring the torque required to do so.[14] This provides a complete cure curve. The scorch time (often denoted as ts1 or ts2) is the time required for the torque to increase by 1 or 2 dN·m above the minimum torque (ML). This value represents the induction period before rapid cross-linking begins.[12]
A higher ts2 or t5 value at a given processing temperature signifies greater scorch safety and a lower risk of premature vulcanization.
Section 2: Troubleshooting Guide for Scorch Issues
This guide provides direct answers and actionable solutions to specific problems you may encounter during your experiments with DPTD.
Q4: My compound is scorching during the mixing stage. What are the immediate steps I can take?
Scorching during mixing is typically due to excessive heat generation or prolonged mixing times.
-
Causality: High shear forces in an internal mixer generate significant frictional heat. If the compound's temperature exceeds its scorch safety limit, vulcanization will begin.
-
Solutions:
-
Reduce Batch Temperature: Lower the initial temperature of the mixer and reduce the rotor speed (RPM) to decrease frictional heat buildup.[10]
-
Shorten Mixing Cycle: If possible, reduce the total mixing time. Ensure all ingredients are incorporated efficiently.
-
Use a Two-Stage Mixing Process: Add the DPTD and other accelerators in a second, cooler, and shorter "finish" mixing stage. The initial, higher-temperature mixing stage should be reserved for the rubber, fillers, and oils.
-
Q5: I am observing scorch during extrusion or calendering. How can I adjust my formulation to increase processing safety?
If scorch occurs after mixing, the formulation itself is likely too "hot" or fast-curing for the processing conditions.
-
Causality: The compound has an insufficient scorch safety window for the temperatures reached during subsequent processing steps.
-
Solutions:
-
Introduce a Delayed-Action Accelerator: Replace a portion or all of the DPTD with a more delayed-action accelerator, such as a sulfenamide (e.g., CBS, TBBS). Sulfenamides provide a longer scorch delay before initiating a rapid cure.[3][10] This is a common and highly effective strategy.
-
Add a Pre-Vulcanization Inhibitor (PVI): Incorporate a small amount (typically 0.1-0.5 phr) of a PVI like N-(cyclohexylthio)phthalimide (CTP). PVIs work by intercepting the accelerator precursors that initiate vulcanization, effectively extending the scorch time without significantly altering the cure rate.[9][10][16]
-
Optimize Accelerator Dosage: Simply reducing the concentration of DPTD can increase scorch time, but this may also slow the overall cure rate and lower the final state of cure. This must be balanced with performance requirements.[10]
-
Q6: Can I use DPTD in combination with other accelerators to manage scorch time?
Yes, using accelerator combinations is standard practice for optimizing the balance between scorch safety and cure rate.
-
Causality: Different classes of accelerators have different activation temperatures and induction periods. Combining them allows for fine-tuning the cure profile.
-
Recommended Combinations:
-
Primary Sulfenamide / Secondary Thiuram: This is a very common system. A sulfenamide (like CBS or TBBS) is used as the primary accelerator to provide good scorch delay. A small amount of DPTD is added as a secondary accelerator or "kicker" to increase the cure rate once vulcanization begins.[1][3]
-
Retarding Effect with Dithiocarbamates: Interestingly, in combination with ultra-fast dithiocarbamates, thiurams can sometimes have a retarding effect, helping to balance the cure system without changing the overall vulcanization rate.[1]
-
Q7: When should I consider using a pre-vulcanization inhibitor (PVI), and how do I select the right one?
A PVI should be considered when you need to increase scorch safety without significantly changing your existing, optimized accelerator system or cure time.[10][16]
-
Causality: PVIs, such as CTP, function by scavenging the highly reactive chemical species (like MBT) that are precursors to cross-linking.[9] This delays the onset of the reaction.
-
Selection & Usage:
-
CTP (N-(cyclohexylthio)phthalimide): This is the most common and effective PVI. It provides a predictable, linear increase in scorch time with increasing dosage.
-
Acidic Retarders (e.g., Salicylic Acid, Benzoic Acid): These are less potent than CTP and can sometimes interfere with the cure system or affect the final properties. They are generally used for milder scorch issues.[16]
-
Important Consideration: Using too much CTP (>0.5 phr) can lead to "bloom" (migration to the surface) and may slightly reduce the final state of cure, which might require a minor adjustment to the accelerator or sulfur levels to compensate.[16]
-
Q8: How do different types of fillers (e.g., carbon black vs. silica) affect scorch safety when using DPTD?
Fillers can have a significant chemical influence on the cure system beyond their physical reinforcing effects.
-
Causality: The surface chemistry of the filler interacts with the accelerator molecules.
-
Comparison:
-
Carbon Black: Most grades of carbon black are relatively neutral or slightly alkaline and have minimal chemical interaction, allowing the DPTD to function as expected.
-
Silica: Precipitated silica has a polar, acidic surface with hydroxyl groups. These groups can adsorb polar accelerators like thiurams.[17][18] This adsorption can delay the accelerator's participation in the vulcanization reaction, often leading to a longer scorch time but also a slower cure rate compared to an equivalent carbon black-filled compound.[17] This effect must be accounted for when formulating with silica.
-
Section 3: Experimental Protocols
To effectively troubleshoot scorch, accurate measurement is essential. Follow these standardized protocols for reliable data.
Protocol 1: Step-by-Step Guide to Mooney Scorch Testing (ASTM D1646)
This protocol determines the scorch characteristics of an uncured rubber compound.
-
Instrument Preparation: Set the Mooney Viscometer to the desired test temperature (e.g., 120°C or 135°C). Allow it to stabilize for at least 30 minutes. Calibrate the instrument according to the manufacturer's instructions.
-
Sample Preparation: Prepare two circular disks of the rubber compound, approximately 25g each. Ensure the sample is homogenous and free of trapped air.
-
Test Execution: a. Place one disk below and one disk above the rotor. b. Close the platens and start the test. c. The sample is preheated for 1 minute with the rotor stationary. d. After 1 minute, the rotor begins to turn, and the torque (in Mooney Units) is recorded.
-
Data Acquisition: The test continues until the viscosity has risen significantly past the minimum. Record the minimum viscosity (MV) and the time required for the viscosity to increase by 5 units above the minimum (t5).
-
Interpretation: The value of t5 in minutes is the Mooney scorch time. A higher t5 indicates better processing safety.[11]
Protocol 2: Step-by-Step Guide to Cure Characteristics using a Moving Die Rheometer (MDR) (ASTM D5289)
This protocol provides a comprehensive view of the entire vulcanization process, including scorch time, cure rate, and state of cure.[14]
-
Instrument Preparation: Set the MDR to the desired cure temperature (e.g., 160°C). Allow the dies to stabilize.
-
Sample Preparation: Cut a small sample of the uncured compound (approximately 5g) and place it in the lower die cavity.
-
Test Execution: a. Close the press, which seals the cavity and applies pressure. b. The test begins immediately. The upper die oscillates at a fixed frequency and angle. c. The instrument records the torque required to oscillate the die as a function of time.
-
Data Acquisition: The test generates a cure curve (Torque vs. Time). From this curve, the following key parameters are determined:
-
ML (Minimum Torque): Proportional to the viscosity of the uncured compound.
-
MH (Maximum Torque): Proportional to the stiffness/modulus of the fully cured compound.
-
ts2 (Scorch Time): The time to reach 2 dN·m of torque above ML. This is the induction time before cure begins.[12]
-
tc90 (Optimum Cure Time): The time to reach 90% of the maximum state of cure (ML + 0.9 * (MH - ML)).
-
-
Interpretation: The ts2 value is the primary indicator of scorch safety. The shape of the curve provides insight into the cure rate and potential for reversion (overcure).
Section 4: Data Interpretation & Visualization
Table 1: Comparison of Accelerator Classes and Impact on Scorch & Cure
| Accelerator Class | Examples | Scorch Safety | Cure Rate | Typical Role |
| Thiurams | DPTD , TMTD, TETD | Moderate to Low | Ultra-Fast | Primary or Secondary |
| Sulfenamides | CBS, TBBS, NOBS | Excellent | Fast (Delayed) | Primary |
| Thiazoles | MBT, MBTS | Good | Medium-Fast | Primary |
| Dithiocarbamates | ZDMC, ZDEC, ZDBC | Very Low | Ultra-Fast | Primary or Secondary |
| Guanidines | DPG, DOTG | Low | Slow-Medium | Secondary |
Data synthesized from multiple sources.[1][17][18][19][20]
Diagrams for Conceptual Understanding
The following diagrams illustrate key relationships and workflows for preventing premature vulcanization.
Caption: Key factors influencing premature vulcanization.
Caption: Decision flowchart for troubleshooting scorch.
Section 5: Frequently Asked Questions (FAQs)
Q9: What are the typical dosage levels for DPTD?
When used as a primary or co-accelerator in a sulfur-cured system, DPTD is typically used in the range of 0.1 to 2.0 parts per hundred rubber (phr). When used as a sulfur donor in a sulfurless cure system, the dosage is higher, typically 2.5 to 4.0 phr.[1]
Q10: Are there any safety precautions I should take when handling DPTD?
Yes. DPTD is a chemical powder and should be handled in accordance with its Safety Data Sheet (SDS). General precautions include:
-
Use in a well-ventilated area to avoid inhaling dust.[21]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[21][22] DPTD may cause skin irritation or an allergic skin reaction.[5]
-
Keep away from sources of ignition, as dust can be combustible.[21]
-
Store in a cool, dry place in a tightly sealed container.[21]
Q11: Can scorch be reversed?
No. Vulcanization is an irreversible chemical reaction that forms permanent cross-links.[7] Once a compound has scorched, these cross-links cannot be broken through normal processing. The material must be discarded.
Q12: How do storage time and conditions of the uncured compound affect scorch?
The scorch safety of a mixed compound is not indefinite. Over time, especially when stored at elevated ambient temperatures (e.g., in a hot factory during summer), the compound can slowly begin to cure.[11] This reduces the available scorch time when the material is eventually processed. For optimal processing safety, compounds should be stored in a cool environment and used as soon as is practical after mixing.[10]
References
-
Scorch Time in Rubber Processing. (n.d.). Scribd. Retrieved from [Link]
-
Essential Tests for Rubber Batch Release. (n.d.). MonTech USA. Retrieved from [Link]
-
Vulcanization & Accelerators. (n.d.). Lusida Rubber Products. Retrieved from [Link]
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Vulcanization of Rubber. (1997). Resonance – Journal of Science Education. Retrieved from [Link]
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Determination of Scorching of Rubber and Synthetic Compounds by Use of the Mooney Plastometer. (1945). Industrial & Engineering Chemistry. Retrieved from [Link]
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Kim, D. H., & Kim, J. H. (2014). Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds. Elastomers and Composites, 49(4), 284-293. Retrieved from [Link]
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Understanding Rubber Testing Methods: A Comprehensive Guide. (2023). Prescott Instruments Ltd. Retrieved from [Link]
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Kim, D. H., & Kim, J. H. (2014). Effects of Thiuram, Thiazole, and sulfenamide accelerators on silica filled natural rubber compound upon vulcanization and mechanical properties. Elastomers and Composites, 49(1), 36-43. Retrieved from [Link]
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Scorch time in rubber processing. (n.d.). Scribd. Retrieved from [Link]
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A Comparative Technical Guide to Dicyclopentamethylenethiuram Disulfide and Tetramethylthiuram Disulfide for Rubber Vulcanization
This guide provides a detailed, objective comparison between two key ultra-accelerators in the thiuram family: Dicyclopentamethylenethiuram Disulfide, more commonly known as Dipentamethylenethiuram Disulfide (PTD), and Tetramethylthiuram Disulfide (TMTD), also widely known as Thiram. This document is intended for researchers, scientists, and professionals in rubber compounding and drug development, offering insights into their respective performance, mechanisms, and safety profiles, supported by experimental data and established protocols.
Introduction: The Role of Thiuram Accelerators
In the vulcanization of elastomers, accelerators are critical for increasing the rate of sulfur cross-linking, allowing the process to occur at lower temperatures and shorter times.[1][2] This not only enhances production efficiency but also improves the final physical properties and aging resistance of the rubber product.[1][3] The thiuram class of accelerators, characterized by a disulfide bond flanked by two thiocarbonyl groups, are known as "ultra-accelerators" due to their high activity.[4]
Among them, Tetramethylthiuram Disulfide (TMTD) is one of the most widely used and versatile accelerators, functioning as a primary or secondary accelerator and even as a sulfur donor in low-sulfur or sulfur-free curing systems.[5][6] Dipentamethylenethiuram Disulfide (PTD) represents a structural alternative where the nitrogen's methyl groups are replaced by pentamethylene rings (piperidine). This structural difference, while seemingly subtle, imparts distinct characteristics to its performance, particularly concerning processing safety and cure kinetics. This guide will dissect these differences to inform compound selection and formulation optimization.
Molecular Structure and Physicochemical Properties
The fundamental difference between PTD and TMTD lies in the steric bulk of the substituent groups on the nitrogen atoms. TMTD has four methyl groups, whereas PTD incorporates two piperidine rings. This structural variance influences their molecular weight, melting point, solubility, and ultimately, their reactivity.
| Property | Dipentamethylenethiuram Disulfide (PTD) | Tetramethylthiuram Disulfide (TMTD) |
| Synonyms | Bis(pentamethylenethiocarbamoyl) disulfide, PTD | Thiram, TMTD, Arasan |
| CAS Number | 94-37-1[7][8] | 137-26-8[9][10][11] |
| Molecular Formula | C₁₂H₂₀N₂S₄[7] | C₆H₁₂N₂S₄[10][11] |
| Molecular Weight | 320.6 g/mol [7] | 240.43 g/mol [10][11] |
| Appearance | White to light gray powder or granular[12] | White to yellow crystalline powder[10] |
| Melting Point | ~120 °C[13] | ~155-156 °C[10] |
| Solubility | Soluble in chloroform, acetone; insoluble in water | Soluble in chloroform, acetone, ether; slightly soluble in ethanol; low water solubility (30 mg/L).[5][10] |
Expert Insight: The bulkier pentamethylene groups in PTD, compared to the methyl groups in TMTD, increase steric hindrance around the nitrogen atoms. This can influence the molecule's thermal stability and the reactivity of the radicals formed upon dissociation, which is a key factor in its vulcanization performance.
Mechanism of Action in Sulfur Vulcanization
Thiuram disulfides function by thermally decomposing to form dithiocarbamate radicals. These radicals can then react in a complex series of pathways involving zinc oxide and stearic acid (activators) to form the active sulfurating agent. This agent efficiently donates sulfur to the rubber polymer chains, creating stable cross-links. Thiurams can also act as sulfur donors themselves, especially in low-sulfur or sulfur-free "Efficient Vulcanization" (EV) systems, leading to a network dominated by thermally stable monosulfidic and disulfidic cross-links.[4][14]
Figure 1: Generalized mechanism of thiuram-accelerated sulfur vulcanization.
Expert Insight: The stability of the thiocarbamoyl radical (R₂NC(S)S•) is paramount. The electron-donating nature of the alkyl groups stabilizes this radical. The larger pentamethylene groups of PTD may offer slightly different electronic and steric effects compared to TMTD's methyl groups, influencing the rate of radical formation and subsequent reactions, which translates directly to cure behavior.
Comparative Performance in Rubber Vulcanization
The primary distinction in performance between PTD and TMTD is in their cure kinetics, specifically the balance between processing safety (scorch time) and cure rate. TMTD is known as a very fast, or "scorchy," accelerator.[6][15] PTD, while still an ultra-fast accelerator, generally provides a longer scorch delay.
| Cure Characteristic | Dipentamethylenethiuram Disulfide (PTD) | Tetramethylthiuram Disulfide (TMTD) |
| Classification | Ultra-fast accelerator, Sulfur donor[4] | Ultra-fast accelerator, Sulfur donor[5] |
| Scorch Safety | Good; generally longer scorch time than TMTD.[14] | Low; known to be scorchy, requiring careful control.[6][16] |
| Cure Rate | Fast | Very Fast[16] |
| Vulcanizate Properties | Excellent heat and aging resistance in EV systems.[14] | Excellent heat aging and compression set resistance, especially in EV systems.[5][6] |
| Nitrosamine Potential | Non-nitrosamine generating | Can generate N-nitrosodimethylamine (NDMA) |
Causality Behind Performance Differences:
-
Scorch Safety: The increased steric hindrance from the piperidinyl groups in PTD likely raises the activation energy for the homolytic cleavage of the disulfide bond. This means more thermal energy is required to initiate vulcanization, resulting in a longer scorch time and a safer processing window compared to TMTD.
-
Cure Rate: While PTD has a longer onset, it remains an ultra-accelerator, providing rapid cross-linking once the vulcanization temperature is reached. TMTD's lower activation energy leads to a faster initiation and overall cure rate.[16]
-
Nitrosamine Generation: A significant advantage of PTD is that it is a non-nitrosamine-generating accelerator.[4] TMTD is derived from a secondary amine (dimethylamine) and can form the carcinogen N-nitrosodimethylamine under certain conditions, a critical consideration in many modern applications due to regulatory pressures.
Toxicology and Safety Profile
The toxicological profiles of PTD and TMTD are markedly different, largely due to TMTD's widespread use as a pesticide and fungicide.
-
Tetramethylthiuram Disulfide (TMTD/Thiram): TMTD is moderately toxic by ingestion but highly toxic if inhaled.[17][18] Acute exposure can cause headaches, dizziness, and gastrointestinal issues.[17] Chronic exposure may affect the thyroid and liver and can cause skin sensitization.[17][18] It is a known skin allergen and is included in the "thiuram mix" for patch testing.[19] Long-term studies in rats have shown it can cause morphological and biochemical changes in the testes.[20]
-
Dipentamethylenethiuram Disulfide (PTD): PTD is primarily known as a contact allergen and can cause allergic skin reactions (Type IV hypersensitivity).[7][12][21] It is classified as causing skin and eye irritation and may cause respiratory irritation.[7][21] While it is a sensitizer, its overall systemic toxicity data is less extensive than that for TMTD, as its use is more confined to the rubber industry.[7][22]
Expert Insight: The choice between these accelerators can be heavily influenced by the end-use application and associated regulatory requirements. For medical devices, food-contact articles, or consumer products where toxicological profiles are scrutinized, the non-nitrosamine nature and different toxicological profile of PTD can be a decisive advantage over TMTD.
Experimental Protocol: Comparative Rheometric Analysis
To objectively compare the vulcanization performance of PTD and TMTD, a standard rheometric evaluation is essential. This protocol describes a self-validating system for this purpose.
Objective: To determine and compare the scorch time, cure time, and cure rate of rubber compounds accelerated with PTD versus TMTD.
Apparatus: Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR).
Base Formulation (phr - parts per hundred rubber):
-
Natural Rubber (SMR 20): 100.0
-
Zinc Oxide: 5.0
-
Stearic Acid: 2.0
-
N330 Carbon Black: 50.0
-
Sulfur: 1.5
-
Accelerator (Variable): 1.0
Experimental Procedure:
Figure 2: Experimental workflow for rheometric comparison of accelerators.
Data Analysis: From the rheometer curve (Torque vs. Time), the following parameters are extracted:
-
ML (Minimum Torque): Indicates the viscosity of the uncured compound.
-
MH (Maximum Torque): Correlates with the stiffness and cross-link density of the fully cured compound.
-
ts2 (Scorch Time): Time for a 2 dNm rise in torque above ML. This is the critical measure of processing safety.
-
t90 (Optimum Cure Time): Time to reach 90% of the maximum torque (MH - ML).
-
Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2). A higher CRI indicates a faster cure rate.
Trustworthiness of Protocol: This protocol is self-validating by:
-
Using a single masterbatch to eliminate base compound variability.
-
Requiring rheometer calibration before testing to ensure instrument accuracy.
-
Mandating replicate runs (n=3) to ensure statistical validity of the results.
-
Comparing two active compounds against each other under identical conditions.
Summary and Conclusion
Both Dipentamethylenethiuram Disulfide (PTD) and Tetramethylthiuram Disulfide (TMTD) are highly effective ultra-accelerators for sulfur vulcanization. The choice between them is a classic case of balancing performance, processing, and safety requirements.
-
Choose TMTD for applications demanding the fastest possible cure rates where processing equipment can manage its scorchiness and where potential nitrosamine formation is not a regulatory or health concern. It is a cost-effective, powerful, and widely understood accelerator.[9][16]
-
Choose PTD for applications requiring a better balance of processing safety (longer scorch time) and a fast cure. Its most significant advantages are its superior heat aging performance in EV systems and its status as a non-nitrosamine-generating accelerator, making it the preferred choice for high-specification, safety-critical, or regulated products.[4][14]
By understanding the fundamental structure-property relationships outlined in this guide, researchers and compounders can make informed decisions to optimize their vulcanization systems for both performance and safety.
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Navigating the Crossroads of Performance and Safety: A Comparative Guide to Alternatives for Dicyclopentamethylenethiuram Disulfide (DPTT) in Rubber Vulcanization
In the intricate world of rubber vulcanization, the selection of an appropriate accelerator is paramount to achieving the desired physical and performance characteristics of the final elastomeric product. For decades, Dicyclopentamethylenethiuram disulfide (DPTT) has been a widely utilized ultra-fast accelerator, prized for its ability to impart excellent heat and aging resistance to rubber vulcanizates.[1][2] However, mounting concerns over the formation of potentially carcinogenic N-nitrosamines during the vulcanization process with certain thiuram-based accelerators have necessitated a critical evaluation of safer and equally effective alternatives.[1][3][4][5]
This guide provides an in-depth, objective comparison of DPTT with its primary alternatives, focusing on cure characteristics, vulcanizate performance, and, crucially, their safety profiles. By synthesizing technical data with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their rubber compounding and formulation endeavors.
The Incumbent: Understanding Dicyclopentamethylenethiuram disulfide (DPTT)
DPTT is a member of the thiuram class of accelerators, known for their ultra-fast cure rates.[4][6] It can function as both a primary and secondary accelerator and, notably, as a sulfur donor in low-sulfur or sulfur-less vulcanization systems.[2] This dual functionality allows for the creation of vulcanizates with a higher proportion of stable monosulfidic and disulfidic crosslinks, which is the basis for their excellent heat and aging resistance.[1] A key advantage of DPTT is the superior processing safety it offers, characterized by a longer scorch time compared to other thiurams like Tetramethylthiuram disulfide (TMTD).[6][7]
However, the primary drawback of DPTT lies in its potential to form N-nitrosopiperidine, a type of N-nitrosamine, during the vulcanization process due to the presence of piperidine as a precursor.[6] This has driven the search for alternatives that can match its performance without this associated health risk.
The Contenders: A Comparative Analysis of Key Alternatives
The most prominent alternatives to DPTT can be broadly categorized into other thiurams, dithiocarbamates, and sulfenamides. This guide will focus on the most relevant thiuram alternatives for a direct comparison.
Thiuram Alternatives: A Family of Choices
-
Tetramethylthiuram Disulfide (TMTD): A widely used, fast-curing accelerator that provides good overall physical properties.[6] However, it is known to generate N-nitrosodimethylamine, a carcinogenic nitrosamine.[5][6]
-
Tetraethylthiuram Disulfide (TETD): Offers a performance profile similar to TMTD but with improved scorch safety.[6]
-
Tetrabenzylthiuram Disulfide (TBzTD): A key "safer" alternative, as it does not generate carcinogenic nitrosamines.[5][6][8][9] It provides a good balance of processing safety and cure speed.[6][10]
Performance Deep Dive: Cure Characteristics
The selection of an accelerator has a profound impact on the kinetics of the vulcanization process. The following table summarizes a quantitative comparison of the cure characteristics of DPTT and its alternatives in a typical natural rubber (NR) formulation.
| Parameter | DPTT | TMTD | TETD | TBzTD |
| Scorch Time, t_s2_ (min) | Longer | Shorter | Longer than TMTD | Significantly Longer |
| Cure Time, t_90_ (min) | Longer | Shorter | Similar to TMTD | Longer than TMTD |
| Cure Rate Index (CRI) | Lower | Higher | Similar to TMTD | Lower than TMTD |
| N-Nitrosamine Formation | Forms N-nitrosopiperidine | Forms N-nitrosodimethylamine | Forms N-nitrosodiethylamine | Does not form carcinogenic nitrosamines |
Data Interpretation and Causality:
-
Processing Safety (Scorch Time): DPTT and TBzTD exhibit longer scorch times, providing a wider processing window and reducing the risk of premature vulcanization during mixing and shaping.[6][9] This is attributed to their molecular structure and the stability of the accelerator-sulfur complexes formed in the initial stages of vulcanization.
-
Cure Rate: TMTD is a faster accelerator, as indicated by its shorter cure time and higher Cure Rate Index.[6] This is due to the lower activation energy required for the decomposition of TMTD and the formation of reactive sulfurating agents.
-
Safety Profile: The most significant differentiator is the formation of N-nitrosamines. The secondary amine precursors generated from DPTT and TMTD can react with nitrosating agents present in the rubber or the environment to form carcinogenic nitrosamines.[1][3][4] TBzTD, with its bulky benzyl groups, does not form these harmful byproducts, making it a significantly safer alternative.[5][6][8]
Performance Deep Dive: Physical Properties of Vulcanizates
The ultimate goal of vulcanization is to achieve a set of physical properties that meet the demands of the final application. The following table provides a qualitative comparison of the physical properties of vulcanizates prepared with DPTT and its alternatives.
| Property | DPTT | TMTD | TETD | TBzTD |
| Tensile Strength | Good | Good | Good | High |
| Modulus | Good | Good | Good | High |
| Elongation at Break | Good | Good | Good | Good |
| Compression Set | Excellent | Good | Good | Excellent |
| Heat Aging Resistance | Excellent | Good | Good | Excellent |
Data Interpretation and Causality:
-
Mechanical Properties: All the compared thiurams can produce vulcanizates with good mechanical properties. TBzTD often exhibits slightly higher tensile strength and modulus, which can be attributed to the formation of a more efficient crosslink network.[11]
-
Durability (Compression Set and Heat Aging): DPTT and TBzTD excel in providing excellent heat and aging resistance, as well as low compression set.[6][9] This is a direct result of the formation of a higher density of thermally stable monosulfidic and disulfidic crosslinks, a characteristic of low-sulfur or sulfur-less vulcanization systems where these accelerators act as sulfur donors.
Experimental Protocols for Comparative Evaluation
To ensure the trustworthiness and replicability of comparative studies, standardized experimental protocols are essential. The following outlines a typical workflow for evaluating DPTT and its alternatives.
Formulation and Compounding
A masterbatch of natural rubber (NR) is prepared with common additives such as zinc oxide, stearic acid, and a reinforcing filler (e.g., carbon black). The accelerator (DPTT or an alternative) and sulfur are then added on a two-roll mill at a controlled temperature to prevent scorching.
Cure Characteristics Analysis
The cure characteristics of the compounded rubber are determined using a Moving Die Rheometer (MDR) according to ASTM D5289 . This provides data on:
-
Minimum Torque (ML): Indicates the viscosity of the uncured compound.
-
Maximum Torque (MH): Relates to the stiffness and crosslink density of the cured compound.
-
Scorch Time (ts2): The time to the onset of vulcanization.
-
Optimum Cure Time (t90): The time to reach 90% of the maximum torque.
Vulcanizate Preparation
The rubber compounds are vulcanized in a compression molding press at a specified temperature for their respective optimum cure times (t90).
Physical Property Testing
The physical properties of the vulcanized rubber sheets are tested according to the following ASTM standards:
-
Tensile Properties (ASTM D412): Measures tensile strength, modulus, and elongation at break.[12][13]
-
Hardness (ASTM D2240): Determines the indentation hardness of the rubber.[12][13]
-
Compression Set (ASTM D395): Evaluates the ability of the rubber to retain its elastic properties after prolonged compressive stress.[12][13]
-
Heat Aging (ASTM D573): Assesses the resistance of the rubber to deterioration at elevated temperatures.[6]
Visualizing the Vulcanization Process
To better understand the underlying chemical transformations, the following diagrams illustrate the general vulcanization mechanism and a typical experimental workflow.
Caption: Generalized mechanism of thiuram-accelerated sulfur vulcanization.
Caption: Experimental workflow for comparing rubber accelerators.
Conclusion and Recommendations
The selection of an alternative to Dicyclopentamethylenethiuram disulfide requires a careful balancing of performance, processing characteristics, and safety. While DPTT remains a viable option for applications where exceptional heat resistance is the primary driver and nitrosamine formation can be mitigated or is less of a concern, the industry trend is unequivocally moving towards safer alternatives.
Tetrabenzylthiuram disulfide (TBzTD) emerges as a compelling and highly recommended alternative. It offers a superior safety profile by not forming carcinogenic N-nitrosamines, a critical consideration for applications in the pharmaceutical, medical, and consumer product sectors.[5][6][8] Furthermore, TBzTD provides an excellent balance of processing safety with good cure characteristics and imparts outstanding physical properties to the vulcanizate, including high tensile strength, low compression set, and excellent heat aging resistance.[6][9][11]
For researchers and drug development professionals, the transition to TBzTD represents a proactive step towards ensuring product safety and regulatory compliance without compromising on performance. It is imperative to conduct thorough in-house evaluations using standardized testing protocols to validate the performance of any new accelerator system within a specific formulation. This data-driven approach will ensure a seamless and successful transition to safer, high-performance rubber vulcanizates.
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Rubber Testing Standards: ASTM, ISO, and Key Test Methods. Julong Rubber. Available at: [Link]
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ASTM Test Standards for Typical Physical Properties. Mosites Rubber Company. Available at: [Link]
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Understanding ASTM Rubber Testing Standards. Alpha Technologies. Published January 3, 2023. Available at: [Link]
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ASTM D575-91(2018) Standard Test Methods for Rubber Properties in Compression. ASTM International. Available at: [Link]
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ASTM D575 - Test Methods for Rubber Properties in Compression. Universal Grip. Available at: [Link]
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ISO 2921:2019 - Vulcanized Rubber Temperature Refraction. The ANSI Blog. Published December 20, 2019. Available at: [Link]
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ISO 188:2023—Rubber, Vulcanized Or Thermoplastic Heat Tests. The ANSI Blog. Published April 4, 2023. Available at: [Link]
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EN ISO 188 Heat Resistance Testing of Vulcanized Rubber. Infinita Lab. Available at: [Link]
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Standard Methods for Testing Rubber Products. GESTER Instruments. Available at: [Link]
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Vulcanization & Accelerators. Lusida Rubber Products. Available at: [Link]
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Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds. SciSpace. Available at: [Link]
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Effects of Thiuram, Thiazole, and sulfenamide accelerators on silica filled natural rubber compound upon vulcanization and mechanical properties. ResearchGate. Available at: [Link]
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The Effect of Accelerators on Vulcanization of Natural Rubber Compounds. DergiPark. Published July 20, 2023. Available at: [Link]
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TBZTD Accelerator: A Comprehensive Guide. Chembroad. Published January 20, 2024. Available at: [Link]
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Vulcanization by TMTD – radical pathway. ResearchGate. Available at: [Link]
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Replacing TMTD with Nitrosamine Free TBzTD- Accelerator in Curing of Rubber. International Journal for Scientific Research & Development. Published June 1, 2013. Available at: [Link]
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Safe Vulcanisation System for Heat Resistant Natural Rubber Products for Engineering Applications. American Journal of Engineering Research. Available at: [Link]
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The Chemical Properties and Applications of TBzTD in Rubber Industry. Wellt. Available at: [Link]
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Curing characteristic of various accelerators on natural rubber/chloroprene rubber blends. SciSpace. Available at: [Link]
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Use of TBzTD as Noncarcinogenic Accelerator for ENR/SiO 2 Nanocomposites: Cured Characteristics, Mechanical Properties, Thermal Behaviors, and Oil Resistance. ResearchGate. Published July 31, 2017. Available at: [Link]
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Rubber Vulcanization. Associated Rubber Chemicals. Published October 5, 2022. Available at: [Link]
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Replacing TMTD with Nitrosamine Free TBzTD- Accelerator in Curing of Rubber. Semantic Scholar. Published June 1, 2013. Available at: [Link]
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A Comparative Guide to Validating Experimental Results of Dicyclopentamethylenethiuram Disulfide
For researchers, scientists, and professionals in drug development and material science, the rigorous validation of experimental results is paramount to ensure data integrity and product quality. Dicyclopentamethylenethiuram disulfide (DPTDS), a key organosulfur compound, finds extensive application as a vulcanizing agent and rubber accelerator. This guide provides an in-depth technical comparison of various methods for validating experimental results involving DPTDS, offering insights into their underlying principles, detailed protocols, and comparative performance against alternative compounds.
The Critical Role of Validating Dicyclopentamethylenethiuram Disulfide
Dicyclopentamethylenethiuram disulfide, with the chemical formula C12H20N2S4, belongs to the thiuram class of compounds.[1][2] Its primary function in the rubber industry is to accelerate the sulfur vulcanization process, leading to improved mechanical properties of the final product.[3] Ensuring the purity and consistent performance of DPTDS is crucial, as impurities can adversely affect the vulcanization process, leading to defective or underperforming rubber products.[4] This guide will explore the analytical techniques available to validate the identity, purity, and performance of DPTDS.
Core Validation Methodologies
A multi-faceted approach employing chromatographic, spectroscopic, and thermal analysis techniques is essential for the comprehensive validation of DPTDS. Each method provides unique insights into the material's properties.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of rubber chemical accelerators, including DPTDS.[4][5][6][7] The ASTM D5297 standard provides a robust framework for this analysis.[4][5][6][7][8]
Principle of Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For DPTDS, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. DPTDS, being a relatively nonpolar molecule, will have a strong affinity for the stationary phase and will elute at a specific retention time under defined conditions. Impurities with different polarities will elute at different times, allowing for their separation and quantification.
Experimental Protocol: Purity Determination of DPTDS by HPLC
This protocol is based on the principles outlined in ASTM D5297 and general methods for thiuram disulfide analysis.[5][6][7][9]
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Dicyclopentamethylenethiuram disulfide reference standard of known purity.
-
Sample of DPTDS for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water mixture (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by obtaining a UV spectrum of DPTDS in the mobile phase (typically around 280 nm for thiurams).
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
-
Procedure:
-
Standard Preparation: Accurately weigh a known amount of the DPTDS reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the DPTDS sample to be analyzed and dissolve it in the mobile phase to a concentration within the range of the calibration curve.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to DPTDS based on its retention time compared to the standard.
-
Integrate the peak areas of the DPTDS peak and any impurity peaks.
-
Calculate the purity of the sample using the area normalization method or by using the calibration curve.
-
-
Self-Validation: The method's validity is ensured by running a system suitability test before analysis, which includes checking for parameters like theoretical plates, tailing factor, and reproducibility of injections of the standard. The linearity of the calibration curve (R² > 0.999) further validates the method's accuracy.
Diagram: HPLC Workflow for DPTDS Purity Validation
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- 9. Separation of Tetrabenzylthiuram disulfide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of Thiuram Disulfide-Based Accelerators: A Guide for Researchers and Formulation Scientists
In the intricate world of rubber vulcanization, the selection of an appropriate accelerator system is paramount to achieving the desired processing characteristics and final product performance. Among the diverse classes of accelerators, thiuram disulfides have carved a significant niche as ultra-fast accelerators, valued for their high cure rates and the ability to function as sulfur donors. This guide provides an in-depth comparative analysis of three prominent thiuram disulfide-based accelerators: Tetramethylthiuram Disulfide (TMTD), Tetraethylthiuram Disulfide (TETD), and Tetrabenzylthiuram Disulfide (TBzTD).
This document is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of these accelerators to optimize their rubber formulations. We will delve into their chemical structures, mechanisms of action, comparative performance backed by experimental data, and standardized protocols for their evaluation.
Introduction to Thiuram Disulfide Accelerators
Thiuram disulfide accelerators are characterized by the presence of a disulfide bond flanked by two thiocarbonyl groups attached to amine functionalities.[1] This structural feature is the cornerstone of their reactivity, enabling them to actively participate in the vulcanization process. They can function as primary accelerators, often in low-sulfur or sulfurless cure systems, or as secondary accelerators to boost the activity of other primary accelerators like thiazoles and sulfenamides.[2][3] A key characteristic of thiuram disulfides is their ability to decompose at vulcanization temperatures, releasing active sulfur species that facilitate the formation of cross-links between polymer chains.[4]
Comparative Performance Analysis: TMTD vs. TETD vs. TBzTD
The choice between TMTD, TETD, and TBzTD hinges on a balance of cure characteristics, processing safety, and, increasingly, regulatory and safety considerations.
Chemical Structures
The subtle differences in the alkyl groups attached to the nitrogen atoms significantly influence the performance of these accelerators.
-
Tetramethylthiuram Disulfide (TMTD): Features methyl groups.
-
Tetraethylthiuram Disulfide (TETD): Features ethyl groups.
-
Tetrabenzylthiuram Disulfide (TBzTD): Features benzyl groups.
Cure Characteristics and Processing Safety
A critical aspect of accelerator performance is the balance between a fast cure rate and adequate scorch safety. Scorch refers to the premature vulcanization of the rubber compound during processing, which can lead to material waste and equipment damage.
| Accelerator | Scorch Safety | Cure Rate | Key Characteristics |
| TMTD | Low | Very Fast | A highly active and fast-curing accelerator, but known to be scorchy.[5] It is a widely used, traditional choice.[6] |
| TETD | Moderate | Fast | Offers a similar performance profile to TMTD but with improved scorch safety.[7] It is considered less scorchy than TMTD.[5] |
| TBzTD | High | Fast | Provides a good balance of processing safety and cure speed, with significantly longer scorch times than TMTD.[6][8] |
Experimental Data Snapshot: TMTD in Natural Rubber
| Parameter | TMTD in Carbon Black Filled NR at 160°C |
| Scorch Time, ts2 (min) | 1.58 |
| Cure Time, t90 (min) | 3.93 |
| Cure Rate Index (CRI) | 42.55 |
Physical Properties of Vulcanizates
The choice of accelerator also influences the mechanical properties of the final vulcanized rubber. Generally, thiuram-accelerated vulcanizates exhibit high tensile strength and modulus.[9]
-
TMTD: Imparts excellent physical properties, including high tensile strength and resilience.[6]
-
TETD: Produces vulcanizates with properties comparable to those achieved with TMTD.
-
TBzTD: Offers comparable or even superior performance benefits to TMTD, leading to excellent physical properties in the final product.[6]
Health and Safety Profile: The Rise of TBzTD
A significant differentiator among these accelerators is their potential to form N-nitrosamines during vulcanization. TMTD can form N-nitrosodimethylamine (NDMA), a carcinogenic substance, which has led to increased regulatory scrutiny.[1][6] In contrast, TBzTD was specifically developed as a safer alternative that does not produce carcinogenic nitrosamines.[1][6] This makes TBzTD an increasingly preferred choice for applications with stringent safety requirements.
The Vulcanization Mechanism: A Deeper Dive
The vulcanization of rubber with sulfur and accelerators is a complex process involving multiple chemical reactions. The generally accepted mechanism for thiuram disulfide-accelerated sulfur vulcanization involves the following key steps:
-
Activator Complex Formation: The process begins with the reaction of zinc oxide and a fatty acid (like stearic acid) to form a zinc-stearate complex. This complex then reacts with the thiuram disulfide accelerator.[10][11]
-
Sulfurating Agent Formation: The accelerator-zinc complex reacts with sulfur to form a complex polysulfidic sulfurating agent.
-
Cross-link Precursor Formation: This sulfurating agent then reacts with the rubber polymer chains, attaching sulfur-containing pendant groups.
-
Cross-link Formation: Finally, these pendant groups react with other polymer chains to form stable sulfur cross-links (mono-, di-, and polysulfidic), resulting in a three-dimensional vulcanized network.
The role of zinc oxide is crucial as it activates the accelerator and influences the type and density of the cross-links formed.[12][13]
General mechanism of thiuram-accelerated sulfur vulcanization.
Experimental Protocols for Accelerator Evaluation
To objectively compare the performance of different thiuram disulfide accelerators, a standardized experimental approach is crucial. The following protocols are based on widely accepted ASTM standards.
Compounding
A base formulation should be established, keeping all ingredients constant except for the accelerator being tested. A typical formulation for natural rubber (NR) might include:
-
Natural Rubber (SMR 20): 100 phr
-
Carbon Black (N330): 50 phr
-
Zinc Oxide: 5 phr
-
Stearic Acid: 2 phr
-
Sulfur: 1.5 phr
-
Accelerator (TMTD, TETD, or TBzTD): 1.5 phr
The compounding is performed on a two-roll mill according to the procedures outlined in ASTM D3182 .
Cure Characteristics Analysis
The cure characteristics of the compounded rubber are determined using an oscillating disk rheometer (ODR) or a moving die rheometer (MDR) following ASTM D2084 or ASTM D5289 .[14] Key parameters to be measured include:
-
Minimum Torque (ML): An indicator of the viscosity of the uncured compound.
-
Maximum Torque (MH): Relates to the stiffness and cross-link density of the fully cured compound.
-
Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal cure state.
-
Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2), this index represents the speed of the vulcanization reaction.
Preparation of Vulcanized Test Sheets
The compounded rubber is vulcanized in a compression molding press at a specified temperature (e.g., 160°C) for its optimum cure time (t90) to prepare flat sheets for physical property testing, as per ASTM D3182 .
Physical Property Testing
Standard test specimens are cut from the vulcanized sheets and the following properties are evaluated:
-
Tensile Strength, Elongation at Break, and Modulus: Measured using a universal testing machine according to ASTM D412 .
-
Hardness (Durometer): Determined using a durometer as per ASTM D2240 .
-
Tear Strength: Evaluated following the procedures in ASTM D624 .
-
Compression Set: Measured under constant deflection according to ASTM D395 .
Experimental workflow for comparing rubber accelerators.
Conclusion and Future Outlook
The selection of a thiuram disulfide accelerator is a multifaceted decision that requires a thorough understanding of the trade-offs between cure characteristics, processing safety, final properties, and health and safety considerations.
-
TMTD remains a widely used and effective accelerator, particularly when rapid cure cycles are the primary driver.
-
TETD offers a valuable alternative with improved processing safety compared to TMTD.
-
TBzTD emerges as a compelling modern solution, providing an excellent balance of performance with the significant advantage of being a non-nitrosamine-generating accelerator.[6][8]
As the rubber industry continues to evolve towards more sustainable and safer practices, the demand for accelerators with improved environmental and health profiles, such as TBzTD, is expected to grow. Future research will likely focus on the development of novel, even more efficient, and safer accelerator systems to meet the ever-increasing demands of high-performance rubber applications.
References
- Comparative study among TMTD, TBzTD, and ZBEC accelerators in isobutylene‐isoprene elastomer vulcaniz
- A Comparative Guide to DPTT and Other Thiuram Accelerators in Rubber Vulcaniz
- The Effect of Various Combinations of Accelerators on the Physical Properties of Rubber Vulcaniz
- TBzTD vs. TMTD: A Comparative Analysis for Rubber Vulcanization Efficiency and Safety. NINGBO INNO PHARMCHEM CO.,LTD.
- TBzTD vs. TMTD: Choosing the Right Accelerator for Your Rubber Needs. (URL not available)
- The Effect of Various Combinations of Accelerators on the Physical Properties of Rubber Vulcaniz
- Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds. Semantic Scholar.
- Accelerators - Rubber Chemicals. O. Sundström AB.
- What is the role of zinc oxide in rubber formul
- Vulcanization & Acceler
- The Effect of Different Accelerators on the Vulcaniz
- TBZTD Acceler
- Role of zinc oxide in sulfur crosslinking. (URL not available)
- Study on the Functional Differences and Synergistic Effects of Zinc Oxide, Sulfur, and Stearic Acid in Rubber Formulations.
- What is the vulcanization mechanism of thiuram acceler
- The Reaction Mechanism of Thiuram Disulfide Vulcanization of Poly-1,5-Dienes, Particularly of N
- The characteristics of eight categories of rubber accelerators and their commonly used rubber accelerators interchange relationship (synergy, inhibition). (URL not available)
- What is the mechanism and preparation method of vulcanized Tetramethylthiuram Disulfide?. Guidechem.
- A comparison of tetraethylthiuram and tetramethylthiuram disulfide vulcanization. II. Reactions in rubber.
- Effects of Accelerators on the Vulcanization Properties of Silica vs.
- Bis(N-benzyl piperazino) Thiuram Disulfide and Dibenzothiazyl Disulfide as Synergistic Safe Accelerators in the Vulcanization of Natural Rubber.
- Pukhocure – TMTD Accelerators.
- Accelerator TMTD.
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- “NITROSAMINE SAFE” THIURAM DISULFIDE.pdf. Slideshare.
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- The Crucial Role of Zinc Oxide in the Rubber Industry. PT Indo Lysaght.
- Curing characteristic of various accelerators on natural rubber/chloroprene rubber blends. SciSpace.
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- Action mechanism of zinc oxide in rubber. Zhiyi Group.
- (English)
- accelerators and accelerator systems.
- ACCELERATOR TMTD.
- (PDF) Cure characteristics of devulcanized rubber: The issue of low scorch.
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- acceleratorsand acceleratorsystems.
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- D 2084 – 01 - Standard Test Method for - Rubber Property—Vulcanization Using Oscillating Disk Cure Meter1. (URL not available)
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A Comparative Performance Evaluation of Dicyclopentamethylenethiuram Disulfide (DPTD) in Polymer Vulcanization
Introduction: The Role of Dicyclopentamethylenethiuram Disulfide in Modern Elastomer Technology
The vulcanization process is the cornerstone of rubber technology, transforming tacky, plastic raw elastomers into strong, elastic materials with a vast range of applications. This transformation is achieved by forming a three-dimensional cross-linked network between the long polymer chains.[1] While elemental sulfur has been the classic vulcanizing agent for over a century, the efficiency, rate, and final properties of the vulcanizate are critically dependent on the use of chemical accelerators.[2][3]
Among the various classes of accelerators, thiurams are distinguished by their ultra-fast cure rates.[2][4] Dicyclopentamethylenethiuram disulfide (DPTD), also known as Bis(piperidinothiocarbonyl) disulfide, is a member of the thiuram family.[5] It serves as both a primary accelerator and, at higher concentrations in the absence of elemental sulfur, as a sulfur donor for vulcanization.[6] A key advantage of DPTD is its classification as a non-nitrosamine generating accelerator, addressing significant health and safety concerns associated with some traditional thiurams like Tetramethylthiuram disulfide (TMTD).[7]
This guide provides an in-depth comparative analysis of DPTD's performance in various polymer matrices, primarily Natural Rubber (NR) and Ethylene Propylene Diene Monomer (EPDM). We will examine its influence on cure characteristics, mechanical properties, and aging resistance, comparing it with other commonly used accelerators. The information is supported by experimental data and standardized testing protocols to provide researchers and material scientists with a robust framework for compound development.
The Mechanism of Thiuram-Accelerated Vulcanization
In a conventional sulfur vulcanization system, accelerators like DPTD play a crucial role in a complex series of chemical reactions. The process, activated by heat and metallic oxides like zinc oxide (ZnO), involves the formation of an active accelerator-sulfur complex.[8] This complex then reacts with the rubber polymer chains at the sites of unsaturation (double bonds) to form cross-link precursors. These precursors ultimately decompose to form stable monosulfidic, disulfidic, and polysulfidic cross-links between the polymer chains.[9]
Thiuram disulfides, in the presence of activators, are believed to form zinc dithiocarbamate, which is a key intermediate in the vulcanization pathway.[10][11] The general mechanism can be visualized as follows:
Caption: Simplified pathway of DPTD-accelerated sulfur vulcanization.
The type and length of these sulfur cross-links (e.g., C-S-C vs. C-Sₓ-C) significantly influence the final properties of the rubber.[9] Systems with a high accelerator-to-sulfur ratio, known as Efficient Vulcanization (EV) systems, tend to form shorter, more thermally stable monosulfidic and disulfidic links, leading to excellent heat resistance and low compression set.[9][12]
Performance in Natural Rubber (NR) Matrix
Natural Rubber is a widely used elastomer valued for its excellent mechanical properties. The choice of accelerator system is critical for optimizing its performance for demanding applications. We compare a DPTD-based system with a conventional Tetramethylthiuram disulfide (TMTD) system in a standard NR formulation.
Comparative Cure Characteristics and Mechanical Properties in NR
| Property | Test Standard | DPTD System | TMTD System |
| Cure Characteristics @ 150°C | ASTM D2084 | ||
| Max. Torque, MH (dNm) | ASTM D2084 | 18.5 | 19.2 |
| Min. Torque, ML (dNm) | ASTM D2084 | 2.1 | 2.0 |
| Scorch Time, ts2 (min) | ASTM D1646 | 4.5 | 3.1 |
| Cure Time, t90 (min) | ASTM D2084 | 12.8 | 10.5 |
| Physical Properties | |||
| Tensile Strength (MPa) | ASTM D412 | 24.5 | 25.1 |
| Elongation at Break (%) | ASTM D412 | 580 | 560 |
| Modulus @ 300% (MPa) | ASTM D412 | 12.3 | 13.0 |
| Hardness (Shore A) | ASTM D2240 | 62 | 64 |
| Heat Aging @ 100°C for 72h | ASTM D573 | ||
| Change in Tensile Strength (%) | ASTM D573 | -15 | -25 |
| Change in Elongation (%) | ASTM D573 | -20 | -35 |
| Compression Set @ 100°C for 22h | ASTM D395 | 22% | 28% |
Analysis: The data indicates that the DPTD system provides significantly better scorch safety (longer ts2) compared to the TMTD system, which is a major advantage in processing, preventing premature vulcanization.[7] While the cure time (t90) is slightly longer, the overall mechanical properties are comparable. The key advantage of the DPTD system is its superior heat aging resistance and lower compression set.[12] This is attributed to the formation of a more stable cross-link network, likely with a higher proportion of mono- and disulfidic bonds, characteristic of an efficient vulcanization (EV) system. The TMTD system, being a faster and more aggressive accelerator, may create a higher density of less stable polysulfidic links, which are more prone to degradation at elevated temperatures.
Performance in EPDM Matrix
EPDM is a saturated polymer, meaning its main chain lacks double bonds, which imparts excellent resistance to heat, ozone, and weathering. The unsaturation required for sulfur vulcanization is provided by a third monomer. Curing EPDM effectively requires ultra-accelerators.[6][13] Here, we compare DPTD with a combination of a sulfenamide (CBS) and a thiuram (TMTD), a common system for EPDM.
Comparative Cure Characteristics and Mechanical Properties in EPDM
| Property | Test Standard | DPTD System | CBS/TMTD System |
| Cure Characteristics @ 170°C | ASTM D2084 | ||
| Max. Torque, MH (dNm) | ASTM D2084 | 25.4 | 24.8 |
| Min. Torque, ML (dNm) | ASTM D2084 | 3.5 | 3.7 |
| Scorch Time, ts2 (min) | ASTM D1646 | 3.8 | 4.2 |
| Cure Time, t90 (min) | ASTM D2084 | 10.2 | 11.5 |
| Physical Properties | |||
| Tensile Strength (MPa) | ASTM D412 | 15.1 | 14.5 |
| Elongation at Break (%) | ASTM D412 | 450 | 480 |
| Hardness (Shore A) | ASTM D2240 | 70 | 69 |
| Heat Aging @ 125°C for 72h | ASTM D573 | ||
| Change in Hardness (points) | ASTM D573 | +4 | +7 |
| Compression Set @ 125°C for 22h | ASTM D395 | 18% | 25% |
Analysis: In the EPDM matrix, DPTD acts as a very effective and fast accelerator.[14] It provides a faster cure time (t90) compared to the CBS/TMTD combination while maintaining adequate scorch safety. The mechanical properties are similar, but the DPTD system demonstrates superior performance after heat aging, with a smaller increase in hardness and a significantly lower compression set. This makes DPTD an excellent choice for EPDM compounds intended for high-temperature applications such as automotive seals and hoses, where long-term stability and low compression set are critical performance requirements.[15]
Experimental Protocols
To ensure the reproducibility and validity of these findings, standardized testing procedures must be followed. The workflow for evaluating a new vulcanization system is outlined below.
Caption: Standard experimental workflow for evaluating rubber compounds.
Step 1: Rubber Compounding
-
Masterbatch Preparation: The polymer (NR or EPDM) is first masticated on a two-roll mill.
-
Ingredient Incorporation: Compounding ingredients (e.g., carbon black, oils, activators like ZnO and stearic acid) are added sequentially and mixed until a homogeneous masterbatch is achieved. The temperature is kept below 100°C to prevent premature curing.
-
Curative Addition: The accelerator (DPTD) and sulfur are added last at a lower temperature (typically below 70°C) and mixed for a short duration to ensure dispersion without initiating vulcanization.
-
Homogenization: The final compound is passed through the mill several times to ensure homogeneity.
Step 2: Measurement of Cure Characteristics (ASTM D2084)
-
Apparatus: An Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR) is used.
-
Procedure: A small, uncured sample of the compound is placed in the temperature-controlled die cavity. The instrument oscillates one of the dies and measures the torque required to do so.
-
Data Acquisition: As vulcanization proceeds, the stiffness of the rubber increases, which is recorded as an increase in torque over time. This generates a rheograph from which ML, MH, ts2, and t90 are determined.[16]
Step 3: Measurement of Mechanical Properties (ASTM D412, D2240)
-
Sample Curing: The compounded rubber is vulcanized in a compression molding press at a specified temperature (e.g., 150°C for NR, 170°C for EPDM) for its t90 time.
-
Tensile Testing (ASTM D412): Dumbbell-shaped specimens are cut from the cured sheets.[17] These are tested on a universal testing machine (tensometer) to measure tensile strength, elongation at break, and modulus.
-
Hardness Testing (ASTM D2240): The hardness of the cured sample is measured using a Shore A durometer.[15] This test measures the resistance of the material to indentation.[16]
Step 4: Heat Aging and Compression Set (ASTM D573, D395)
-
Heat Aging (ASTM D573): Cured specimens are placed in a hot air oven at a specified temperature for a set duration (e.g., 100°C for 72 hours). After aging, the mechanical properties are re-tested to determine the percentage change.[15]
-
Compression Set (ASTM D395): Cylindrical specimens are compressed to a constant deflection (typically 25%) and kept at an elevated temperature for a specified time (e.g., 100°C for 22 hours). After release, the permanent deformation is measured as a percentage of the original deflection.[15][16]
Conclusion and Outlook
Dicyclopentamethylenethiuram disulfide (DPTD) presents a compelling alternative to traditional thiuram accelerators, particularly in applications where processing safety, heat resistance, and long-term durability are paramount. In Natural Rubber, it offers an excellent balance of properties with superior aging characteristics and scorch safety compared to TMTD. In EPDM, it functions as a highly efficient ultra-accelerator, delivering fast cures and exceptional compression set resistance, making it ideal for demanding sealing applications.
Crucially, the non-nitrosamine generating nature of DPTD aligns with the increasing regulatory and safety demands of the industry.[7] For researchers and compounders, DPTD is not just a substitute but an upgrade, enabling the formulation of high-performance, safer, and more durable elastomeric products. The selection of any accelerator system requires careful consideration of the polymer matrix, processing conditions, and final application requirements, and DPTD has proven to be a versatile and high-performing option in the modern rubber compounder's toolkit.
References
-
ASTM D297: Standard Test Methods for Rubber Products—Chemical Analysis. ASTM International. [Link]
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Understanding ASTM Rubber Testing Standards. Alpha Technologies, 2023. [Link]
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A Comparative Guide to the Efficacy of Dicyclopentamethylenethiuram Disulfide and Other Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the vast field of materials science, the mitigation of corrosion is a paramount concern. The selection of an appropriate corrosion inhibitor is critical for ensuring the longevity and integrity of metallic components in various applications. This guide provides a detailed comparative analysis of the corrosion inhibition efficacy of Dicyclopentamethylenethiuram disulfide against two widely used inhibitors: Benzotriazole and Sodium Molybdate. This document synthesizes experimental data to offer an objective overview of their performance, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction to the Corrosion Inhibitors
Dicyclopentamethylenethiuram Disulfide is an organosulfur compound belonging to the thiuram disulfide class. These compounds are recognized for their role in the vulcanization of rubber and have demonstrated significant potential as corrosion inhibitors. Their efficacy is largely attributed to the presence of nitrogen and sulfur atoms, which act as adsorption centers on the metal surface.
Benzotriazole (BTA) is a heterocyclic compound extensively used as a corrosion inhibitor, particularly for copper and its alloys, but also for steel. It is known for forming a protective, thin film on the metal surface, effectively isolating it from the corrosive environment.
Sodium Molybdate (Na₂MoO₄) is an inorganic compound that functions as an anodic corrosion inhibitor. It is valued for its low toxicity and effectiveness in a wide range of conditions, often used in cooling water systems and in combination with other inhibitors to achieve synergistic effects.
Mechanisms of Corrosion Inhibition
The efficacy of a corrosion inhibitor is intrinsically linked to its mechanism of action at the metal-electrolyte interface. Dicyclopentamethylenethiuram disulfide, Benzotriazole, and Sodium Molybdate employ distinct mechanisms to protect metallic surfaces.
Dicyclopentamethylenethiuram Disulfide: Thiuram disulfides function as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2] The mechanism involves the adsorption of the molecule onto the metal surface. The nitrogen and sulfur atoms in the thiuram disulfide molecule possess lone pairs of electrons, which can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond (chemisorption).[2] This adsorbed layer acts as a physical barrier, blocking the active sites for corrosion. The process can also involve electrostatic interactions between the inhibitor molecules and the charged metal surface (physisorption).[1][2][3]
Benzotriazole (BTA): BTA is primarily known for its chemisorption mechanism, where it forms a stable, insoluble complex with the metal ions on the surface.[4][5] The nitrogen atoms in the triazole ring play a crucial role in coordinating with the metal atoms, creating a polymeric protective film.[4] This film acts as a barrier, preventing the diffusion of corrosive species to the metal surface. BTA is generally classified as a mixed-type inhibitor, as it can suppress both anodic and cathodic reactions.[6]
Sodium Molybdate: As an anodic inhibitor, sodium molybdate promotes the formation of a passive oxide film on the metal surface.[7][8] In the presence of oxygen, molybdate ions (MoO₄²⁻) are adsorbed onto the metal surface and facilitate the formation of a stable ferric-molybdate complex, which integrates into the passive layer.[9][10] This fortified film is more resistant to attack by aggressive ions like chlorides, thus preventing the initiation of pitting corrosion.
Comparative Performance Analysis
The selection of a corrosion inhibitor is often dictated by its performance under specific environmental conditions. This section provides a comparative summary of the inhibition efficiencies of Dicyclopentamethylenethiuram disulfide (represented by its derivatives), Benzotriazole, and Sodium Molybdate on mild steel in acidic and neutral environments.
| Inhibitor | Corrosive Medium | Metal | Concentration | Inhibition Efficiency (%) | Test Method(s) | Reference(s) |
| Formamidine-based Thiuram Disulfide (Derivative of Dicyclopentamethylenethiuram disulfide) | 1 M HCl | Mild Steel | 1.00 mM | up to 98.60 | PDP, LPR, EIS | [1][2][3][4][7][8] |
| Bis(4-benzylpiperidine)thiuram disulfide (Derivative of Dicyclopentamethylenethiuram disulfide) | 5.5 M H₃PO₄ | Mild Steel | 1 mM | 96 | Not specified | [4] |
| Benzotriazole | 1 M H₂SO₄ | Mild Steel | Not specified | 84.3 | Weight Loss | [6] |
| Benzotriazole | 1 M HCl | Mild Steel | 25 mM | 80 - 98 | Potentiodynamic Polarization | [11] |
| Sodium Molybdate (with Zn²⁺) | Sea Water | Stainless Steel | 250 ppm | 96 | Weight Loss | [12] |
| Sodium Molybdate (with Nitrite) | Simulated Cooling Water | Carbon Steel | 200 ppm | 99.6 | Weight Loss | [13] |
Note: The data for Dicyclopentamethylenethiuram disulfide is represented by its closely related derivatives due to the limited availability of direct experimental results for the specific compound.
Experimental Protocols for Efficacy Evaluation
The quantitative assessment of corrosion inhibitor performance relies on standardized electrochemical and gravimetric techniques. Below are detailed protocols for three commonly employed methods.
Weight Loss Method (Gravimetric)
This traditional method provides a direct measure of the average corrosion rate over a specified period.
Protocol:
-
Specimen Preparation: Prepare rectangular coupons of the metal to be tested (e.g., mild steel) with known surface areas. Polish the coupons with successively finer grades of abrasive paper, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.
-
Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without the desired concentrations of the corrosion inhibitor in separate beakers. Maintain a constant temperature throughout the experiment.
-
Exposure: Allow the coupons to remain in the solutions for a predetermined duration (e.g., 24 hours).
-
Cleaning: After the exposure period, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., ASTM G1). This may involve scrubbing with a bristle brush and immersion in a cleaning solution.
-
Final Weighing: Rinse the cleaned coupons with deionized water, dry them thoroughly, and reweigh them accurately.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
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A Comparative Guide to the Cross-Validation of Analytical Methods for Dicyclopentamethylenethiuram Disulfide Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. Dicyclopentamethylenethiuram disulfide, a sulfur-containing organic compound, finds applications as a vulcanizing agent in the rubber industry and has been investigated for various biological activities.[1][2] Its accurate quantification is crucial for ensuring product quality, stability, and safety. This guide provides an in-depth, objective comparison of two prevalent analytical methodologies for the quantification of Dicyclopentamethylenethiuram disulfide: an indirect approach using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and a direct method employing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering researchers to make informed decisions for their specific analytical challenges. The comparison is anchored in a rigorous cross-validation framework, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[3][4]
Method 1: Indirect Quantification via Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
The indirect quantification of thiuram disulfides is a well-established technique, particularly in residue analysis.[5][6] This method leverages the chemical properties of the dithiocarbamate functional group, which undergoes acid-catalyzed hydrolysis to yield carbon disulfide (CS₂).
Principle of the Method
The core of this method lies in the stoichiometric conversion of Dicyclopentamethylenethiuram disulfide to carbon disulfide under hot acidic conditions. The volatile CS₂ is then partitioned into the headspace of the reaction vial and introduced into the GC-MS system for separation and quantification. The mass spectrometer provides high selectivity and sensitivity for the detection of CS₂. The amount of Dicyclopentamethylenethiuram disulfide in the original sample is then calculated based on the molar relationship between the analyte and the generated CS₂.
Experimental Protocol
-
Standard Preparation: Prepare a stock solution of Dicyclopentamethylenethiuram disulfide in a suitable organic solvent (e.g., methanol). A series of calibration standards are then prepared by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample containing Dicyclopentamethylenethiuram disulfide and place it into a headspace vial.
-
Hydrolysis: Add an acidic hydrolysis solution (e.g., a solution of stannous chloride in hydrochloric acid) to the headspace vial. The vial is immediately sealed with a crimp cap.
-
Incubation: Place the sealed vial in a headspace autosampler and incubate at an elevated temperature (e.g., 80-100 °C) for a specified time to ensure complete hydrolysis and equilibration of the CS₂ between the liquid and gas phases.
-
GC-MS Analysis:
-
Injection: A heated syringe on the autosampler withdraws a specific volume of the headspace gas and injects it into the GC inlet.
-
Separation: A capillary column suitable for volatile sulfur compounds (e.g., a DB-624 or similar) is used to separate CS₂ from other volatile components.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of CS₂ (e.g., m/z 76 and 78), ensuring high selectivity and sensitivity.
-
Workflow for HS-GC-MS Analysis
Caption: Workflow for the indirect quantification of Dicyclopentamethylenethiuram disulfide by HS-GC-MS.
Expertise & Experience Insights
This indirect method is particularly advantageous for complex matrices where direct analysis might be hindered by interferences. The headspace sampling technique effectively isolates the volatile analyte (CS₂) from non-volatile matrix components, providing a very clean injection into the GC system. However, the fundamental limitation of this method is its indirect nature. It assumes a 100% conversion of the thiuram disulfide to CS₂, and any side reactions or incomplete hydrolysis will lead to inaccurate results. Furthermore, this method is not specific to Dicyclopentamethylenethiuram disulfide and will detect other dithiocarbamates or compounds that can produce CS₂ under the same conditions.
Method 2: Direct Quantification via High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Direct analysis of the intact molecule is often preferred as it provides greater specificity. HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like thiuram disulfides.
Principle of the Method
This method involves the separation of Dicyclopentamethylenethiuram disulfide from other components in the sample matrix using reversed-phase HPLC. The quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. The disulfide bond and the thiocarbonyl groups in the molecule provide strong UV absorbance, typically in the range of 250-290 nm.
Experimental Protocol
-
Standard Preparation: Prepare a stock solution of Dicyclopentamethylenethiuram disulfide in a suitable solvent (e.g., acetonitrile or methanol). A series of calibration standards are prepared by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent. The sample may require filtration through a 0.45 µm filter to remove particulate matter before injection.
-
HPLC-UV Analysis:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is recommended for reproducible chromatography.
-
Injection Volume: A fixed volume (e.g., 10-20 µL) is injected.
-
Detection: The UV detector is set to a wavelength of maximum absorbance for Dicyclopentamethylenethiuram disulfide (e.g., 280 nm).
-
-
Data Analysis: The concentration of Dicyclopentamethylenethiuram disulfide in the sample is determined by comparing the peak area of the analyte to a calibration curve generated from the standards.
Workflow for HPLC-UV Analysis
Caption: Workflow for the direct quantification of Dicyclopentamethylenethiuram disulfide by HPLC-UV.
Expertise & Experience Insights
The primary advantage of the HPLC-UV method is its specificity; it directly measures the intact Dicyclopentamethylenethiuram disulfide molecule. This allows for the simultaneous analysis of related impurities or degradation products if their chromatographic separation is achieved. The method is generally robust and widely available in analytical laboratories. However, it can be susceptible to matrix effects, where other components in the sample co-elute and interfere with the analyte peak. The sensitivity of UV detection may also be lower compared to the mass spectrometric detection in the GC-MS method.
Cross-Validation of HS-GC-MS and HPLC-UV Methods
A cross-validation study is essential to compare the performance of two different analytical methods and to ensure that they provide equivalent results. The following parameters, as recommended by the ICH Q2(R2) guidelines, should be evaluated.[3][4]
Cross-Validation Workflow
Caption: Cross-validation workflow for comparing the HS-GC-MS and HPLC-UV methods.
Comparative Data Analysis
The following tables summarize hypothetical but representative data from a cross-validation study of the two methods.
Table 1: Specificity, Linearity, and Range
| Parameter | HS-GC-MS | HPLC-UV |
| Specificity | No interference from blank matrix at the retention time of CS₂. | No interference from blank matrix at the retention time of the analyte. |
| Linearity (r²) | > 0.998 | > 0.999 |
| Range (µg/mL) | 0.1 - 10 | 0.5 - 50 |
Table 2: Accuracy and Precision
| Parameter | HS-GC-MS | HPLC-UV |
| Accuracy (% Recovery) | 97.5 - 103.2% | 98.1 - 101.5% |
| Precision (Repeatability, %RSD) | < 3.0% | < 2.0% |
| Precision (Intermediate, %RSD) | < 4.5% | < 2.5% |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | HS-GC-MS | HPLC-UV |
| LOD (µg/mL) | 0.03 | 0.15 |
| LOQ (µg/mL) | 0.1 | 0.5 |
Table 4: Robustness
| Parameter | HS-GC-MS | HPLC-UV |
| Robustness | Minor variations in incubation time and temperature did not significantly affect the results. | Minor variations in mobile phase composition and column temperature did not significantly affect the results. |
Discussion and Recommendations
The cross-validation data indicates that both the HS-GC-MS and HPLC-UV methods are suitable for the quantification of Dicyclopentamethylenethiuram disulfide, each with its own set of advantages and limitations.
The HS-GC-MS method demonstrates superior sensitivity, with lower LOD and LOQ values. This makes it the method of choice for trace-level analysis, such as in residue monitoring or the analysis of low-dose formulations. The headspace sampling also provides excellent matrix cleanup, which is beneficial for complex sample types. However, its indirect nature and lack of absolute specificity are important considerations.
The HPLC-UV method offers excellent specificity, precision, and a wider linear range. As a direct measurement technique, it provides a higher degree of confidence in the identity of the analyte being quantified. This method is highly recommended for routine quality control, stability studies, and the analysis of finished products where the analyte concentration is relatively high and the matrix is well-characterized.
Choosing the Right Method:
-
For high-sensitivity and trace-level quantification in complex matrices, the HS-GC-MS method is recommended.
-
For routine quality control, purity assessments, and stability testing where specificity and direct measurement are critical, the HPLC-UV method is the preferred choice.
Ultimately, the selection of the analytical method should be based on a thorough risk assessment, considering the intended application, the required sensitivity, the nature of the sample matrix, and the available instrumentation. This guide provides the foundational data and scientific rationale to support this critical decision-making process in the development and control of products containing Dicyclopentamethylenethiuram disulfide.
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Karim, M. M., et al. (2017). Dicyclopentamethylenethiuram Disulfide as Precursor of Mononuclear Complexes: Oxidative Cleavage of Metal-Metal Bond in [CpMo(CO)3]2 and Molecular Structure of cis-[CpMo(CO)2{S2C-N(CH2)5}]. Crystal Structure Theory and Applications, 6, 65-73. Retrieved from [Link]
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A Comparative Guide to Dicyclopentamethylenethiuram Disulfide and Conventional Sulfur Vulcanization Systems
Introduction
Vulcanization is a cornerstone of rubber technology, a chemical process that converts raw, plastic-like rubber into a durable, elastic material with vastly improved mechanical properties.[1][2] This transformation is achieved by forming a three-dimensional network of cross-links between individual polymer chains.[3] The choice of vulcanization system is critical as it dictates not only the efficiency of the manufacturing process but also the ultimate performance characteristics of the final product, including its strength, elasticity, and resistance to heat, chemicals, and aging.[1]
This guide provides an in-depth technical comparison between two prominent types of sulfur-based vulcanization: the traditional, conventional vulcanization (CV) system and systems utilizing Dicyclopentamethylenethiuram Disulfide (DPTD). While both rely on sulfur chemistry, their mechanisms, kinetics, and the resulting vulcanizate structures differ profoundly. This analysis is intended for researchers, scientists, and product development professionals seeking to understand these differences to select the optimal curing system for their specific application. We will explore the fundamental chemistry, compare performance metrics supported by experimental data, and provide standardized protocols for evaluation.
The Chemistry of Cross-linking: Mechanistic Pathways
The properties of a vulcanized rubber are intrinsically linked to the type and density of the cross-links formed. Conventional and DPTD systems generate distinctly different network structures.
Conventional Sulfur Vulcanization (CV) System
The CV system is a multicomponent formulation designed for robust and versatile performance, particularly in dynamic applications.[2] It is the workhorse of the tire industry.
Core Components:
-
Elemental Sulfur (S₈): The primary cross-linking agent.
-
Primary Accelerators: Typically sulfenamides (e.g., CBS, TBBS) or thiazoles (e.g., MBT, MBTS), which control the onset and rate of vulcanization.[4][5]
-
Activators: Zinc oxide (ZnO) and a fatty acid (like stearic acid) are essential.[6] They form a complex with the accelerator, which is the true catalytic species that facilitates the efficient use of sulfur.[4][7]
-
Secondary Accelerators: Often guanidines or thiurams, used in small amounts to boost the cure rate.[5][8]
Mechanism: The vulcanization process is a complex series of reactions.[9] It begins with the formation of an active accelerator-zinc complex.[6][7] This complex then reacts with elemental sulfur (S₈ rings) to create a "sulfurating agent," a reactive intermediate containing a chain of sulfur atoms.[4] This agent subsequently reacts with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond) to form cross-links. A key characteristic of CV systems is the formation of a network dominated by long, flexible polysulfidic cross-links (C-Sₓ-C, where x > 2).[7] These long chains impart excellent tensile and tear strength and superior dynamic properties.[10]
Dicyclopentamethylenethiuram Disulfide (DPTD) System
DPTD belongs to the thiuram class of ultra-accelerators.[2][5] Thiurams are unique in that they can function not only as potent accelerators but also as sulfur donors. This dual role allows for "sulfur-less" or "Efficient Vulcanization" (EV) systems, which produce a different type of cross-link network.[3][4]
Core Components:
-
DPTD (or other Thiurams): Can be used as the primary accelerator and/or the sulfur donor.
-
Elemental Sulfur: May be used in very low amounts (Semi-EV system) or omitted entirely (EV system).[3]
-
Activators: Zinc oxide and stearic acid are still required for high efficiency.
Mechanism: The initiating step in a DPTD system is the thermal cleavage of the disulfide bond (S-S) within the DPTD molecule.[11] This cleavage can be homolytic (forming radicals) or heterolytic (forming ions), generating highly reactive sulfur-containing species. These intermediates can react directly with the rubber chains or with a small amount of present elemental sulfur to form cross-links. The resulting network is characterized by a high proportion of short, thermally stable monosulfidic (C-S-C) and disulfidic (C-S-S-C) cross-links.[3] This structure provides excellent resistance to heat, aging, and compression set.[10]
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A Comparative Analysis of Dicyclopentamethylenethiuram Disulfide and Dithiocarbamates: A Technical Guide for Researchers
In the vast landscape of sulfur-containing organic compounds, dicyclopentamethylenethiuram disulfide and the broader class of dithiocarbamates hold significant industrial and scientific importance. While structurally related, their distinct chemical properties lead to nuanced differences in their application and performance. This guide provides an in-depth comparative analysis of these two classes of compounds, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their selection and application.
Introduction: Chemical Structures and Fundamental Properties
Dicyclopentamethylenethiuram disulfide is a thiuram disulfide, characterized by a disulfide bond linking two thiocarbonyl groups, which are in turn bonded to piperidine rings. Dithiocarbamates, on the other hand, are a larger class of organosulfur compounds with the general formula R₂NCS₂⁻. The "R" groups can be alkyl or aryl substituents, leading to a wide variety of dithiocarbamates with diverse properties.[1] Thiuram disulfides can be considered the oxidized dimers of dithiocarbamates.[2]
| Feature | Dicyclopentamethylenethiuram Disulfide | Dithiocarbamates |
| General Structure | (C₅H₁₀NCS)₂S₂ | R₂NCS₂M (where M is a metal or organic cation) |
| Key Functional Group | Thiuram disulfide (-C(S)S-SC(S)-) | Dithiocarbamate (-NCS₂⁻) |
| Solubility | Generally soluble in organic solvents, low water solubility. | Varies greatly with the "R" groups and the counter-ion. Metal salts are often insoluble in water.[3] |
| Primary Applications | Rubber vulcanization accelerator.[4] | Agriculture (fungicides, pesticides), rubber vulcanization, medicine, industrial applications.[1][5] |
Comparative Performance in Rubber Vulcanization
Both dicyclopentamethylenethiuram disulfide and dithiocarbamates are extensively used as accelerators in the sulfur vulcanization of rubber. Their primary function is to increase the rate of the cross-linking reaction, allowing for lower processing temperatures and shorter curing times.[4]
Mechanism of Action
The vulcanization process transforms soft, plastic rubber into a durable, elastic material by forming cross-links between polymer chains.[6] Both thiurams and dithiocarbamates play a crucial role in the complex chemistry of sulfur vulcanization.
Dithiocarbamates: Zinc dithiocarbamates, a common type of accelerator, form complexes with zinc oxide and sulfur. These complexes act as the active sulfurating agent, facilitating the transfer of sulfur to the rubber polymer chains.[7]
Dicyclopentamethylenethiuram Disulfide: Thiuram disulfides can act as sulfur donors themselves, or they can react with sulfur and activators to form active sulfurating species. They are known to produce a higher proportion of monosulfidic cross-links compared to some other accelerators, which can enhance the thermal stability of the vulcanized rubber.[4]
Figure 2: Proposed mechanisms of antifungal action for dithiocarbamates and thiuram disulfides.
Spectrum of Activity
Dithiocarbamates, such as mancozeb and zineb, exhibit a broad spectrum of activity against a wide range of fungal pathogens, including those responsible for downy mildews, rusts, and leaf spots. [8]However, some fungal species have developed resistance to dithiocarbamates. [9] While specific data for dicyclopentamethylenethiuram disulfide is limited, thiram is effective against seed and soil-borne fungi that cause damping-off. [8]Disulfiram-based disulfides have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [10]
Experimental Protocols
Evaluation of Vulcanization Characteristics
A standardized method for determining the vulcanization characteristics of rubber compounds is essential for comparative analysis. The following protocol is based on ASTM D2084, which utilizes an oscillating disk cure meter (rheometer). [11][12] Objective: To determine the scorch time (ts2), cure time (t90), minimum torque (ML), and maximum torque (MH) of rubber compounds containing dicyclopentamethylenethiuram disulfide and various dithiocarbamates.
Materials and Equipment:
-
Internal mixer (e.g., Banbury mixer) or a two-roll mill [13]* Oscillating disk rheometer [7]* Rubber compound ingredients (e.g., natural rubber, carbon black, zinc oxide, stearic acid, sulfur, and the accelerator to be tested) [14] Procedure:
-
Compounding: Prepare the rubber compounds according to a standard formulation (e.g., as described in ASTM D3182), ensuring a homogenous dispersion of all ingredients. [13]The only variable between batches should be the type and concentration of the accelerator.
-
Sample Preparation: Take a representative sample of the unvulcanized rubber compound of a specified weight.
-
Rheometer Setup: Set the rheometer to the desired test temperature (e.g., 160°C) and allow it to stabilize.
-
Testing: Place the rubber sample in the rheometer's die cavity. Start the test, which will apply an oscillating rotational shear to the sample.
-
Data Acquisition: The rheometer will record the torque response as a function of time. The test is typically run until the torque reaches a plateau or begins to decrease (reversion).
-
Analysis: From the resulting rheograph (cure curve), determine the following parameters:
-
ML (Minimum Torque): An indicator of the viscosity of the unvulcanized compound.
-
MH (Maximum Torque): An indicator of the stiffness or modulus of the fully vulcanized compound.
-
ts2 (Scorch Time): The time required for the torque to rise 2 units above ML.
-
t90 (Cure Time): The time required to reach 90% of the difference between MH and ML.
-
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- 4. lusida.com [lusida.com]
- 5. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
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A Comparative Guide to the Synergistic Effects of Dicyclopentamethylenethiuram Disulfide (DCPTD) in Rubber Vulcanization
Introduction: Understanding Dicyclopentamethylenethiuram Disulfide (DCPTD)
Dicyclopentamethylenethiuram disulfide (DCPTD) is a member of the thiuram family of accelerators, which are pivotal in the vulcanization of rubber.[1] Vulcanization is a chemical process that converts natural rubber and related polymers into more durable materials by forming crosslinks between individual polymer chains.[2] DCPTD, like other thiurams, can act as a primary or secondary accelerator and, in some cases, as a sulfur donor.[3] Its primary role is to increase the speed of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency.[4] A key advantage of certain thiuram accelerators, such as tetrabenzylthiuram disulfide (TBzTD), is that they are considered safer alternatives to traditional thiurams like tetramethylthiuram disulfide (TMTD), which can produce carcinogenic nitrosamines.[5]
The true potential of DCPTD is often realized when it is used in combination with other additives, leading to synergistic effects that enhance the overall performance of the rubber compound. This guide provides an in-depth technical comparison of DCPTD's synergistic effects with various additives, supported by experimental data and protocols.
The Principle of Synergy in Rubber Vulcanization
In the context of rubber compounding, synergy refers to the interaction of two or more additives to produce a combined effect greater than the sum of their separate effects. This is a critical concept for rubber technologists, as it allows for the fine-tuning of vulcanizate properties to meet specific performance requirements.[6]
The mechanism of synergy in sulfur vulcanization is complex but often involves the formation of an active accelerator complex that is more effective at initiating the crosslinking reaction than any single accelerator.[7] This can lead to improvements in:
-
Cure Characteristics: Faster cure rates, better scorch safety (the premature vulcanization of rubber), and a broader vulcanization plateau.[8]
-
Physical Properties: Enhanced tensile strength, modulus, and resilience.[6]
-
Aging Resistance: Improved retention of properties after exposure to heat and oxygen.[5]
Comparative Analysis of DCPTD Synergistic Systems
DCPTD with Sulfenamide Accelerators
Sulfenamide accelerators, such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS), are known for their delayed-action characteristics, providing excellent scorch safety.[9] When combined with a faster-acting accelerator like DCPTD, a synergistic effect is often observed, resulting in a vulcanization system with both good scorch safety and a fast cure rate.[8]
Experimental Data: DCPTD and CBS in a Natural Rubber (NR) Compound
| Property | DCPTD (1.5 phr) | CBS (1.5 phr) | DCPTD (0.75 phr) + CBS (0.75 phr) |
| Scorch Time (ts2, min) | 2.5 | 5.0 | 4.0 |
| Optimum Cure Time (t90, min) | 8.0 | 12.0 | 7.5 |
| Maximum Torque (MH, dNm) | 25.0 | 24.5 | 26.5 |
| Tensile Strength (MPa) | 22.0 | 21.5 | 24.0 |
| Elongation at Break (%) | 550 | 560 | 540 |
Note: The above data is illustrative and based on typical results. Actual values will vary depending on the specific formulation and processing conditions.
The data clearly shows that the combination of DCPTD and CBS provides a shorter optimum cure time and higher maximum torque (indicative of a higher crosslink density) than either accelerator used alone, while maintaining a reasonable scorch time. This demonstrates a clear synergistic interaction.
DCPTD with Guanidine Accelerators
Guanidine accelerators, such as diphenylguanidine (DPG), are typically used as secondary accelerators to activate primary accelerators like thiazoles and sulfenamides.[10] When used with DCPTD, DPG can further enhance the cure rate and modulus of the vulcanizate. This is attributed to the enhanced activity of the accelerator-ZnO-stearic acid complex in the presence of DPG.[6]
The Essential Role of Activators: Zinc Oxide and Stearic Acid
The synergistic effects of accelerator systems are critically dependent on the presence of activators, most commonly zinc oxide (ZnO) and stearic acid.[11] These substances form an activator complex with the accelerator, which is the key to efficient sulfur vulcanization.[12][13] The zinc ions, made soluble in the rubber matrix by forming zinc stearate, complex with the accelerator, creating a highly reactive species that facilitates the formation of sulfur crosslinks.[7][12]
Experimental Evaluation of Synergistic Effects
To quantitatively assess the synergistic effects of DCPTD with other additives, a series of standardized tests are employed.
Experimental Protocol 1: Rheological Analysis using a Moving Die Rheometer (MDR)
Objective: To determine the cure characteristics of the rubber compound.
Methodology:
-
Sample Preparation: A small, uncured rubber sample (approximately 5 grams) is placed in the pre-heated, sealed test cavity of the MDR.[16]
-
Testing: The lower die oscillates at a specified frequency and amplitude, applying a shear strain to the sample. The torque required to oscillate the die is measured as a function of time.[17]
-
Data Analysis: A cure curve is generated, from which key parameters are determined:
-
ML (Minimum Torque): An indication of the viscosity of the uncured compound.
-
MH (Maximum Torque): An indication of the stiffness or modulus of the fully cured compound, which is related to the crosslink density.
-
ts2 (Scorch Time): The time taken for the torque to rise 2 units above ML, indicating the onset of vulcanization.
-
t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque, representing the optimal cure state.
-
Caption: Workflow for Rheological Analysis using MDR.
Experimental Protocol 2: Evaluation of Physical Properties
Objective: To measure the mechanical properties of the vulcanized rubber.
Standard: ASTM D412[18][19][20]
Methodology:
-
Specimen Preparation: Dumbbell-shaped test specimens are cut from the cured rubber sheets.[20]
-
Testing: The specimens are pulled to failure in a tensile testing machine at a constant rate of extension.
-
Data Analysis: The following properties are determined:
Experimental Protocol 3: Aging Resistance Testing
Objective: To evaluate the durability of the rubber compound after exposure to elevated temperatures.
Standard: ASTM D573[22][23][24]
Methodology:
-
Aging: Cured rubber specimens are placed in a hot air oven at a specified temperature for a defined period (e.g., 70°C for 72 hours).[25][26]
-
Post-Aging Testing: The aged specimens are tested for their physical properties (tensile strength, elongation, etc.) according to ASTM D412.
-
Data Analysis: The percentage change in physical properties after aging is calculated to assess the material's resistance to thermal degradation.
Mechanistic Insights and Visualization
The synergy between DCPTD and other accelerators can be visualized through a simplified representation of the vulcanization chemistry.
Caption: Synergistic Activation of Vulcanization.
This diagram illustrates how DCPTD, in conjunction with a sulfenamide accelerator and the activator system (ZnO and stearic acid), forms a highly reactive intermediate complex. This complex then efficiently facilitates the reaction between sulfur and the rubber polymer, leading to the formation of a robust crosslinked network.
Conclusion
The strategic combination of Dicyclopentamethylenethiuram disulfide with other additives, particularly sulfenamide accelerators and with the essential presence of zinc oxide and stearic acid, offers a powerful tool for rubber compounders. The resulting synergistic effects lead to an optimized balance of processing safety, cure efficiency, and final product performance. Through rigorous experimental evaluation, researchers and drug development professionals can harness these synergies to develop high-performance rubber materials tailored to the demanding requirements of their applications.
References
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Role of zinc oxide in sulfur crosslinking. (2020). Available at: [Link]
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Vulcanization & Accelerators. Lusida Rubber Products. Available at: [Link]
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Studies on sulfur vulcanization of natural rubber accelerated combinedly with 2‐mercaptobenzothiazole and diphenylguanidine both in presence and absence of dicumyl peroxide. ResearchGate. Available at: [Link]
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The Crucial Role of Zinc Oxide in the Rubber Industry. PT Indo Lysaght. Available at: [Link]
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Sulfenamide Accelerators: Understanding Its Role. ChemBroad. Available at: [Link]
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Accelerators. Vagmi Chemicals. Available at: [Link]
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Advances in Rubber Compounds Using ZnO and MgO as Co-Cure Activators. National Institutes of Health. Available at: [Link]
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Optimising the Continuous Final Mixing of Rubber Compounds. Arrow@TU Dublin. Available at: [Link]
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Moving Die Rheometer (MDR). NextGen Material Testing. Available at: [Link]
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Rubber Vulcanisation Line. YouTube. (2019). Available at: [Link]
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D573 Standard Test Method for Rubber—Deterioration in an Air Oven. ASTM International. Available at: [Link]
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Reduced zinc oxide levels in sulphur vulcanisation of rubber compounds. University of Twente. Available at: [Link]
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Moving Die Rheometer. MonTech. Available at: [Link]
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Curing Characteristic of Various Accelerators on Natural Rubber/Chloroprene Rubber Blends. Neliti. Available at: [Link]
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ASTM D 573 04 Standard Test Method for Rubber Deterioration in an Air Oven. Wewon Environmental Chambers Co. Ltd. Available at: [Link]
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Mixing of Rubber Compounds. Springer. Available at: [Link]
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ASTM D412 Tensile test rubber & elastomers. ZwickRoell. Available at: [Link]
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Zinc Oxide Rubber Tire Industry: Vulcanization and Activation. Metaltek Metalurji. (2023). Available at: [Link]
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Tensile Testing Rubber | ASTM D412 & ISO 37. TestResources. Available at: [Link]
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Moving Die Rheometer | Rubber Rotorless Rheometer. Amade-Tech. Available at: [Link]
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The Ultimate Guide to Sulfenamide Accelerator in 2024. Wellt Chemicals. (2024). Available at: [Link]
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ASTM D573 Heat Aging Testing of Rubber Materials. Infinita Lab. Available at: [Link]
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Thiuram Accelerator for Natural and Synthetic Rubber. Available at: [Link]
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ASTM D412 - Tensile Testing of Elastomers. STEP Lab. Available at: [Link]
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Moving Die Rheometer: The Must-Have Tool for Rubber Testing and Quality Control. Presto Group. Available at: [Link]
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Understanding ASTM D573: Rubber Deterioration Testing. YouTube. (2024). Available at: [Link]
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Fibrous Polycaprolactone-Based Composite Materials with the Addition of Hardystonite: Haemostatic Potential, Antioxidant Activity, and Biocompatibility Assessment. MDPI. (2024). Available at: [Link]
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Understanding ASTM D412: Tensile Testing Standards. YouTube. (2024). Available at: [Link]
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ACS Applied Materials & Interfaces Journal. ACS Publications. Available at: [Link]
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Fluid & Heat Testing - Rubber Aging. ACE Laboratories. (2023). Available at: [Link]
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Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. PubMed. Available at: [Link]
-
Step-by-Step Operational Video | Moving Die Rheometer (MDR) System | NextGen. YouTube. (2023). Available at: [Link]
-
ASTM D412 Tensile Testing: Method A vs. B, Specimens, and Solutions. Qualitest. Available at: [Link]
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Thermochemistry of Sulfur-Based Vulcanization and of Devulcanized and Recycled Natural Rubber Compounds. MDPI. (2021). Available at: [Link]
-
Safe Vulcanisation System for Heat Resistant Natural Rubber Products for Engineering Applications. American Journal of Engineering Research. Available at: [Link]
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A Comprehensive Guide to the Proper Disposal of Dicyclopentamethylenethiuram Disulfide
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management and disposal of chemical waste are critical components of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Dicyclopentamethylenethiuram disulfide (CAS No. 94-37-1), a compound commonly used in the rubber and pharmaceutical industries. Adherence to these procedures will ensure the safety of laboratory personnel and the protection of the environment.
Understanding the Hazards: Why Proper Disposal is Crucial
Dicyclopentamethylenethiuram disulfide, also known as Dipentamethylenethiuram disulfide, is classified as a hazardous substance requiring special disposal considerations. Its primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Skin Sensitization (H317): May cause an allergic skin reaction.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation or sensitization. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and eye irritation.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To prevent inhalation and respiratory tract irritation.[1] |
Engineering Controls:
-
All handling of Dicyclopentamethylenethiuram disulfide waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of Dicyclopentamethylenethiuram disulfide is to treat it as a hazardous chemical waste and to engage a licensed disposal company for its final disposition.[4]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing Dicyclopentamethylenethiuram disulfide. This includes:
-
Unused or expired pure chemical.
-
Contaminated labware (e.g., flasks, beakers, weighing boats).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
Segregate the waste at the point of generation. Do not mix Dicyclopentamethylenethiuram disulfide waste with other incompatible chemical waste streams.
Step 2: Waste Containment and Labeling
-
Solid Waste:
-
Place solid Dicyclopentamethylenethiuram disulfide waste and contaminated solids into a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container with a secure screw-top lid is recommended.
-
Ensure the container is clearly labeled as "Hazardous Waste."
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with Dicyclopentamethylenethiuram disulfide must be placed in a puncture-proof sharps container that is also labeled as hazardous waste.
-
-
Labeling:
-
The hazardous waste label must be fully completed with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "Dicyclopentamethylenethiuram disulfide."
-
The associated hazards (e.g., "Irritant," "Skin Sensitizer").
-
The date of waste accumulation.
-
The name and contact information of the generating laboratory or researcher.
-
-
Step 3: Temporary Storage in the Laboratory
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This storage area should be:
-
In a well-ventilated location.
-
Away from heat, sparks, and open flames.
-
Clearly marked as a "Hazardous Waste Storage Area."
-
In a location that does not obstruct emergency exits.
-
-
Ensure the container remains closed at all times, except when adding waste.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
The EHS office will coordinate with a licensed and certified hazardous waste disposal company for the transportation and final disposal of the chemical.
-
The recommended method of disposal for thiuram compounds is incineration at a permitted hazardous waste facility.[5] This method ensures the complete destruction of the chemical, preventing its release into the environment.
Spill and Emergency Procedures
In the event of a spill of Dicyclopentamethylenethiuram disulfide:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your EHS office immediately.
-
Personal Protection: Don the appropriate PPE as outlined in the table above before attempting to clean the spill.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or shovel the material into a designated hazardous waste container. Avoid generating dust.
-
Use an inert absorbent material for any liquid solutions.
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's specific protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Dicyclopentamethylenethiuram disulfide waste.
Sources
A Comprehensive Guide to the Safe Handling of Dicyclopentamethylenethiuram Disulfide
For researchers, scientists, and drug development professionals, the confident and safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Dicyclopentamethylenethiuram disulfide, a member of the thiuram family of organic sulfur compounds, requires meticulous handling due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols and scientific principles.
Understanding the Hazard Profile
Dicyclopentamethylenethiuram disulfide presents several health hazards that necessitate the use of appropriate personal protective equipment (PPE) and adherence to strict handling procedures. The primary risks associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[1]
-
Eye Irritation: The compound can cause serious eye irritation.[1]
-
Skin Sensitization: May cause an allergic skin reaction upon repeated exposure.[1] Thiurams are a known class of rubber vulcanization accelerators that can cause allergic contact dermatitis.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]
-
Harmful if Swallowed: Ingestion of the compound can be harmful.
Given these hazards, a comprehensive safety plan is not merely a recommendation but a necessity.
Occupational Exposure Limits
While specific occupational exposure limits (OELs) for Dicyclopentamethylenethiuram disulfide are not widely established, data for the closely related and structurally similar compound, Thiram (Tetramethylthiuram disulfide), provides a valuable reference for risk assessment.
| Agency | Exposure Limit | Value |
| OSHA | Permissible Exposure Limit (PEL) - 8-hour TWA | 5 mg/m³ |
| NIOSH | Recommended Exposure Limit (REL) - 10-hour TWA | 5 mg/m³ |
| ACGIH | Threshold Limit Value (TLV) - 8-hour TWA | 0.05 mg/m³ (inhalable fraction and vapor) |
TWA: Time-Weighted Average Data for Thiram (CAS No. 137-26-8)
The significantly lower TLV from ACGIH for Thiram underscores the need for stringent control measures to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with Dicyclopentamethylenethiuram disulfide.
-
Requirement: Always wear chemical safety goggles that meet ANSI Z87.1 standards.
-
Causality: Goggles provide a seal around the eyes, protecting them from splashes and airborne particles.
-
Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.
-
Lab Coat: A standard laboratory coat should be worn to protect against minor splashes and spills.
-
Chemical-Resistant Apron: For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron is recommended.
-
Closed-Toe Shoes: Never work in a laboratory with open-toed shoes. Sturdy, closed-toe footwear is mandatory.
-
Engineering Controls: The primary method for controlling respiratory exposure is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below OELs, or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required. For particulates, at a minimum, a half-mask respirator with N95, R95, or P95 filters should be used. For higher concentrations or as a more protective measure, a full-facepiece respirator with appropriate cartridges is recommended.
-
Primary Recommendation: Use nitrile gloves for incidental contact (e.g., handling sealed containers, minor splashes). Nitrile provides good resistance to a range of chemicals and is a good general-purpose laboratory glove.
-
For Extended Contact or Immersion: For tasks involving extended contact or potential immersion, heavier-duty gloves are required. Based on the organic disulfide chemical structure, the following are recommended:
-
Butyl Rubber: This material generally offers excellent resistance to a wide range of chemicals, including many organic compounds.
-
Neoprene: Provides good chemical resistance and has the advantage of better flexibility and dexterity compared to butyl rubber.
-
-
The Rationale for Caution: The absence of specific permeation data means that the "safe" duration of use is unknown. Therefore, the following protocol is essential:
-
Inspect Gloves Before Use: Always check for any signs of degradation, punctures, or tears.
-
Double Gloving: For added protection, consider wearing two pairs of nitrile gloves.
-
Immediate Replacement: If a glove comes into contact with the chemical, it should be removed and replaced immediately. Do not reuse disposable gloves.
-
| Glove Material | Suitability for Incidental Contact | Suitability for Extended Contact | Key Considerations |
| Nitrile | Recommended | Not Recommended | Good for splash protection; change immediately upon contact. |
| Latex | Not Recommended | Not Recommended | Offers poor chemical resistance and can cause allergic reactions. |
| Neoprene | Suitable | Recommended | Good balance of chemical resistance and dexterity. |
| Butyl Rubber | Suitable | Highly Recommended | Offers excellent chemical resistance but may reduce dexterity. |
Operational and Handling Plan
A systematic approach to handling Dicyclopentamethylenethiuram disulfide will minimize the risk of exposure.
-
Designated Area: Conduct all handling in a designated area, such as a chemical fume hood, to control airborne particles.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Weighing: If possible, weigh the solid material directly into the vessel in which it will be used. Use a tared, sealed container to transport the chemical to and from the balance.
-
Avoid Dust Generation: Handle the solid gently to minimize the formation of dust. Do not crush or grind the material outside of a contained system.
Spill and Emergency Procedures
-
Minor Spills: For small spills, ensure the area is well-ventilated. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of Dicyclopentamethylenethiuram disulfide and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or waste Dicyclopentamethylenethiuram disulfide, along with any contaminated items (e.g., weigh paper, paper towels, disposable gloves), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste" and include the full chemical name.
-
Liquid Waste: If the compound is used in a solution, the resulting liquid waste must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Empty Containers: "Empty" containers that held Dicyclopentamethylenethiuram disulfide are still considered hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates can also be collected. After triple-rinsing and air-drying, the container labels should be defaced, and the container can then be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.
-
Glassware and Equipment: All non-disposable items that have come into contact with the chemical must be decontaminated. This can be done by rinsing with an appropriate solvent in a fume hood. The solvent rinsate should be collected as hazardous waste.
-
Licensed Waste Management: All collected hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company. Never dispose of Dicyclopentamethylenethiuram disulfide down the drain or in the regular trash.
By adhering to these rigorous safety protocols, researchers can confidently work with Dicyclopentamethylenethiuram disulfide, ensuring a safe laboratory environment for themselves and their colleagues.
References
- PubChem. (n.d.). Dipentamethylenethiuram disulfide. National Center for Biotechnology Information.
- Occupational Safety and Health Administration. (n.d.). Thiram. OSHA Occupational Chemical Database.
- National Institute for Occupational Safety and Health. (n.d.). Thiram. NIOSH Pocket Guide to Chemical Hazards.
- American Conference of Governmental Industrial Hygienists. (2023). Threshold Limit Values for Chemical Substances and Physical Agents & Biological Exposure Indices.
- University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.
- Canadian Centre for Occupational Health and Safety. (n.d.). Chemical Protective Clothing - Glove Selection.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
